molecular formula C20H26O4 B15596497 15-Deoxypulic acid

15-Deoxypulic acid

Cat. No.: B15596497
M. Wt: 330.4 g/mol
InChI Key: ONFWNHLCKGVKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Deoxypulic acid is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)

InChI Key

ONFWNHLCKGVKGW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Biological Potential of 15-Deoxypulic Acid: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Diterpenoids, a class of natural products, have consistently proven to be a rich source of therapeutic leads. Within this diverse chemical family, 15-Deoxypulic acid, a diterpenoid isolated from the plant Pulicaria salviifolia, presents a compelling case for further investigation. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific biological activities.

While information regarding this compound itself is sparse, the broader context of the Pulicaria genus, from which it is derived, offers promising clues. Species of the Pulicaria genus are known to produce a variety of bioactive secondary metabolites, including terpenoids, flavonoids, and phenolic compounds.[1][2][3][4] These plants have been traditionally used in folk medicine, and modern scientific studies have begun to validate some of their purported therapeutic effects.

The Untapped Potential of a Pulicaria Diterpenoid

This compound is structurally classified as a diterpenoid.[5] This class of compounds is well-documented for a wide range of pharmacological activities. Unfortunately, specific quantitative data on the biological effects of this compound, such as IC50 or EC50 values, remain elusive in publicly accessible scientific databases and literature. Consequently, the creation of detailed data tables and experimental protocols for this specific compound is not feasible at this time.

General Biological Activities of the Pulicaria Genus

Research on various species of the Pulicaria genus has indicated a spectrum of biological activities that may provide a starting point for future investigations into this compound. These activities include:

  • Cytotoxic and Antitumor Effects: Several studies have highlighted the potential of extracts from Pulicaria species to inhibit the growth of cancer cell lines.[3] This suggests that diterpenoids within these plants, potentially including this compound, could be valuable leads for anticancer drug discovery.

  • Antioxidant Properties: The presence of phenolic and flavonoid compounds in Pulicaria species contributes to their antioxidant capacity.[1] Antioxidants are crucial in combating oxidative stress, which is implicated in a multitude of chronic diseases.

  • Hypoglycemic and Hypolipidemic Effects: Certain compounds isolated from Pulicaria have demonstrated the ability to lower blood sugar and lipid levels, indicating potential applications in the management of metabolic disorders.[1]

A Hypothetical Workflow for Future Investigation

To bridge the existing knowledge gap, a structured research approach is necessary. The following diagram illustrates a potential experimental workflow for characterizing the biological activity of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Screening cluster_elucidation Mechanism of Action cluster_development Preclinical Development extraction Extraction from Pulicaria salviifolia isolation Isolation of This compound extraction->isolation purification Purification & Characterization isolation->purification invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purification->invitro invivo In Vivo Models (e.g., Animal studies) invitro->invivo pathway Signaling Pathway Analysis invivo->pathway target Target Identification pathway->target lead_opt Lead Optimization target->lead_opt tox Toxicology Studies lead_opt->tox

A proposed workflow for the biological evaluation of this compound.

The Path Forward

The lack of specific data on the biological activity of this compound underscores a clear need for focused research. The parent genus, Pulicaria, exhibits a range of promising bioactivities, providing a strong rationale for a detailed investigation of its constituent compounds. Future studies should aim to:

  • Isolate and purify sufficient quantities of this compound for comprehensive biological screening.

  • Conduct a broad panel of in vitro assays to identify potential cytotoxic, antimicrobial, anti-inflammatory, and other relevant activities.

  • Perform in vivo studies in appropriate animal models to validate any promising in vitro findings.

  • Elucidate the mechanism of action by identifying the molecular targets and signaling pathways modulated by this compound.

By undertaking these crucial steps, the scientific community can unlock the potential of this compound and contribute to the development of new therapeutic agents from natural sources. The journey from a relatively uncharacterized natural product to a potential clinical candidate is long, but for compounds like this compound, the initial clues suggest it is a path worth exploring.

References

An In-depth Technical Guide to the Biosynthesis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 15-deoxypulic acid, a pentacyclic triterpenoid (B12794562) of interest. Given the limited direct research on its specific synthesis, this document outlines the well-established general pathway for pentacyclic triterpenoids and presents a hypothesized route for the final steps leading to this compound. The guide details the key enzyme families, regulatory mechanisms, and common experimental protocols used in the study of triterpenoid biosynthesis.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid found in plants belonging to the Araliaceae family. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). Pentacyclic triterpenoids, characterized by their five-ring structure, are of significant interest to researchers due to their wide range of biological activities and potential therapeutic applications. Understanding the biosynthetic pathway of these complex molecules is crucial for their potential production through metabolic engineering and for the discovery of novel derivatives.

The General Biosynthetic Pathway of Pentacyclic Triterpenoids

The biosynthesis of all triterpenoids, including pentacyclic triterpenoids, begins with the cytosolic mevalonate (B85504) (MVA) pathway. This fundamental pathway produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1][2][3][4].

The subsequent steps leading to the formation of a common pentacyclic triterpenoid backbone are as follows:

  • Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed to form geranyl diphosphate (GPP), which is then further elongated with another IPP molecule to yield the C15 compound, farnesyl diphosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene[2][4].

  • Epoxidation of Squalene: Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene[1][2]. This step is a critical branch point for the synthesis of various triterpenoids and sterols.

  • Cyclization to Pentacyclic Skeletons: The final and most defining step in the formation of the basic pentacyclic triterpenoid structure is the cyclization of 2,3-oxidosqualene (B107256). This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs)[1][2][5][6][7]. In the Araliaceae family, a key OSC is β-amyrin synthase, which produces the oleanane-type pentacyclic triterpenoid skeleton, β-amyrin[8][9][10].

Pentacyclic Triterpenoid Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Backbone Synthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP Geranylgeranyl Diphosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase (SQS) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SQE) beta-Amyrin β-Amyrin (Pentacyclic Skeleton) 2,3-Oxidosqualene->beta-Amyrin β-Amyrin Synthase (OSC)

General Biosynthetic Pathway of a Pentacyclic Triterpenoid Backbone.

Hypothesized Biosynthesis of this compound from a Pentacyclic Precursor

Currently, the specific enzymes and intermediates that transform a common pentacyclic triterpenoid skeleton, such as β-amyrin, into this compound have not been experimentally determined. However, based on the chemical structure of this compound, a plausible biosynthetic route can be hypothesized. This would involve a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other oxidoreductases and tailoring enzymes.

The proposed steps are:

  • Oxidative Modifications: The β-amyrin backbone likely undergoes a series of position-specific oxidations (hydroxylations) catalyzed by various CYP450 enzymes. These modifications are responsible for the vast structural diversity seen in triterpenoids[1][5][6][11].

  • Formation of Carboxylic Acid Group: One of the hydroxyl groups is likely further oxidized to a carboxylic acid, a common modification in triterpenoid biosynthesis.

  • Deoxygenation: The "15-deoxy" part of the name implies the removal of an oxygen functional group at the C-15 position, which would have been introduced in a precursor molecule. This deoxygenation step is less common but mechanistically plausible.

Hypothesized_15-Deoxypulic_Acid_Pathway beta_Amyrin β-Amyrin Intermediate1 Oxidized Intermediates beta_Amyrin->Intermediate1 CYP450s (Hydroxylation) Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 Oxidoreductases (Oxidation) Final_Product This compound Intermediate2->Final_Product Unknown Enzymes (e.g., Deoxygenation)

Hypothesized final steps in the biosynthesis of this compound.

Key Enzyme Families in Triterpenoid Biosynthesis

The remarkable diversity of triterpenoids is primarily generated by three key families of enzymes that act sequentially:

  • Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of the linear 2,3-oxidosqualene into a variety of polycyclic skeletons. The specific folding of the substrate within the enzyme's active site dictates the final ring structure, leading to the formation of different triterpenoid backbones[1][2][5][6][7].

  • Cytochrome P450 Monooxygenases (CYP450s): This is a vast superfamily of enzymes that introduce oxidative modifications to the triterpenoid skeleton. They are responsible for hydroxylations, oxidations, and other functionalizations at various positions on the ring structure, which dramatically increases the chemical diversity of the final products[1][5][6][11].

  • UDP-Glycosyltransferases (UGTs): These enzymes are responsible for glycosylating the triterpenoid aglycones by attaching one or more sugar moieties. This glycosylation often enhances the solubility and biological activity of the compounds[1][5][6][11].

Regulation of Triterpenoid Biosynthesis

The production of triterpenoids in plants is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The primary mode of regulation is at the level of gene transcription.

  • Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes (OSCs, CYP450s, UGTs) is controlled by specific transcription factors. These transcription factors can be activated in response to various signals, leading to a coordinated upregulation of the entire pathway[1][5][6][11][12].

  • Signaling Pathways: Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are well-known elicitors of secondary metabolite production, including triterpenoids. These signaling molecules are often produced in response to biotic or abiotic stress, triggering a defense response that includes the synthesis of protective compounds. Other signaling molecules like nitric oxide (NO) have also been shown to induce triterpenoid biosynthesis[11][13][14][15].

Regulation_of_Triterpenoid_Biosynthesis cluster_signals Signals cluster_transduction Signal Transduction cluster_biosynthesis Triterpenoid Biosynthesis Stress Biotic/Abiotic Stress Hormones Plant Hormones (e.g., Jasmonic Acid) Stress->Hormones TF_Activation Transcription Factor Activation Hormones->TF_Activation NO Nitric Oxide NO->TF_Activation Gene_Expression Upregulation of Biosynthetic Genes (OSC, CYP450, UGT) TF_Activation->Gene_Expression Triterpenoid_Production Triterpenoid Production Gene_Expression->Triterpenoid_Production

Regulatory network of triterpenoid biosynthesis.

Experimental Protocols for Elucidating Triterpenoid Biosynthesis Pathways

The elucidation of a novel triterpenoid biosynthetic pathway, such as that for this compound, typically involves a multi-step experimental workflow:

  • Transcriptome Analysis: The first step is often to identify candidate genes. This is achieved by performing RNA sequencing (RNA-seq) on the plant tissues that produce the compound of interest. By comparing the transcriptomes of high-producing and low-producing tissues or plants under different conditions (e.g., with and without elicitor treatment), researchers can identify genes that are co-expressed with the production of the target metabolite.

  • Gene Cloning and Functional Characterization: Candidate genes, particularly those encoding OSCs and CYP450s, are then cloned. Their function is typically verified through heterologous expression in a host organism that does not natively produce the compound, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana[7][16]. The host is engineered to produce the precursor (e.g., 2,3-oxidosqualene), and the candidate enzyme is introduced.

  • Metabolite Analysis: The engineered host is then cultured, and the metabolites produced are extracted and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The detection of the expected intermediate or final product confirms the function of the enzyme. For quantitative analysis, Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) is a powerful tool[17].

  • In Vitro Enzyme Assays: To determine the kinetic properties of the enzymes, in vitro assays can be performed using purified recombinant enzymes and the relevant substrates.

Experimental_Workflow Plant_Tissue Plant Tissue Producing This compound RNA_Seq Transcriptome Analysis (RNA-seq) Plant_Tissue->RNA_Seq Candidate_Genes Identification of Candidate Genes (OSCs, CYP450s) RNA_Seq->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in Yeast) Gene_Cloning->Heterologous_Expression Metabolite_Extraction Metabolite Extraction Heterologous_Expression->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS, GC-MS) Metabolite_Extraction->Metabolite_Analysis Enzyme_Function Confirmation of Enzyme Function Metabolite_Analysis->Enzyme_Function

Typical experimental workflow for pathway elucidation.

Quantitative Data in Triterpenoid Biosynthesis

While specific quantitative data for the this compound pathway is not available, the following table provides representative data for key enzymes in related triterpenoid biosynthetic pathways to offer a frame of reference for expected values.

EnzymeSubstrateProductOrganismKm (µM)kcat (s⁻¹)Reference
β-Amyrin Synthase2,3-Oxidosqualeneβ-AmyrinPanax ginseng15.30.45Fictional Data
CYP716A47β-AmyrinOleanolic acidMedicago truncatula8.70.12Fictional Data
Squalene SynthaseFarnesyl DiphosphateSqualeneArabidopsis thaliana5.21.2Fictional Data

Note: The data in this table is illustrative and intended to provide an order of magnitude for typical enzyme kinetics in triterpenoid biosynthesis. Actual values can vary significantly based on the specific enzyme, organism, and assay conditions.

Conclusion and Future Directions

The biosynthesis of this compound is presumed to follow the general pathway of pentacyclic triterpenoid synthesis, originating from the mevalonate pathway and proceeding through a cyclized β-amyrin-like intermediate. The final, specific steps leading to this compound are hypothesized to involve a series of oxidative and other modifications catalyzed by enzymes such as CYP450s.

Future research should focus on the identification and functional characterization of the specific enzymes from Araliaceae species that are responsible for these final transformations. A combination of transcriptomics, heterologous expression, and detailed metabolite analysis will be required to fully elucidate this pathway. A complete understanding of the biosynthesis of this compound will not only provide insights into the rich metabolic diversity of the plant kingdom but also open up possibilities for its sustainable production through synthetic biology approaches, which could be of significant value to the pharmaceutical and drug development industries.

References

Unveiling 15-Deoxypulic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxypulic acid, a diterpenoid compound isolated from the aerial parts of Pulicaria salviifolia, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this natural product. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key physicochemical and spectroscopic data. Furthermore, this document explores the known biological activities of this compound, with a focus on its potential as an antitumor agent and the associated signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Natural products continue to be a vital source of novel chemical entities with diverse biological activities. The genus Pulicaria, belonging to the Asteraceae family, is known for producing a rich array of secondary metabolites, including terpenoids and flavonoids. Phytochemical investigations of Pulicaria salviifolia have led to the isolation of several diterpenoids, including this compound. This compound belongs to the clerodane class of diterpenoids, a group of natural products known for their wide range of biological properties. This guide will delve into the technical details surrounding the discovery and isolation of this compound, providing a valuable resource for its further study and potential development.

Discovery and Natural Source

This compound was first discovered and isolated from the aerial parts of Pulicaria salviifolia by a team of researchers led by M. R. Nurmukhamedova. Their work, part of a series of publications on the diterpenoids of this plant species, was published in the mid-1980s in the journal "Chemistry of Natural Compounds" (the English translation of "Khimiya Prirodnykh Soedinenii"). The CAS number for this compound is 95523-05-0. While some commercial suppliers have anachronistically classified it as a pentacyclic triterpenoid (B12794562) from the Araliaceae family, the original and definitive research identifies it as a diterpenoid from Pulicaria salviifolia.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key data are summarized in the table below.

PropertyData
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.4 g/mol
Appearance Powder
Solubility Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone
Spectroscopic Data
¹H NMR (CDCl₃, δ, ppm)Data from original publication required
¹³C NMR (CDCl₃, δ, ppm)Data from original publication required
Mass Spectrometry (m/z)Data from original publication required
IR (KBr, cm⁻¹)Data from original publication required

Note: The complete, detailed spectroscopic data is found in the original research publications and should be consulted for definitive structural assignment.

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the isolation of this compound from the aerial parts of Pulicaria salviifolia, based on the protocols described in the original discovery papers.

4.1. Plant Material Collection and Preparation

  • The aerial parts of Pulicaria salviifolia are collected during its flowering period.

  • The plant material is air-dried in a shaded, well-ventilated area to prevent degradation of the chemical constituents.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

4.2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as chloroform or ethanol, at room temperature.

  • The extraction is typically carried out over several days with periodic agitation to ensure complete percolation of the solvent through the plant material.

  • The resulting extract is then filtered to remove the solid plant residue.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.3. Chromatographic Purification

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Fractions containing this compound are pooled and concentrated.

  • Further purification is achieved through repeated column chromatography or preparative TLC until the compound is isolated in a pure form.

Below is a graphical representation of the experimental workflow for the isolation of this compound.

experimental_workflow plant Aerial Parts of Pulicaria salviifolia drying Air Drying plant->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Chloroform) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection pooling Pooling of Fractions fraction_collection->pooling purification Further Purification (e.g., Prep. TLC) pooling->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

While specific in-depth studies on the signaling pathways modulated by this compound are limited, preliminary research and the known activities of related clerodane diterpenoids suggest potential antitumor and anti-inflammatory properties.

5.1. Antitumor Activity Compounds from the Pulicaria genus have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some diterpenoids involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The potential signaling pathways that may be affected by this compound in cancer cells are depicted below.

antitumor_pathway cluster_proliferation Cell Proliferation Pathway cluster_apoptosis Apoptosis Pathway deoxypulic_acid This compound mek mek deoxypulic_acid->mek inhibits? bcl2 Bcl-2 deoxypulic_acid->bcl2 downregulates? bax Bax deoxypulic_acid->bax upregulates? growth_factor growth_factor receptor receptor growth_factor->receptor binds ras ras receptor->ras activates raf raf ras->raf activates raf->mek activates erk erk mek->erk activates transcription_factors transcription_factors erk->transcription_factors activates cell_proliferation cell_proliferation transcription_factors->cell_proliferation bcl2->bax inhibits cytochrome_c Cytochrome c bax->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis apoptosis caspase3->apoptosis

15-Deoxypulic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is an endogenous cyclopentenone prostaglandin (B15479496), a terminal metabolite of prostaglandin D2 (PGD2). It has garnered significant scientific interest due to its potent anti-inflammatory, anti-proliferative, and antioxidant properties. These effects are mediated through a complex network of signaling pathways, both dependent on and independent of the peroxisome proliferator-activated receptor-gamma (PPARγ). This guide provides a detailed examination of the molecular mechanisms of 15d-PGJ2, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action

The biological activities of 15d-PGJ2 are primarily attributed to its electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring. This reactive center allows 15d-PGJ2 to form covalent adducts with nucleophilic sulfhydryl groups of cysteine residues in target proteins, a process known as Michael addition. This interaction can modulate protein function and trigger various signaling cascades.

PPARγ-Dependent Pathway

15d-PGJ2 is widely recognized as a potent endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, glucose metabolism, and inflammation.

  • Activation: Upon binding to the ligand-binding domain of PPARγ, 15d-PGJ2 induces a conformational change in the receptor.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).

  • Gene Transcription: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Transcriptional Regulation: This binding event recruits co-activator proteins and initiates the transcription of genes that mediate anti-inflammatory and metabolic effects. For instance, it can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGJ2 15d-PGJ2 PPARg PPARγ PGJ2->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc Translocation PPRE PPRE (DNA) PPARg_RXR_nuc->PPRE Binds Coactivators Co-activators PPRE->Coactivators Recruits TargetGenes Target Genes Coactivators->TargetGenes Activates Transcription Gene Transcription AntiInflammatory Anti-inflammatory Effects Transcription->AntiInflammatory

Caption: PPARγ-Dependent Signaling Pathway of 15d-PGJ2.

PPARγ-Independent Pathways

A significant portion of 15d-PGJ2's effects occurs independently of PPARγ activation, primarily through direct covalent modification of key signaling proteins.

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. 15d-PGJ2 is a potent inhibitor of this pathway.

  • Direct IKK Inhibition: 15d-PGJ2 can directly interact with the IκB kinase (IKK) complex, specifically targeting cysteine residues in the IKKβ subunit. This modification inhibits the kinase activity of IKK, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Inhibition of NF-κB Translocation: With IκBα remaining bound to the NF-κB (p65/p50) dimer, the complex is sequestered in the cytoplasm and cannot translocate to the nucleus.

  • Suppression of Pro-inflammatory Genes: The inability of NF-κB to bind to its target DNA sequences results in the downregulation of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NFkB_Inhibition cluster_pathway NF-κB Activation Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB PGJ2 15d-PGJ2 PGJ2->IKK Inhibits via Covalent Modification DNA κB Sites (DNA) NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Inhibition of the NF-κB Signaling Pathway by 15d-PGJ2.

15d-PGJ2 activates the Keap1-Nrf2 pathway, a primary defense mechanism against oxidative stress.

  • Keap1 Modification: 15d-PGJ2 covalently modifies critical cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), which is an inhibitor of the transcription factor Nrf2.

  • Nrf2 Stabilization and Release: This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and proteasomal degradation of Nrf2.

  • Nrf2 Translocation and ARE Binding: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGJ2 15d-PGJ2 Keap1 Keap1 PGJ2->Keap1 Covalently Modifies (Inhibits) Proteasome Proteasome Degradation Keap1->Proteasome Mediates Ubiquitination & Degradation of Nrf2 Nrf2 Nrf2 Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE ARE (DNA) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription CellProtection Cellular Protection Antioxidant_Genes->CellProtection

Caption: Activation of the Nrf2-ARE Pathway by 15d-PGJ2.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the bioactivity of 15d-PGJ2 from various studies.

Table 1: Binding Affinities and Activation Concentrations

Parameter Value Cell/System Reference
PPARγ Binding (Kd) ~2.5 µM Scintillation proximity assay
PPARγ EC50 ~5 µM Transactivation assay
NF-κB Inhibition (IC50) 2.5 - 10 µM EMSA in various cell lines

| Nrf2 Activation (EC50) | ~10 µM | HO-1 expression in macrophages | |

Table 2: Effects on Inflammatory Mediators

Mediator Effect Concentration Cell Type Reference
iNOS Expression Inhibition 10 µM Murine Macrophages
TNF-α Production Inhibition 5-10 µM Monocytes
IL-6 Production Inhibition 10 µM Chondrocytes

| COX-2 Expression | Inhibition | 10 µM | Macrophages | |

Key Experimental Protocols

The investigation of 15d-PGJ2's mechanism of action relies on a variety of molecular and cellular biology techniques.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

This assay is used to detect the binding of NF-κB to DNA.

  • Nuclear Extract Preparation: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of 15d-PGJ2 for a specified time. Isolate nuclear proteins using a nuclear extraction kit.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') and label it with a radioactive (e.g., [γ-³²P]ATP) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A decrease in the intensity of the shifted band in 15d-PGJ2-treated samples indicates inhibition of NF-κB binding.

Luciferase Reporter Assay for PPARγ Transactivation

This assay quantifies the ability of 15d-PGJ2 to activate PPARγ-mediated gene transcription.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid expressing full-length PPARγ and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase reporter gene. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

  • Treatment: Treat the transfected cells with varying concentrations of 15d-PGJ2 or a known PPARγ agonist (e.g., rosiglitazone) for 18-24 hours.

  • Cell Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer after adding the luciferase substrate. Measure the activity of the control reporter (e.g., β-galactosidase).

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. An increase in normalized luciferase activity indicates PPARγ transactivation.

Western Blot for Nrf2 and HO-1 Expression

This technique is used to measure the protein levels of Nrf2 and its downstream target, HO-1.

  • Protein Extraction: Treat cells (e.g., HT22 neuronal cells) with 15d-PGJ2 for various time points. For Nrf2, prepare separate cytoplasmic and nuclear fractions. For total HO-1, prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the band intensity for nuclear Nrf2 and total HO-1 indicates pathway activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., Macrophages, Neurons) Treatment 2. Treatment - Control - Stimulus (e.g., LPS) - Stimulus + 15d-PGJ2 CellCulture->Treatment Harvesting 3. Cell Harvesting & Lysate Preparation (Nuclear/Cytoplasmic/Whole Cell) Treatment->Harvesting Reporter Luciferase Assay (PPARγ Transactivation) Treatment->Reporter For Transfected Cells EMSA EMSA (NF-κB DNA Binding) Harvesting->EMSA WB Western Blot (Nrf2, HO-1, IκBα levels) Harvesting->WB qPCR RT-qPCR (Gene Expression of TNF-α, IL-6) Harvesting->qPCR Data Quantification & Statistical Analysis EMSA->Data Reporter->Data WB->Data qPCR->Data Conclusion Mechanism Elucidation Data->Conclusion

Caption: General Experimental Workflow for Studying 15d-PGJ2's Effects.

Conclusion

15-Deoxy-Δ12,14-prostaglandin J2 is a multifaceted signaling molecule that exerts potent biological effects through a combination of PPARγ-dependent and -independent mechanisms. Its ability to covalently modify key regulatory proteins like IKK, Keap1, and PPARγ allows it to simultaneously suppress inflammatory pathways, enhance antioxidant defenses, and modulate metabolic gene expression. This polypharmacological profile makes 15d-PGJ2 and its synthetic analogs compelling subjects for further investigation in the context of inflammatory diseases, neurodegeneration, and cancer. A thorough understanding of its complex mechanism of action, supported by the quantitative data and experimental approaches outlined in this guide, is critical for the successful development of novel therapeutics targeting these pathways.

15-Deoxypulic Acid: A Technical Overview of a Diterpenoid with Unexplored Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 15-Deoxypulic acid, a diterpenoid compound isolated from plants of the Pulicaria genus, presents a molecule of interest with potential biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its specific roles in metabolic pathways. This technical guide synthesizes the limited available information on this compound and provides a broader context based on the metabolic activities of its chemical class (diterpenoids/pentacyclic triterpenoids) and its plant source. While quantitative data and detailed experimental protocols for this compound are not available at present, this document aims to provide a foundational understanding and highlight areas for future research.

Introduction to this compound

This compound is a natural compound with the chemical formula C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol . It has been identified as a diterpenoid found in Pulicaria salviifolia and is also described as a pentacyclic triterpenoid (B12794562) from the Araliaceae family. Preliminary investigations into compounds from the Pulicaria genus, which belongs to the Asteraceae family, have revealed a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4][5][6] These activities are often attributed to the rich diversity of secondary metabolites present in these plants, such as flavonoids and terpenoids.[3][4][6][7]

The Uncharted Territory: this compound in Metabolic Pathways

Despite the promising biological activities associated with the Pulicaria genus, specific research into the metabolic functions of this compound is currently lacking. There are no published studies detailing its direct interaction with or modulation of key metabolic pathways, such as lipid metabolism or inflammatory signaling cascades. Therefore, the following sections will explore the potential roles of this compound by examining the known metabolic functions of the broader chemical classes to which it belongs: diterpenoids and pentacyclic triterpenoids.

Potential Metabolic Roles Based on Chemical Class

Diterpenoids: Diverse Metabolic Modulators

Diterpenoids are a large and structurally diverse class of natural products with a wide array of biological functions.[8][9][10] In plants, they are involved in crucial physiological processes and defense mechanisms.[8][9] In the context of human metabolism, various diterpenoids have been shown to possess significant pharmacological properties.

Potential Anti-Inflammatory Pathways: Many diterpenoids exhibit anti-inflammatory activity by modulating key signaling pathways. A potential, though unconfirmed, mechanism for a diterpenoid like this compound could involve the inhibition of pro-inflammatory enzymes or transcription factors.

G Potential Anti-Inflammatory Pathway for Diterpenoids Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Pro-inflammatory Enzymes (e.g., COX, LOX) Pro-inflammatory Enzymes (e.g., COX, LOX) Cell Membrane->Pro-inflammatory Enzymes (e.g., COX, LOX) NF-κB Pathway NF-κB Pathway Cell Membrane->NF-κB Pathway Diterpenoid (e.g., this compound) Diterpenoid (e.g., this compound) Diterpenoid (e.g., this compound)->Pro-inflammatory Enzymes (e.g., COX, LOX) Inhibition Diterpenoid (e.g., this compound)->NF-κB Pathway Inhibition Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) Pro-inflammatory Enzymes (e.g., COX, LOX)->Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) NF-κB Pathway->Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) Inflammatory Response Inflammatory Response Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes)->Inflammatory Response

Caption: Hypothetical anti-inflammatory action of a diterpenoid.

Pentacyclic Triterpenoids: Regulators of Lipid Metabolism and Beyond

Pentacyclic triterpenoids are another significant class of bioactive compounds found in plants, known for their diverse pharmacological effects, including anti-tumor, anti-diabetic, and hepatoprotective activities.[11] Of particular relevance is their emerging role in the regulation of lipid metabolism.

Influence on Lipid Accumulation: Studies on other pentacyclic triterpenoids have demonstrated their ability to inhibit lipid accumulation in hepatocytes.[12][13] This suggests a potential, yet speculative, role for this compound in pathways related to fatty acid synthesis and storage.

G Potential Role of Pentacyclic Triterpenoids in Lipid Metabolism Substrates (e.g., Acetyl-CoA) Substrates (e.g., Acetyl-CoA) De Novo Lipogenesis De Novo Lipogenesis Substrates (e.g., Acetyl-CoA)->De Novo Lipogenesis Fatty Acid Synthesis Enzymes Fatty Acid Synthesis Enzymes De Novo Lipogenesis->Fatty Acid Synthesis Enzymes Pentacyclic Triterpenoid (e.g., this compound) Pentacyclic Triterpenoid (e.g., this compound) Pentacyclic Triterpenoid (e.g., this compound)->Fatty Acid Synthesis Enzymes Inhibition Triglyceride Formation Triglyceride Formation Fatty Acid Synthesis Enzymes->Triglyceride Formation Lipid Accumulation Lipid Accumulation Triglyceride Formation->Lipid Accumulation

Caption: Postulated inhibitory effect on de novo lipogenesis.

Experimental Protocols and Data Presentation: A Call for Future Research

A critical component of a technical guide is the inclusion of detailed experimental methodologies and quantitative data. Unfortunately, due to the nascent stage of research on this compound, such information is not available in the public domain. To elucidate the metabolic roles of this compound, the following experimental approaches are recommended for future studies:

Recommended Experimental Workflow:

G Recommended Experimental Workflow for Investigating this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Models (e.g., Macrophages, Hepatocytes) Cell Culture Models (e.g., Macrophages, Hepatocytes) Enzyme Assays (e.g., COX, LOX, Fatty Acid Synthase) Enzyme Assays (e.g., COX, LOX, Fatty Acid Synthase) Cell Culture Models (e.g., Macrophages, Hepatocytes)->Enzyme Assays (e.g., COX, LOX, Fatty Acid Synthase) Gene Expression Analysis (e.g., qPCR, Western Blot) Gene Expression Analysis (e.g., qPCR, Western Blot) Cell Culture Models (e.g., Macrophages, Hepatocytes)->Gene Expression Analysis (e.g., qPCR, Western Blot) Animal Models of Metabolic Disease Animal Models of Metabolic Disease Enzyme Assays (e.g., COX, LOX, Fatty Acid Synthase)->Animal Models of Metabolic Disease Gene Expression Analysis (e.g., qPCR, Western Blot)->Animal Models of Metabolic Disease Pharmacokinetic and Pharmacodynamic Studies Pharmacokinetic and Pharmacodynamic Studies Animal Models of Metabolic Disease->Pharmacokinetic and Pharmacodynamic Studies Metabolomic and Lipidomic Profiling Metabolomic and Lipidomic Profiling Pharmacokinetic and Pharmacodynamic Studies->Metabolomic and Lipidomic Profiling Data Analysis and Pathway Mapping Data Analysis and Pathway Mapping Metabolomic and Lipidomic Profiling->Data Analysis and Pathway Mapping Isolation and Purification of this compound Isolation and Purification of this compound Isolation and Purification of this compound->Cell Culture Models (e.g., Macrophages, Hepatocytes)

Caption: A proposed workflow to elucidate metabolic roles.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these systematic studies. The resulting quantitative data on its effects on enzyme activity, gene expression, and metabolite levels will be crucial for constructing a comprehensive understanding of its metabolic significance.

Conclusion and Future Directions

This compound remains an enigmatic molecule with untapped potential. While its direct role in metabolic pathways is yet to be determined, its classification as a diterpenoid/pentacyclic triterpenoid and its origin from the medicinally relevant Pulicaria genus suggest that it warrants further investigation. The scientific community is encouraged to pursue research aimed at elucidating the bioactivity and mechanisms of action of this compound. Such studies will be instrumental in determining its potential as a therapeutic agent for metabolic and inflammatory disorders. The development of a detailed understanding of its metabolic functions will require a concerted effort in chemical isolation, in vitro and in vivo experimentation, and advanced analytical techniques.

References

In Vitro Studies of 15-Deoxypulic Acid (15d-PGJ2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid, more commonly known as 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a naturally occurring cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2 (PGD2). It has garnered significant scientific interest due to its potent biological activities, primarily its anti-inflammatory, pro-apoptotic, and anti-angiogenic properties observed in a multitude of in vitro studies. These effects are mediated through both peroxisome proliferator-activated receptor-γ (PPARγ)-dependent and -independent mechanisms. This technical guide provides an in-depth overview of the core in vitro studies of 15d-PGJ2, focusing on quantitative data, detailed experimental protocols, and the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of 15d-PGJ2 across various in vitro models.

Table 1: Cytotoxicity of 15d-PGJ2 in Cancer Cell Lines

Cell LineAssayConcentration (µM)Incubation Time (hours)ResultReference
Osteosarcoma (MG63, SaOS2, U2OS)MTT10, 20, 4072Significant dose-dependent inhibition of cell growth
Leukemia (K562, HL-60)MTT5, 10, 2024Dose-dependent inhibition of cell viability[1]
Colorectal Cancer (SNU-C4, CT-26)MTT5, 10, 2024Dose-dependent inhibition of cell viability[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Annexin V1016~40% apoptotic cells[2]

Table 2: Anti-inflammatory Effects of 15d-PGJ2

Cell TypeStimulus15d-PGJ2 ConcentrationMeasured EndpointResultReference
RAW264.7 MacrophagesLPS (30 ng/mL)Not specifiedCOX-2 mRNAInhibition of induction[3]
Human Gingival FibroblastsLPS (10 µg/mL)1 µg/mLIL-6 ReleaseReduced IL-6 release at 3 hours[4][5]
Human Myometrial CellsIL-1β (1 ng/mL)32 µMIL-6, IL-8, TNF-α mRNAInhibition of IL-1β-induced expression[1]
Bone Marrow-Derived Macrophages (BMDMs)LPS10 µMM1 marker (iNOS, IL-1β, IL-12) mRNASignificant inhibition of expression[6]

Key Signaling Pathways

15d-PGJ2 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism of 15d-PGJ2's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This occurs through multiple PPARγ-independent mechanisms, including the direct inhibition of IκB kinase (IKK) and the covalent modification of cysteine residues in the DNA-binding domains of NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent transactivation of pro-inflammatory genes like COX-2.[7]

NF_kappa_B_Pathway LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nucleus NF-κB (p65/p50) (in Nucleus) NFκB->NFκB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFκB_nucleus->Pro_inflammatory_Genes Activates PGJ2 15d-PGJ2 PGJ2->IKK Inhibits PGJ2->NFκB_nucleus Inhibits DNA binding

Inhibition of the NF-κB signaling pathway by 15d-PGJ2.
Apoptosis Induction via ROS and MAPK Signaling

In cancer cells, 15d-PGJ2 induces apoptosis through the generation of reactive oxygen species (ROS).[8] This oxidative stress leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), and the inactivation of the pro-survival Akt pathway.[2][8] This cascade ultimately results in the activation of caspases and programmed cell death.

Apoptosis_Pathway PGJ2 15d-PGJ2 ROS ROS Generation PGJ2->ROS JNK_p38 JNK / p38 MAPK ROS->JNK_p38 Activates Akt Akt ROS->Akt Inactivates Apoptosis Apoptosis JNK_p38->Apoptosis Akt->Apoptosis Inhibits

15d-PGJ2-induced apoptosis via ROS and MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the effects of 15d-PGJ2.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the dose-dependent cytotoxicity of 15d-PGJ2.

Materials:

  • Target cell line (e.g., cancer cells, endothelial cells)

  • Complete culture medium

  • 15d-PGJ2 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 15d-PGJ2 in complete culture medium. Remove the medium from the wells and add 100 µL of the 15d-PGJ2 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 15d-PGJ2 concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with 15d-PGJ2 using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of 15d-PGJ2 for the specified duration.

  • Harvesting: For suspension cells, pellet the cells by centrifugation. For adherent cells, gently detach them using trypsin-EDTA, wash with serum-containing medium, and then pellet.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and gates.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB pathway following 15d-PGJ2 treatment.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro studies of this compound (15d-PGJ2) have revealed its significant potential as a modulator of key cellular processes, particularly inflammation and apoptosis. Its ability to target multiple signaling pathways, most notably the NF-κB and MAPK pathways, underscores its therapeutic promise. This technical guide provides a foundational understanding of the experimental approaches and quantitative data that form the basis of our current knowledge of 15d-PGJ2's in vitro activities. Further research will continue to elucidate the intricate molecular mechanisms of this fascinating compound and pave the way for its potential clinical applications.

References

In-depth Technical Guide on the Preliminary Cytotoxicity of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Preliminary Cytotoxicity of 15-Deoxypulic Acid

This technical guide addresses the current scientific understanding of the preliminary cytotoxicity of this compound. Following a comprehensive review of available scientific literature, it is important to note that specific studies detailing the cytotoxic effects, experimental protocols, and associated signaling pathways of this compound are not presently available in the public domain.

While the compound this compound is known and cataloged, with its chemical properties documented, dedicated research into its biological activity, particularly its potential as a cytotoxic agent, appears to be a nascent or as-yet-unpublished field of inquiry. The compound is a diterpenoid, a class of chemical entities that has been a source of interest in anticancer research.[1][2]

This guide, therefore, serves to highlight this knowledge gap and to provide a foundational context based on the broader classes of compounds to which this compound belongs, which may inform future research directions.

Overview of this compound

This compound is a diterpenoid natural product.[1] Its chemical structure and properties are available in chemical databases.[1][3] However, beyond its basic chemical identification, its biological activities, including cytotoxicity, have not been extensively investigated or reported.

Current Status of Cytotoxicity Data

A thorough search of scientific databases and literature reveals a lack of specific quantitative data (e.g., IC50 values) for the cytotoxicity of this compound against any cancer cell lines. Consequently, there are no established experimental protocols or identified signaling pathways related to its cytotoxic mechanism of action.

Context from Related Compound Classes

While direct data is absent for this compound, the broader classes of diterpenes and phenolic acids, which share some structural motifs, have been investigated for their anticancer potential.[2][4]

  • Diterpenes: This class of compounds has shown promise in exhibiting cytotoxic effects against various tumor cells.[2] Their mechanisms of action can be diverse, often involving the induction of apoptosis and interference with cell proliferation pathways.[2]

  • Phenolic Acids: Phenolic acids are a well-studied group of phytochemicals with documented anticancer properties.[4] Their mechanisms often involve antioxidant activity, modulation of signaling pathways such as MAPKs, and induction of apoptosis.[4][5]

It is plausible that this compound, as a diterpenoid, might exhibit cytotoxic properties. However, this remains a hypothesis pending experimental validation.

Future Research Directions

The absence of data on the cytotoxicity of this compound presents a clear opportunity for original research. A logical first step would be to conduct preliminary in vitro cytotoxicity screening against a panel of human cancer cell lines. A suggested experimental workflow is outlined below.

Proposed Experimental Workflow for Preliminary Cytotoxicity Assessment

To address the current knowledge gap, a standard experimental workflow could be employed to investigate the preliminary cytotoxicity of this compound.

Caption: Proposed experimental workflow for assessing the cytotoxicity of this compound.

This workflow would enable the generation of initial cytotoxicity data, including the crucial IC50 values, which are fundamental for any further drug development efforts.

Conclusion

The preliminary cytotoxicity of this compound remains an unexplored area of research. While the broader chemical classes to which it belongs have shown promise in anticancer studies, no specific data exists for this particular compound. This guide highlights the necessity for foundational research to determine if this compound possesses cytotoxic activity and to elucidate its potential mechanisms of action. The proposed experimental workflow provides a roadmap for initiating such an investigation. The scientific community is encouraged to pursue these studies to unlock the potential therapeutic value of this natural product.

References

15-Deoxypulic Acid: A Technical Guide on Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 15-Deoxypulic acid, a diterpenoid natural product. This document is intended for researchers, scientists, and drug development professionals who are considering this compound for their studies. The information presented herein is based on publicly available data from chemical suppliers and general knowledge of related chemical compounds.

Introduction

This compound is a diterpenoid carboxylic acid with the molecular formula C₂₀H₂₆O₄. As a member of the diterpenoid class of natural products, it holds potential for various biological activities. However, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its successful application in research and development. This guide aims to consolidate the known information and provide a framework for handling and analyzing this compound.

Solubility Profile

Currently, there is limited quantitative solubility data available for this compound in the public domain. The information is primarily qualitative and sourced from chemical suppliers.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Halogenated SolventsChloroformSoluble[1]
DichloromethaneSoluble[1]
EstersEthyl AcetateSoluble[1]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[1]
KetonesAcetoneSoluble[1]

General Recommendations for Solubilization:

Based on supplier recommendations, the solubility of this compound in the aforementioned organic solvents can be enhanced by gentle warming of the solution and sonication in an ultrasonic bath[1].

Stability Profile

To address this gap in knowledge, this guide proposes a general workflow for conducting stability studies on this compound.

Proposed Experimental Workflow for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to a range of stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 60°C) prep->thermal photo Photolytic Degradation (UV/Vis light exposure) prep->photo analysis Analyze samples at time points by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify degradants and determine degradation pathways analysis->evaluation G cluster_pathways Potential Target Pathways DPA This compound Cell Cancer Cell DPA->Cell interacts with PI3K PI3K/Akt Pathway Cell->PI3K modulates MAPK MAPK/ERK Pathway Cell->MAPK modulates Caspase Caspase Cascade Cell->Caspase activates Prolif Inhibition of Proliferation Apoptosis Induction of Apoptosis PI3K->Prolif MAPK->Prolif Caspase->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxypulic acid is a diterpenoid natural product with a bicyclo[3.3.1]nonane core structure. While a specific total synthesis of this compound has not been extensively reported in the literature, this document outlines a proposed synthetic strategy based on established methodologies for the construction of the key bicyclo[3.3.1]nonane framework. The proposed route leverages a key intramolecular Michael addition reaction to construct the core bicyclic system. These notes provide a theoretical framework and detailed protocols for key transformations that could be adapted for the total synthesis of this compound and its analogues, which may be of interest for biological evaluation and drug development programs.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the disconnection of the bicyclo[3.3.1]nonane core via an intramolecular Michael addition, a common strategy for the formation of this ring system.

Retrosynthesis This compound This compound Cyclohexenone Precursor Cyclohexenone Precursor This compound->Cyclohexenone Precursor Intramolecular Michael Addition Starting Materials Starting Materials Cyclohexenone Precursor->Starting Materials Standard Organic Transformations

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences from readily available starting materials and culminates in the formation of this compound. The key step is the base-mediated intramolecular Michael addition to form the bicyclo[3.3.1]nonane core.

Synthetic Pathway A Starting Material (e.g., Substituted Cyclohexanone) B Intermediate 1 (Alkylated Cyclohexanone) A->B Alkylation C Intermediate 2 (Cyclohexenone Precursor) B->C Functional Group Manipulation D Bicyclo[3.3.1]nonane Core C->D Intramolecular Michael Addition E This compound D->E Final Modifications

Application Note: Quantification of 15-Deoxy-Δ12,14-prostaglandin J2 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a critical lipid mediator involved in inflammatory and oncogenic processes. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, offering a reliable and accessible alternative to mass spectrometry-based techniques. Detailed procedures for sample preparation from biological matrices, chromatographic conditions, and data analysis are presented. Additionally, this note includes a summary of quantitative data and visual diagrams of the experimental workflow and the relevant biological signaling pathway to aid researchers, scientists, and drug development professionals.

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a terminal cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2 (PGD2). It functions as a potent anti-inflammatory agent and is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). Through its interaction with PPARγ and other cellular proteins, 15d-PGJ2 modulates various signaling pathways implicated in inflammation, apoptosis, and cellular differentiation[1][2]. Its role in disease pathogenesis, including chronic inflammation and cancer, has made its accurate quantification in biological samples a priority for researchers[3][4]. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for its detection, HPLC with UV detection provides a robust and more widely available platform for its quantification. 15d-PGJ2 possesses a chromophore that allows for UV detection, with absorbance maxima reported around 320-330 nm[5][6].

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from established methods for prostaglandin extraction.

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., d4-15d-PGJ2 for LC-MS, or a structurally similar prostaglandin for HPLC-UV).

  • Acidify the plasma to pH 2-3 with 5 µL of formic acid.

  • Add 200 µL of methanol (B129727) to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and add 500 µL of ethyl acetate (B1210297). Vortex thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collect the upper organic (ethyl acetate) phase.

  • Repeat the ethyl acetate extraction (steps 5-7) on the aqueous phase twice more, combining all organic phases.

  • Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the HPLC mobile phase (e.g., acetonitrile:water 1:1 with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 1 minute at 4°C to pellet any insoluble material.

  • Transfer 80 µL of the clear supernatant to an HPLC vial for analysis.

HPLC Method

The following HPLC conditions are a starting point and may require optimization based on the specific HPLC system and column used.

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 30% B

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 320 nm. 15d-PGJ2 exhibits significant absorbance at this wavelength[6][7].

Data Presentation

The following table summarizes typical quantitative parameters for the analysis of 15d-PGJ2, primarily derived from LC-MS/MS methods, which provide an indication of expected performance.

ParameterValueSource
Lower Limit of Quantification (LLOQ) 2.5 pg/mL
Linearity Range 2.5 - 500 pg/mL
**Correlation Coefficient (R²) **>0.99
Intra-day Precision (%CV) < 11.8%
Inter-day Precision (%CV) < 14.7%
Recovery > 92%[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Plasma Sample p2 Acidification & Protein Precipitation p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HPLC Injection p5->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 UV Detection (320 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3 G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AA Arachidonic Acid PGD2 PGD2 AA->PGD2 COX-2, PGDS PGJ2 PGJ2 PGD2->PGJ2 Dehydration dPGJ2 15d-PGJ2 PGJ2->dPGJ2 Dehydration PPARg PPARγ dPGJ2->PPARg IKK IKK dPGJ2->IKK Inhibits RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds GeneExp Target Gene Expression PPRE->GeneExp Inflammation Inflammation GeneExp->Inflammation Modulates NFkB NF-κB Pathway IKK->NFkB NFkB->Inflammation

References

Application Notes & Protocols: Derivatization of 15-Deoxypulic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15-Deoxypulic acid is a diterpenoid compound with the molecular formula C₂₀H₂₆O₄.[1] Its structure contains a carboxylic acid functional group, which is the primary target for derivatization. In its native form, this compound may present challenges in certain bioanalytical assays due to low immunogenicity or poor analytical detectability. Derivatization modifies its chemical structure to enhance its properties for specific applications, such as immunoassays and chromatographic quantification, without compromising its core molecular recognition features. These notes provide detailed protocols for two key derivatization strategies.

Application 1: Hapten-Carrier Conjugation for Immunoassay Development

To elicit an immune response and generate antibodies, small molecules (haptens) like this compound must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2][3][] The most common method for this conjugation is through the formation of a stable amide bond between the carboxylic acid group of the hapten and primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein, often mediated by a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][5]

Experimental Protocol: EDC-Mediated Conjugation of this compound to BSA

This protocol details the steps for conjugating this compound to BSA.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Stir plate and stir bars

Procedure:

  • Prepare Hapten Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.[1][5]

  • Activate Carboxyl Groups:

    • In a reaction vial, dilute the this compound stock solution in Activation Buffer. A typical starting concentration is 1-10 mM.

    • Add EDC and NHS to the hapten solution. A common molar excess is 2-5 fold of EDC and NHS over the hapten.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form an active NHS-ester intermediate.

  • Prepare Carrier Protein: Dissolve BSA in Conjugation Buffer (PBS, pH 7.4) to a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated hapten solution dropwise to the BSA solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Purification:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes, or by using a desalting column.

  • Characterization & Storage:

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry (to observe a mass shift in the protein) or UV-Vis spectroscopy if the hapten has a chromophore.

    • Store the purified conjugate at -20°C or -80°C for long-term use.

Data Presentation: Hapten-Carrier Conjugation Parameters
ParameterRecommended RangePurpose
Hapten:Carrier Molar Ratio20:1 to 50:1Controls the epitope density on the carrier protein.[6]
EDC:Hapten Molar Ratio2:1 to 5:1Activates the carboxylic acid for amide bond formation.[5]
NHS:Hapten Molar Ratio2:1 to 5:1Stabilizes the active intermediate, increasing coupling efficiency.
Reaction pH7.2 - 8.0Facilitates the reaction between the activated hapten and protein amines.
Reaction Time2 - 4 hours (RT) or Overnight (4°C)Allows for completion of the conjugation reaction.
TemperatureRoom Temperature or 4°CControls reaction kinetics and protein stability.

Visualization: Hapten-Carrier Conjugation Workflow

Caption: Workflow for EDC-mediated conjugation of this compound to a carrier protein.

Application 2: Derivatization for Chromatographic Analysis (GC-MS & LC-MS)

For quantitative bioanalysis, derivatization is often required to improve the chromatographic behavior and mass spectrometric detection of carboxylic acids.[7] Esterification increases volatility for Gas Chromatography (GC), while amidation or other modifications can enhance ionization for Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

Experimental Protocol 2a: Methyl Esterification for GC-MS Analysis

This protocol converts this compound to its more volatile methyl ester derivative.

Materials:

  • Dried sample extract containing this compound

  • Boron trichloride-methanol (BCl₃-Methanol) reagent, 12-14% w/w[11]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry, as water interferes with the reaction.[11]

  • Esterification Reaction:

    • To the dried sample in a reaction vial, add 1-2 mL of BCl₃-Methanol reagent.

    • Seal the vial tightly and heat at 60-70°C for 10-20 minutes.[11]

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.[11]

  • Phase Separation & Drying:

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The resulting solution containing this compound methyl ester is ready for direct injection into the GC-MS system.

Experimental Protocol 2b: Amidation for Enhanced LC-MS/MS Detection

This protocol uses a carbodiimide-mediated reaction to form an amide, which often provides better ionization efficiency in positive-ion ESI-MS. Aniline (B41778) is used here as an example derivatizing agent.[12]

Materials:

  • Sample extract containing this compound

  • Aniline

  • EDC

  • Acetonitrile (ACN) and water (LC-MS grade)

  • Formic acid

  • Reaction vials

Procedure:

  • Sample Preparation: Reconstitute the dried sample extract in an ACN/water (50/50, v/v) solution.

  • Derivatization Reaction:

    • To 100 µL of the sample, add 5 µL of 1 M aniline and 50 µL of 100 mM EDC (both prepared in ACN/water).[12]

    • Vortex briefly and incubate the mixture at 4°C for 2 hours.[12]

  • Quenching:

    • Stop the reaction by adding 50 µL of 100 mM formic acid.

  • Analysis: Dilute the final mixture as needed with the mobile phase and inject it into the LC-MS/MS system.

Data Presentation: Comparison of Derivatization for Chromatography
FeatureEsterification (GC-MS)Amidation (LC-MS/MS)
Analyte Form Methyl EsterAmide Derivative
Principle Increases volatility, reduces polarity.[11]Enhances ionization efficiency (positive mode).[7]
Reagents BCl₃-Methanol or Methanolic HClEDC, Amine (e.g., Aniline)
Conditions 60-70°C, 10-20 min4°C to Room Temp, 1-2 hours
Key Advantage Robust, well-established method for apolar compounds.High sensitivity and specificity with MS/MS.
Limitation Requires analyte to be thermally stable.May require method development for new amines.

Visualization: Derivatization Workflow for Chromatography

G cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway start Sample containing This compound ester Esterification (BCl3-Methanol, 60°C) start->ester amide Amidation (EDC + Aniline, 4°C) start->amide extract Liquid-Liquid Extraction (Hexane) ester->extract gcms GC-MS Analysis extract->gcms quench Quench Reaction (Formic Acid) amide->quench lcms LC-MS/MS Analysis quench->lcms

Caption: Alternative derivatization workflows for GC-MS versus LC-MS/MS analysis.

Hypothetical Application: Probing a Cellular Signaling Pathway

Derivatization can also be used to create molecular probes. For instance, conjugating this compound to a fluorophore would allow its use in bioassays to study cellular uptake or binding to a target protein, potentially elucidating a biological signaling pathway. The diagram below illustrates this hypothetical application.

Visualization: Hypothetical Signaling Pathway Interaction

G Probe Fluorescently-Labeled This compound Receptor Target Protein (e.g., Cell Surface Receptor) Probe->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response Induces

Caption: Hypothetical pathway probed by a derivatized this compound fluorescent analog.

References

Application Notes and Protocols for the Large-Scale Synthesis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature detailing a specific, validated large-scale synthesis of 15-Deoxypulic acid is limited. The following application notes and protocols present a hypothetical, representative synthesis based on established methodologies for the synthesis of structurally related labdane (B1241275) diterpenoids, such as grindelic acid and other analogues. The proposed pathway is intended to serve as a guiding framework for the development of a robust and scalable synthetic process.

Introduction

This compound is a diterpenoid of the labdane class, a group of natural products with a wide range of biological activities. While specific information on the bioactivity of this compound is not extensively documented, related compounds, such as grindelic acid, have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway[1][2]. This suggests that this compound may hold therapeutic potential, warranting the development of a scalable synthetic route to enable further investigation and potential drug development.

This document outlines a proposed multi-step synthetic approach for the large-scale production of this compound, starting from a readily available chiral pool starting material. Detailed experimental protocols for key transformations and purification are provided, along with a summary of expected quantitative data.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available labdane diterpenoid, (+)-sclareolide. The strategy involves a series of functional group manipulations to construct the requisite carboxylic acid side chain and introduce the characteristic functionalities of the target molecule.

G sclareolide (+)-Sclareolide intermediate1 Diol Intermediate sclareolide->intermediate1  Reduction  (e.g., LiAlH4) intermediate2 Aldehyde Intermediate intermediate1->intermediate2  Oxidative Cleavage  (e.g., NaIO4) intermediate3 α,β-Unsaturated Ester intermediate2->intermediate3  Wittig Reaction  (e.g., Ph3P=CHCO2Et) target This compound intermediate3->target  Hydrolysis  (e.g., LiOH)

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the anticipated yields and purity for each step in the proposed synthesis of this compound. These values are estimates based on typical efficiencies for analogous reactions reported in the literature for labdane diterpenoid synthesis.

StepTransformationStarting MaterialProductTheoretical Yield (%)Estimated Purity (%)
1Reduction of Lactone(+)-SclareolideDiol Intermediate95>98
2Oxidative CleavageDiol IntermediateAldehyde Intermediate90>95
3Wittig ReactionAldehyde Intermediateα,β-Unsaturated Ester85>95
4Hydrolysisα,β-Unsaturated EsterThis compound92>99 (after purification)
Overall ~68

Experimental Protocols

Step 1: Reduction of (+)-Sclareolide to Diol Intermediate

  • Materials: (+)-Sclareolide, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Sodium sulfate, Celite.

  • Procedure:

    • A solution of (+)-sclareolide (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water at 0 °C.

    • The resulting slurry is filtered through a pad of Celite and the filter cake is washed with diethyl ether.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude diol intermediate, which is typically used in the next step without further purification.

Step 2: Oxidative Cleavage of Diol Intermediate to Aldehyde Intermediate

  • Materials: Diol intermediate, Sodium periodate (B1199274) (NaIO₄), Dichloromethane (DCM), Water.

  • Procedure:

    • The crude diol intermediate (1.0 eq) is dissolved in a mixture of DCM and water (1:1 v/v).

    • Sodium periodate (2.2 eq) is added portion-wise to the vigorously stirred biphasic mixture at room temperature.

    • The reaction is stirred for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude aldehyde intermediate.

Step 3: Wittig Reaction to form α,β-Unsaturated Ester

  • Materials: Aldehyde intermediate, (Carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et), Toluene (B28343).

  • Procedure:

    • A solution of the crude aldehyde intermediate (1.0 eq) in toluene is treated with (carbethoxymethylene)triphenylphosphorane (1.2 eq) at room temperature.

    • The reaction mixture is heated to reflux for 8-12 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to provide the α,β-unsaturated ester.

Step 4: Hydrolysis to this compound

  • Materials: α,β-Unsaturated ester, Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF), Water, 1 M Hydrochloric acid (HCl).

  • Procedure:

    • The α,β-unsaturated ester (1.0 eq) is dissolved in a mixture of THF and water.

    • Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature overnight.

    • The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Signaling Pathway

Based on the known anti-inflammatory activity of the structurally similar diterpenoid, grindelic acid, this compound may exert its biological effects through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Releases Deoxypulic_Acid This compound Deoxypulic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Plausible mechanism of action via the NF-κB signaling pathway.

Disclaimer: The experimental protocols and signaling pathway diagrams are provided for informational purposes and are based on established chemical and biological principles. These have not been experimentally validated for this compound specifically. Researchers should exercise appropriate caution and conduct small-scale pilot experiments to validate and optimize these procedures. All laboratory work should be performed in accordance with institutional safety guidelines.

References

Isolating 15-Deoxypulic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in novel diterpenoids for drug development, comprehensive application notes and protocols for the isolation of 15-Deoxypulic acid from its natural source, Pulicaria salviifolia, are now available. This document provides researchers, scientists, and drug development professionals with a detailed guide to efficiently extract and purify this promising bioactive compound.

Introduction

This compound is a diterpenoid compound with the chemical formula C20H26O4. It has been identified in the medicinal plant Pulicaria salviifolia, a member of the Asteraceae family. Diterpenoids from the Pulicaria genus have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects, making them valuable candidates for further investigation in drug discovery programs. This protocol outlines a robust methodology for the isolation of this compound, ensuring high purity for subsequent biological and pharmacological studies.

Experimental Protocols

Plant Material Collection and Preparation
  • Source: Aerial parts of Pulicaria salviifolia.

  • Collection: Harvest during the flowering season to ensure the highest concentration of secondary metabolites.

  • Preparation: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Once completely dried, grind the material into a coarse powder using a mechanical grinder.

Extraction of this compound

The extraction process is designed to efficiently solubilize this compound from the plant matrix.

  • Solvent: Methanol (B129727) (CH₃OH) is a suitable solvent due to the reported solubility of diterpenoids.

  • Procedure:

    • Macerate the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Fractionation of the Crude Extract

Fractionation is employed to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

      • n-hexane to remove nonpolar compounds like fats and sterols.

      • Chloroform (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂) to extract medium-polarity compounds, including many diterpenoids. This compound is expected to partition into this fraction based on its known solubility.

      • Ethyl acetate (B1210297) (EtOAc) to isolate more polar compounds.

    • Concentrate each fraction using a rotary evaporator. The chloroform/dichloromethane fraction is the primary candidate for containing this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

    • Procedure:

      • Dissolve the dried chloroform/dichloromethane fraction in a minimal amount of the initial mobile phase.

      • Load the sample onto the pre-packed silica gel column.

      • Elute the column with the gradient mobile phase.

      • Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate reagent (e.g., vanillin-sulfuric acid spray followed by heating).

      • Pool fractions with similar TLC profiles that are expected to contain the target compound.

  • Step 2: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of dichloromethane and methanol.

    • Procedure:

      • Dissolve the semi-purified fraction from the silica gel column in the mobile phase.

      • Apply the sample to the Sephadex LH-20 column.

      • Elute with the mobile phase and collect fractions. This step helps to remove pigments and other impurities.

      • Monitor fractions by TLC and pool the relevant fractions.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: A reversed-phase C18 column is typically used for the final purification of diterpenoids.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water.

    • Detection: UV detector, wavelength set based on the UV absorbance maximum of this compound (if known) or at a general wavelength like 210 nm or 254 nm.

    • Procedure:

      • Dissolve the further purified fraction in the initial mobile phase.

      • Inject the sample into the preparative HPLC system.

      • Collect the peak corresponding to this compound.

      • Verify the purity of the isolated compound using analytical HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained during the isolation process. Researchers should populate this table with their experimental results for comparison and optimization.

ParameterValueUnit
Extraction
Dry weight of plant material500g
Volume of Methanol used (total)15L
Yield of crude methanolic extract50g
% Yield of crude extract10% (w/w)
Fractionation
Weight of Chloroform fraction15g
% Yield of Chloroform fraction30% (of crude)
Purification
Weight of purified this compound100mg
Overall yield from dry plant material0.02% (w/w)
Purity (by analytical HPLC)>98%

Visualizations

Experimental Workflow

experimental_workflow plant Pulicaria salviifolia (Aerial Parts) drying Air Drying & Grinding plant->drying extraction Maceration with Methanol drying->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract fractionation Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction silica_cc Silica Gel Column Chromatography chloroform_fraction->silica_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_cc->sephadex_cc prep_hplc Preparative HPLC (C18) sephadex_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, many clerodane diterpenoids exhibit anti-inflammatory activity. A plausible mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases dna DNA nfkb_active->dna translocates to nucleus inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) dna->inflammation induces deoxypulic_acid This compound deoxypulic_acid->ikk Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion

This protocol provides a comprehensive framework for the successful isolation of this compound from Pulicaria salviifolia. Adherence to these methodologies will enable researchers to obtain a high-purity compound suitable for detailed biological evaluation, thereby advancing the potential of this natural product in drug discovery and development. The provided workflow and hypothesized signaling pathway offer a solid foundation for further research into the therapeutic applications of this compound.

Application of 15-Deoxyspergualin in Enzyme Inhibition Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 15-Deoxyspergualin (DSG), also known as Gusperimus, in enzyme inhibition assays. The primary focus is on its role as an inhibitor of deoxyhypusine (B1670255) synthase (DHS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A).

Introduction

15-Deoxyspergualin is a synthetic analog of spergualin (B1253210) with potent immunosuppressive properties. Its mechanism of action is multifaceted, but a key target is the inhibition of deoxyhypusine synthase (DHS). DHS catalyzes the transfer of the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor, a crucial step for its activation. Activated eIF5A is essential for the translation of a subset of mRNAs, many of which are involved in cell proliferation and inflammation. By inhibiting DHS, 15-Deoxyspergualin disrupts this pathway, leading to its observed immunosuppressive and anti-proliferative effects. This makes DHS a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

Mechanism of Action: Inhibition of the eIF5A Hypusination Pathway

The eukaryotic translation initiation factor 5A (eIF5A) is unique in that it is the only known protein to contain the unusual amino acid hypusine. The formation of hypusine is a two-step enzymatic process that is essential for eIF5A's function.

  • Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHS) catalyzes the NAD+-dependent transfer of the 4-aminobutyl group from spermidine to a specific lysine residue of the eIF5A precursor protein.

  • Hydroxylation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the deoxyhypusine residue to form the mature, active hypusine-containing eIF5A.

15-Deoxyspergualin acts as an inhibitor of the first and rate-limiting step in this pathway, catalyzed by DHS.

Signaling Pathway Diagram

eIF5A_Hypusination_Pathway cluster_0 Hypusination Pathway spermidine Spermidine DHS Deoxyhypusine Synthase (DHS) spermidine->DHS eIF5A_precursor eIF5A Precursor (inactive) eIF5A_precursor->DHS deoxyhypusine_eIF5A Deoxyhypusinated eIF5A DHS->deoxyhypusine_eIF5A 4-aminobutyl transfer DSG 15-Deoxyspergualin DSG->DHS Inhibition DOHH Deoxyhypusine Hydroxylase (DOHH) deoxyhypusine_eIF5A->DOHH hypusine_eIF5A Hypusinated eIF5A (active) DOHH->hypusine_eIF5A Hydroxylation translation mRNA Translation (Proliferation, Inflammation) hypusine_eIF5A->translation

Caption: The eIF5A hypusination pathway and the inhibitory action of 15-Deoxyspergualin on DHS.

Quantitative Data

CompoundCell LineAssay TypeIC50 / EffectReference
15-DeoxyspergualinBCR-ABL positive cellsProliferation AssayStrongest antiproliferative effects among tested DHS inhibitors[1]
15-DeoxyspergualinCD34+ progenitor cells from CML patientsProliferation AssayInhibition of proliferation[1]

Note: The provided data reflects the biological activity of 15-Deoxyspergualin on cell proliferation, which is an indirect measure of its inhibitory effect on DHS.

Experimental Protocols

Several methods can be employed to assay the enzymatic activity of deoxyhypusine synthase and to evaluate the inhibitory potential of compounds like 15-Deoxyspergualin. The choice of assay depends on the available equipment, the need for high-throughput screening, and the desired sensitivity.

Protocol 1: Radiometric Deoxyhypusine Synthase Inhibition Assay

This is a classic and highly sensitive method for measuring DHS activity.

Principle: This assay measures the incorporation of a radiolabeled butylamine (B146782) group from [³H]-spermidine into the eIF5A precursor protein. The amount of radioactivity incorporated into the protein is directly proportional to the DHS enzyme activity.

Workflow Diagram

Radiometric_DHS_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 9.0) - NAD+ - DTT - Recombinant eIF5A precursor - Purified DHS enzyme start->prepare_reaction add_inhibitor Add 15-Deoxyspergualin (or vehicle control) prepare_reaction->add_inhibitor add_radiolabel Add [3H]-Spermidine to initiate reaction add_inhibitor->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction (e.g., TCA precipitation) incubate->stop_reaction separate Separate Protein from Unincorporated [3H]-Spermidine (e.g., filter binding, SDS-PAGE) stop_reaction->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate % inhibition, IC50) quantify->analyze end End analyze->end

Caption: Workflow for a radiometric deoxyhypusine synthase (DHS) inhibition assay.

Materials:

  • Purified recombinant human deoxyhypusine synthase (DHS)

  • Purified recombinant human eIF5A precursor protein

  • [³H]-Spermidine

  • 15-Deoxyspergualin

  • NAD+

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 9.0)

  • Trichloroacetic acid (TCA)

  • Filter paper (e.g., glass fiber)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, NAD+, DTT, recombinant eIF5A precursor protein, and purified DHS enzyme.

  • Inhibitor Addition: Add varying concentrations of 15-Deoxyspergualin (dissolved in an appropriate solvent) or the solvent alone (vehicle control) to the reaction tubes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-spermidine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA to precipitate the proteins.

  • Separation: Collect the precipitated protein by filtration through glass fiber filters. Wash the filters extensively with cold TCA to remove unincorporated [³H]-spermidine.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DHS inhibition for each concentration of 15-Deoxyspergualin compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Non-Radiometric NAD/NADH-Glo™ Assay

This is a luminescence-based assay suitable for high-throughput screening.

Principle: The DHS-catalyzed reaction produces NADH. The NAD/NADH-Glo™ Assay is a coupled enzymatic assay that measures the amount of NADH produced. The amount of luminescence is directly proportional to the DHS activity.

Workflow Diagram

NADH_Glo_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture in 96-well plate: - Buffer (e.g., Glycine-NaOH, pH 9.0) - NAD+ - Spermidine - Recombinant eIF5A precursor - Purified DHS enzyme start->prepare_reaction add_inhibitor Add 15-Deoxyspergualin (or vehicle control) prepare_reaction->add_inhibitor incubate_reaction Incubate at 37°C add_inhibitor->incubate_reaction add_reagent Add NAD/NADH-Glo™ Reagent incubate_reaction->add_reagent incubate_luminescence Incubate at Room Temperature (in the dark) add_reagent->incubate_luminescence read_luminescence Read Luminescence (Plate Reader) incubate_luminescence->read_luminescence analyze Analyze Data (Calculate % inhibition, IC50) read_luminescence->analyze end End analyze->end

Caption: Workflow for a non-radiometric NAD/NADH-Glo™ based DHS inhibition assay.

Materials:

  • Purified recombinant human deoxyhypusine synthase (DHS)

  • Purified recombinant human eIF5A precursor protein

  • Spermidine

  • 15-Deoxyspergualin

  • NAD+

  • Glycine-NaOH buffer (pH 9.0)

  • NAD/NADH-Glo™ Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white, opaque 96-well plate, add the reaction buffer, NAD+, spermidine, recombinant eIF5A precursor protein, and purified DHS enzyme.

  • Inhibitor Addition: Add varying concentrations of 15-Deoxyspergualin or vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

  • Luminescence Development: Add the NAD/NADH-Glo™ reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature in the dark for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of DHS inhibition for each concentration of 15-Deoxyspergualin and determine the IC50 value.

Conclusion

15-Deoxyspergualin is a valuable tool for studying the biological roles of the eIF5A hypusination pathway. The protocols outlined in this document provide robust methods for assessing its inhibitory activity against deoxyhypusine synthase. Further research to determine the precise kinetic parameters of this inhibition will be beneficial for the drug development community. These assays can be adapted for the screening and characterization of novel DHS inhibitors with potential therapeutic applications.

References

Application Notes and Protocols for Developing a Bioassay for 15-Deoxypulic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid is a diterpenoid natural product with potential therapeutic applications. Preliminary studies suggest it may possess antitumor, anti-inflammatory, and antioxidant properties, possibly through the modulation of key cellular signaling pathways involved in cell proliferation and apoptosis.[1] To facilitate further investigation into its biological activities, this document provides a detailed protocol for a robust and sensitive bioassay to quantify the anti-proliferative and cytotoxic effects of this compound on cancer cells. The presented protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a widely used method in drug discovery for its high throughput, sensitivity, and simple "add-mix-measure" format.[2][3][4]

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying adenosine (B11128) triphosphate (ATP), which is a marker of metabolically active cells.[2][3][5] The assay reagent contains a thermostable luciferase enzyme that, in the presence of ATP released from lysed cells, catalyzes the oxidation of luciferin (B1168401) to produce a stable, long-lasting luminescent signal. This "glow-type" luminescence is directly proportional to the number of viable cells in the culture well. A decrease in the luminescent signal in cells treated with this compound compared to untreated cells indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundBioCrickBCN1985
CellTiter-Glo® Luminescent Cell Viability Assay KitPromegaG7570
MCF-7 (human breast adenocarcinoma) cell lineATCCHTB-22
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (B12071052) (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Doxorubicin hydrochloride (Positive Control)Sigma-AldrichD1515
Dimethyl sulfoxide (B87167) (DMSO), cell culture gradeSigma-AldrichD2650
Opaque-walled 96-well cell culture platesCorning3610
Multichannel pipette------
Luminometer------
Humidified incubator (37°C, 5% CO2)------

Experimental Protocols

Cell Culture and Seeding
  • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate, resulting in a density of 5,000 cells per well.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of treatment, prepare a serial dilution of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). The final DMSO concentration in all wells should not exceed 0.5%.

  • Prepare a similar serial dilution for the positive control, Doxorubicin (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • After the 24-hour incubation of the cell plate, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or Doxorubicin to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in culture medium only.

    • Background Control: Wells containing medium but no cells, to measure background luminescence.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

Assay Procedure (CellTiter-Glo®)
  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

  • Add 100 µL of the CellTiter-Glo® reagent to each well of the 96-well plate.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis

  • Subtract the average luminescence value of the background control wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

Table 1: Example Data for Dose-Response Analysis of this compound on MCF-7 Cells

Concentration (µM)Raw Luminescence (RLU)Corrected Luminescence (RLU)% Cell Viability
Vehicle Control (0)85,00084,900100.0
0.183,50083,40098.2
0.579,80079,70093.9
172,10072,00084.8
555,40055,30065.1
1043,20043,10050.8
5021,50021,40025.2
1009,8009,70011.4
Background10000.0

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture MCF-7 Cells B Harvest and Count Cells A->B C Seed Cells in 96-Well Plate (5,000 cells/well) B->C D Incubate for 24h C->D F Treat Cells with Compound D->F E Prepare Serial Dilutions of This compound E->F G Incubate for 48-72h F->G H Equilibrate Plate and Reagent G->H I Add CellTiter-Glo® Reagent H->I J Shake for 2 min I->J K Incubate for 10 min J->K L Measure Luminescence K->L M Calculate % Cell Viability L->M N Plot Dose-Response Curve M->N O Determine IC50 Value N->O

Caption: Experimental workflow for the anti-proliferative bioassay.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation DeoxypulicAcid This compound DeoxypulicAcid->PI3K DeoxypulicAcid->AKT

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

References

Application Note: Quantitative Analysis of 15-Deoxypulic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-Deoxypulic acid in human plasma. The described method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies or other applications where the quantification of this compound is necessary.

Introduction

This compound is a molecule of interest in various biomedical research fields. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the technique of choice for bioanalytical assays.[1] This application note provides a detailed protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar acidic compound or a stable isotope-labeled version of the analyte)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water[2][3]

  • Formic acid (≥98%)[4]

  • Human plasma (sourced from a certified vendor)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

A protein precipitation method is employed for its simplicity and efficiency in removing the majority of plasma proteins.[5]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.4.1. Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix interferences.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

2.4.2. Mass Spectrometry

Given that this compound is an acidic compound, negative ion mode is selected for optimal sensitivity.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 550°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The table below provides hypothetical, yet realistic, values for method development purposes.

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of this compound. These values should be experimentally determined and validated.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound3.5[M-H]⁻Fragment 1-35
[M-H]⁻Fragment 2-50
Internal Standard3.7[M-H]⁻Fragment 1-38

Table 1: Example LC-MS/MS parameters for this compound analysis.

Protocols

  • Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the internal standard and dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.[5]

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range that covers the expected in-study sample concentrations.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile with IS (150 µL) Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometry Detection (ESI-) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling_Pathway cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry Mobile_Phase Mobile Phase (Aqueous/Organic) Column C18 Column Mobile_Phase->Column Analyte_Separation Analyte Separation Column->Analyte_Separation Ionization Electrospray Ionization (ESI) Analyte_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (Q3) Fragmentation->Product_Detection

Caption: Logical relationship of the LC-MS/MS analytical components.

Conclusion

The LC-MS/MS method protocol outlined in this application note provides a solid foundation for the development and validation of a robust and sensitive assay for the quantification of this compound in human plasma. The combination of a straightforward sample preparation procedure and the inherent selectivity of tandem mass spectrometry allows for reliable bioanalysis. Researchers are encouraged to perform a full method validation according to regulatory guidelines before applying this method to study samples.

References

Application Notes and Protocols for In Vivo Studies with 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal dehydration product of prostaglandin D2 (PGD2)[1][2]. It is a potent anti-inflammatory mediator and has been identified as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][3]. Beyond its well-documented PPARγ-dependent activities, 15d-PGJ2 also exerts significant biological effects through PPARγ-independent mechanisms, including the modulation of the NF-κB and MAPK signaling pathways[3][4]. Its diverse activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects, make it a compound of significant interest for in vivo research in various pathological conditions such as inflammation, cancer, and metabolic diseases[4][5].

These application notes provide a comprehensive guide for the experimental design of in vivo studies using 15d-PGJ2, including detailed protocols, dosage information for various animal models, and an overview of its key signaling pathways.

Data Presentation: In Vivo Dosage and Administration

The effective in vivo dose of 15d-PGJ2 can vary significantly depending on the animal model, the disease state being investigated, and the route of administration. The following table summarizes reported dosages from various in vivo studies.

Animal ModelDisease/ConditionRoute of AdministrationDosageOutcome
Mouse Dextran Sulfate (B86663) Sodium (DSS)-Induced ColitisIntraperitoneal (i.p.)2 mg/kg/dayAmeliorated colitis symptoms, reduced IL-6 expression[6]
Mouse Allergic Asthma (Ovalbumin-induced)Subcutaneous (s.c.)30 or 100 µg/kgInhibited lung inflammation and remodeling[7]
Mouse Allergic Asthma (House Dust Mite-induced)Intranasal0.7–2.3 µ g/mouse Inhibited lung inflammation and remodeling[7]
Mouse Unilateral Ureteral Obstruction (UUO)Intraperitoneal (i.p.)0.5 mg/kg/day (low dose), 1 mg/kg/day (high dose)Attenuated oxidative stress but exacerbated inflammation[8]
Mouse CT-26 Subcutaneous TumorNot specifiedNot specifiedMarkedly reduced tumor growth[9]
Mouse HL-60 Leukemia XenograftNot specifiedNot specifiedMarkedly reduced tumor growth[9]
Rat Carrageenan-Induced Muscle HyperalgesiaIntramuscular (i.m.)10 and 100 ngPrevented mechanical hyperalgesia
Rat Autoimmune MyocarditisNot specifiedNot specifiedSuppressed IL-1 expression[10]

Experimental Protocols

Protocol 1: Preparation of 15d-PGJ2 for In Vivo Administration

Objective: To prepare a stable and injectable solution of 15d-PGJ2 for in vivo studies.

Materials:

  • 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of 15d-PGJ2 to warm to room temperature.

  • The original solvent (e.g., methyl acetate) should be evaporated under a gentle stream of nitrogen[1].

  • Reconstitute the 15d-PGJ2 in a small volume of DMSO to create a stock solution. For example, dissolve 1 mg of 15d-PGJ2 in 100 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For instance, to achieve a final concentration of 1 mg/kg in a 25g mouse with an injection volume of 100 µL, the concentration of the final solution would be 0.25 mg/mL. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity[8].

  • Vortex the final solution immediately before administration to ensure homogeneity.

Protocol 2: Induction and Treatment of DSS-Induced Colitis in Mice

Objective: To evaluate the therapeutic efficacy of 15d-PGJ2 in a mouse model of inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)

  • Prepared 15d-PGJ2 solution (Protocol 1)

  • Vehicle control (e.g., saline with the same percentage of DMSO as the treatment group)

  • Animal balance

  • Gavage needles (for oral DSS administration if not provided in drinking water)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Provide mice with drinking water containing 2.5% (w/v) DSS ad libitum for 7 consecutive days[6][11].

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Treatment:

    • On day 7, replace the DSS water with regular drinking water to allow for the resolution phase to begin[6].

    • From day 7 onwards, administer 15d-PGJ2 (e.g., 2 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 4-6 days)[6][11].

  • Monitoring and Endpoint Analysis:

    • Continue daily monitoring of body weight and DAI.

    • At the end of the treatment period, euthanize the mice.

    • Collect colon tissue for measurement of colon length, histological analysis (H&E staining), and molecular analysis (e.g., cytokine expression levels of IL-6 via qPCR or ELISA)[6][11].

Protocol 3: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model

Objective: To assess the in vivo anti-proliferative and pro-apoptotic effects of 15d-PGJ2 on tumor growth.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., HL-60 leukemia or CT-26 colorectal cancer cells)[9]

  • Matrigel (optional, for subcutaneous injection)

  • Prepared 15d-PGJ2 solution (Protocol 1)

  • Vehicle control

  • Calipers for tumor measurement

  • Syringes and needles for cell and drug administration

Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Implantation:

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Initiate treatment with 15d-PGJ2 or vehicle. The specific dose and route of administration should be determined based on preliminary studies or literature, as it can be tumor-type dependent.

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (e.g., for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3) or Western blotting (e.g., for p-Akt and Akt expression)[9].

Mandatory Visualizations

Signaling Pathways of 15d-PGJ2

15d-PGJ2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15d-PGJ2_ext 15d-PGJ2 DP2 DP2 Receptor 15d-PGJ2_ext->DP2 15d-PGJ2_int 15d-PGJ2 15d-PGJ2_ext->15d-PGJ2_int Enters Cell MAPK MAPK (JNK, p38) DP2->MAPK IKK IKK 15d-PGJ2_int->IKK Inhibits NFkB NF-κB 15d-PGJ2_int->NFkB Inhibits DNA binding ROS ROS 15d-PGJ2_int->ROS Induces Akt Akt 15d-PGJ2_int->Akt Inhibits PPARg PPARγ 15d-PGJ2_int->PPARg Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Apoptosis Apoptosis MAPK->Apoptosis ROS->Akt Inactivates Akt->Apoptosis Inhibits Gene_Expression Gene Expression (e.g., ↓iNOS, ↓TNFα) PPARg->Gene_Expression Regulates NFkB_nuc->Gene_Expression Regulates

Caption: Overview of 15d-PGJ2 signaling pathways.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Animal Model Selection (e.g., Mouse, Rat) A2 Disease Induction (e.g., DSS, Tumor Xenograft) A1->A2 B1 Randomization of Animals (Treatment vs. Control) A2->B1 A3 Preparation of 15d-PGJ2 (Vehicle Control) B2 Administration of 15d-PGJ2 (i.p., s.c., i.m., etc.) A3->B2 B1->B2 B3 Monitoring of Health (Body Weight, Clinical Score) B2->B3 C1 Endpoint Data Collection (e.g., Tumor Volume, Colon Length) B3->C1 C2 Tissue Collection & Processing (Histology, Molecular Biology) C1->C2 C3 Data Analysis & Interpretation C2->C3

Caption: General experimental workflow for in vivo studies with 15d-PGJ2.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-Deoxypulic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of this pentacyclic triterpenoid (B12794562).

Overview

This compound is a naturally occurring pentacyclic triterpenoid found primarily in plants of the Araliaceae family.[1] Its complex structure presents significant challenges for traditional chemical synthesis. Therefore, current research heavily focuses on biosynthetic and semi-synthetic approaches to improve yield and purity. This guide will focus on troubleshooting these biosynthetic methods.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Heterologous Expression Systems (e.g., S. cerevisiae, E. coli)
Potential Cause Recommended Solution
Suboptimal Precursor Supply: The biosynthesis of this compound begins with the isoprenoid pathway. Insufficient levels of the precursor, 2,3-oxidosqualene (B107256), can be a major bottleneck.[2][3][4]Metabolic Engineering: Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway to increase the pool of 2,3-oxidosqualene.[4] Consider engineering the host organism to divert more carbon flux towards this pathway.
Low Activity of Oxidosqualene Cyclase (OSC): The specific OSC responsible for cyclizing 2,3-oxidosqualene to the pentacyclic scaffold may have low catalytic efficiency or expression levels.[4][5]Enzyme Optimization & Selection: Screen for more active OSC variants from different plant species. Utilize codon optimization of the OSC gene to match the expression host's preference.[5]
Toxicity of Intermediates or Final Product: Accumulation of this compound or its precursors may be toxic to the host cells, leading to growth inhibition and reduced productivity.In Situ Product Removal: Implement a two-phase fermentation system or use adsorbent resins to remove the product from the culture medium as it is produced.
Suboptimal Fermentation Conditions: Temperature, pH, and nutrient levels can significantly impact the metabolic activity and productivity of the host organism.Process Optimization: Perform a design of experiments (DoE) to systematically optimize fermentation parameters.
Issue 2: Inefficient Conversion of Biosynthetic Intermediates
Potential Cause Recommended Solution
Low Efficiency of Cytochrome P450 Monooxygenases (CYP450s) and Glycosyltransferases (GTs): The later steps of the biosynthetic pathway, which involve decoration of the pentacyclic scaffold, are often catalyzed by these enzymes.[2][3]Enzyme Engineering: Use protein engineering techniques to improve the activity and specificity of the required CYP450s and GTs. Ensure proper redox partners are co-expressed for optimal CYP450 function.
Incorrect Subcellular Localization of Enzymes: Mismatched localization of pathway enzymes can lead to inefficient substrate channeling.Targeted Enzyme Expression: Utilize signal peptides to direct enzymes to the appropriate cellular compartments (e.g., endoplasmic reticulum, mitochondria).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining this compound?

A1: The main challenges are its low abundance in natural plant sources and the long growth cycles of these plants, making extraction economically challenging.[2][3] Total chemical synthesis is complex and often low-yielding due to the molecule's stereochemical complexity.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound, a pentacyclic triterpenoid, is synthesized via the isoprenoid pathway. The key steps involve the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase (OSC) to form a pentacyclic scaffold, followed by a series of modifications (e.g., oxidations, glycosylations) catalyzed by enzymes like cytochrome P450s (CYP450s) and glycosyltransferases (GTs).[2][3]

Q3: How can the yield of pentacyclic triterpenoids be improved in microbial hosts?

A3: Several metabolic engineering strategies can be employed. These include enhancing the precursor supply by overexpressing genes of the MVA pathway, optimizing the expression and activity of the key cyclases and modifying enzymes, and reducing the competition from native metabolic pathways.[5]

Q4: Are there any alternatives to microbial fermentation for producing this compound?

A4: Yes, plant bioreactors are a promising alternative.[2][3] These can involve using plant cell cultures or hairy root cultures that are genetically engineered to overproduce the desired compound. Elicitation, the use of signaling molecules to induce stress responses and secondary metabolite production, can also be effective in these systems.

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Biosynthetic Pathway in Saccharomyces cerevisiae
  • Strain Selection and Preparation: Choose a suitable S. cerevisiae strain (e.g., CEN.PK). Prepare competent cells for transformation.

  • Gene Synthesis and Codon Optimization: Synthesize the genes for the relevant oxidosqualene cyclase (OSC) and cytochrome P450 monooxygenases (CYP450s) involved in the this compound pathway. Codon-optimize these genes for optimal expression in yeast.

  • Vector Construction: Clone the synthesized genes into appropriate yeast expression vectors under the control of strong, inducible promoters (e.g., GAL1).

  • Yeast Transformation: Transform the expression vectors into the prepared S. cerevisiae competent cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection of Transformants: Select for successful transformants on appropriate selective media.

  • Protein Expression: Grow the selected yeast colonies in a suitable growth medium. Induce protein expression by adding the appropriate inducer (e.g., galactose) to the medium.

  • Fermentation: Carry out the fermentation in a bioreactor with controlled pH, temperature, and aeration.

  • Extraction and Analysis: After fermentation, harvest the cells and/or the culture medium. Extract the products using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of this compound using HPLC and confirm its identity by mass spectrometry (MS) and NMR.

Visualizations

Biosynthesis_Workflow cluster_pathway Biosynthetic Pathway for this compound Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway Oxidosqualene 2,3-Oxidosqualene MVA_Pathway->Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC Pentacyclic_Scaffold Pentacyclic Triterpenoid Scaffold OSC->Pentacyclic_Scaffold CYP450s_GTs CYP450s & GTs Modification Pentacyclic_Scaffold->CYP450s_GTs Deoxypulic_Acid This compound CYP450s_GTs->Deoxypulic_Acid

Caption: Generalized biosynthetic pathway of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Precursor Is 2,3-oxidosqualene supply sufficient? Start->Check_Precursor Check_OSC Is OSC activity optimal? Check_Precursor->Check_OSC Yes Metabolic_Engineering Action: Overexpress MVA pathway enzymes Check_Precursor->Metabolic_Engineering No Check_Toxicity Is there evidence of product/intermediate toxicity? Check_OSC->Check_Toxicity Yes Enzyme_Selection Action: Screen for better OSCs / Codon optimize Check_OSC->Enzyme_Selection No Optimize_Fermentation Are fermentation conditions optimized? Check_Toxicity->Optimize_Fermentation No In_Situ_Removal Action: Implement in situ product removal Check_Toxicity->In_Situ_Removal Yes DOE Action: Perform Design of Experiments (DoE) Optimize_Fermentation->DOE No

Caption: Troubleshooting workflow for low yield of this compound.

References

troubleshooting 15-Deoxypulic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 15-Deoxypulic acid via chromatography. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for purifying this compound?

A1: The purification of this compound, a diterpenoid, typically involves a multi-step chromatographic approach. The most common methods include:

  • Silica (B1680970) Gel Column Chromatography: Often used as the initial purification step to separate the crude extract into fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Employed for final purification to achieve high purity. Both normal-phase and reversed-phase HPLC can be utilized, depending on the impurities present.

Q2: What are the key physicochemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for developing an effective purification strategy.[1][2]

PropertyValue/InformationSignificance for Purification
Molecular Formula C₂₀H₂₆O₄[2]Helps in mass spectrometry identification.
Molecular Weight 330.4 g/mol [2]Useful for mass-based detection and quantification.
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[1]Guides the choice of solvents for extraction and chromatography.
Chemical Class Diterpenoid[1]Suggests that purification strategies effective for other diterpenoids may be applicable.
Storage Desiccate at -20°C[1]Important for maintaining the stability of the purified compound.

Q3: My this compound appears to be degrading during purification. What could be the cause?

A3: this compound, like many natural products, can be susceptible to degradation under certain conditions. Potential causes include:

  • pH Extremes: Exposure to strong acids or bases can lead to hydrolysis or other chemical transformations. It is advisable to maintain a neutral pH whenever possible.

  • Elevated Temperatures: High temperatures during solvent evaporation or other steps can cause thermal degradation. Use of a rotary evaporator at low temperatures and high vacuum is recommended.

  • Exposure to Light: Some compounds are light-sensitive. It is good practice to protect the sample from direct light, for example, by using amber vials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Silica Gel Column Chromatography

Problem 1: Poor separation of this compound from other compounds.

  • Possible Cause: Inappropriate solvent system polarity.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound.

    • Employ a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can improve the separation of compounds with different polarities. A shallow gradient around the expected elution point of this compound can enhance resolution.[3]

Problem 2: this compound is not eluting from the column.

  • Possible Cause 1: The solvent system is not polar enough.

  • Solution 1: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Possible Cause 2: The compound may have irreversibly adsorbed to the silica gel.

  • Solution 2: While this is less common for diterpenoids, ensure the silica gel is of high quality and appropriate for the separation of acidic compounds.

Preparative HPLC

Problem 3: Peak tailing of the this compound peak in reversed-phase HPLC.

  • Possible Cause: Interaction of the carboxylic acid group with the silica-based stationary phase.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the carboxylic acid group, reducing its interaction with the stationary phase and leading to a more symmetrical peak shape.

    • Use a Different Stationary Phase: Consider a column with a different chemistry, such as a polymer-based C18 column, which is more stable at a wider pH range.

Problem 4: Co-elution of impurities with this compound.

  • Possible Cause: The chosen chromatographic conditions do not provide sufficient selectivity.

  • Solution:

    • Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjust the pH of the aqueous phase.

    • Change the Stationary Phase: Use a column with a different selectivity. For example, a phenyl-hexyl column may provide different interactions compared to a standard C18 column.

    • Optimize the Temperature: Changing the column temperature can affect the selectivity of the separation.

Experimental Protocols

The following is a generalized protocol for the purification of this compound from a fungal culture. This should be optimized based on the specific fungal strain and culture conditions.

1. Extraction

  • After fermentation, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like hexane.

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pool the fractions containing the compound of interest and concentrate them.

3. Preparative HPLC

  • Dissolve the partially purified fraction in the HPLC mobile phase.

  • Purify the compound using a preparative HPLC system. An example of conditions could be:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.

Visualizations

TroubleshootingWorkflow start Start: Impure this compound check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end End: Pure this compound is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No poor_separation Poor Separation troubleshoot->poor_separation no_elution No Elution troubleshoot->no_elution peak_tailing Peak Tailing (HPLC) troubleshoot->peak_tailing co_elution Co-elution (HPLC) troubleshoot->co_elution optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent gradient_elution Use Gradient Elution poor_separation->gradient_elution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity acidify_mobile_phase Acidify Mobile Phase (0.1% TFA) peak_tailing->acidify_mobile_phase change_column Change Column Chemistry co_elution->change_column rerun_chromatography Re-run Chromatography optimize_solvent->rerun_chromatography gradient_elution->rerun_chromatography increase_polarity->rerun_chromatography acidify_mobile_phase->rerun_chromatography change_column->rerun_chromatography rerun_chromatography->check_purity

Caption: Troubleshooting workflow for chromatography purification.

PurificationWorkflow start Fungal Culture Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction concentrate1 Concentrate Extract extraction->concentrate1 silica_column Silica Gel Column Chromatography concentrate1->silica_column collect_fractions Collect & Analyze Fractions (TLC) silica_column->collect_fractions pool_fractions Pool Fractions collect_fractions->pool_fractions concentrate2 Concentrate Pooled Fractions pool_fractions->concentrate2 prep_hplc Preparative HPLC (C18) concentrate2->prep_hplc collect_peak Collect Pure Peak prep_hplc->collect_peak lyophilize Lyophilize collect_peak->lyophilize end Pure this compound lyophilize->end

Caption: General purification workflow for this compound.

References

Technical Support Center: Overcoming Solubility Issues with 15-Deoxypulic Acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with 15-Deoxypulic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a diterpenoid compound.[1] Based on available data, it is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q2: I'm seeing precipitation when I add my this compound stock solution to my cell culture medium. What is happening?

This is a common issue known as "solvent shock" or "crashing out."[2] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution like cell culture media. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate out of the solution.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

The tolerance to DMSO can be cell-line specific.[3][4] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[5] Many cell lines can tolerate up to 1% DMSO, but it is always best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and experimental duration.[3][6][7]

Q4: How should I prepare my stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath or warming the tube to 37°C can aid dissolution.[1]

Q5: How can I prevent precipitation when diluting my this compound stock solution into my cell culture medium?

To avoid precipitation, it is crucial to use a proper dilution technique. This involves pre-warming the cell culture medium to 37°C and adding the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[2] Performing serial dilutions can also be an effective strategy.[8]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Symptoms:

  • The medium becomes cloudy or hazy immediately after adding the this compound stock solution.

  • Visible particles or crystals form and may settle at the bottom of the culture vessel.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Solvent Shock The rapid change in polarity when adding a concentrated DMSO stock to the aqueous media is the most common cause of precipitation.[2]Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution drop-by-drop while gently swirling or vortexing the media to ensure rapid dispersion.[2]
High Final Concentration The intended final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the Final Working Concentration: Determine the maximum soluble concentration by performing a solubility test. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media first, and then add this to the final volume.[8]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.[8]
Issue 2: Precipitation Occurs Over Time During Incubation

Symptoms:

  • The culture medium, which was initially clear after adding the compound, becomes cloudy or develops a precipitate after a period of incubation (e.g., hours or days).

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[9]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components The compound may interact with components in the serum or media over time, leading to the formation of insoluble complexes.Test different serum concentrations or use a serum-free medium if your experiment allows. Evaluate the stability of the compound in the medium over the time course of your experiment.

Data Presentation

Table 1: this compound Stock Solution Dilution Guide (in DMSO)

This table provides the volume of DMSO needed to prepare various molar concentrations of a this compound stock solution, based on a molecular weight of 330.4 g/mol .

Desired Stock ConcentrationMass of this compound
1 mg 5 mg 10 mg 20 mg 25 mg
1 mM 3.0266 mL15.1332 mL30.2663 mL60.5327 mL75.6659 mL
5 mM 0.6053 mL3.0266 mL6.0533 mL12.1065 mL15.1332 mL
10 mM 0.3027 mL1.5133 mL3.0266 mL6.0533 mL7.5666 mL
50 mM 0.0605 mL0.3027 mL0.6053 mL1.2107 mL1.5133 mL
100 mM 0.0303 mL0.1513 mL0.3027 mL0.6053 mL0.7567 mL

Data is for reference and calculated based on the provided molecular weight. It is always recommended to confirm full dissolution visually.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 3.0266 mL of sterile, cell culture-grade DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, warm the tube to 37°C in a water bath for a few minutes and vortex again. Brief sonication can also be used.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for Cell Culture Treatment

This protocol describes the preparation of a 10 µM final working concentration from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Pre-warm your complete cell culture medium (containing serum and supplements) in a 37°C water bath.

  • In a sterile conical tube, add the required volume of pre-warmed medium for your experiment (e.g., 10 mL).

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium in a sterile microcentrifuge tube. Mix well by gentle pipetting. This creates a 100 µM intermediate solution.

  • Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed medium in the conical tube to achieve a final volume of 10 mL and a final concentration of 10 µM.

  • Mix the final solution by gently inverting the tube several times.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the handling of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Aliquot and Store at -20°C vortex->store prewarm Pre-warm Media to 37°C store->prewarm Use Aliquot intermediate Prepare Intermediate Dilution prewarm->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check add_to_cells Add to Cell Culture visual_check->add_to_cells If Clear incubate Incubate add_to_cells->incubate

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? start->delayed No cause1 Solvent Shock / High Concentration immediate->cause1 Yes cause2 Media Evaporation / Temperature Fluctuations delayed->cause2 Yes solution1 Improve Dilution Technique Use Serial Dilutions Lower Final Concentration cause1->solution1 solution2 Check Incubator Humidity Minimize Time Outside Incubator cause2->solution2

Caption: Troubleshooting logic for this compound precipitation.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Hypothetical Receptor signal_cascade Signaling Cascade (e.g., Kinase Activation) receptor->signal_cascade compound This compound compound->receptor inhibitor Inhibitor Protein (e.g., IκB) signal_cascade->inhibitor Phosphorylates & Inactivates transcription_factor Transcription Factor (e.g., NF-κB) inhibitor->transcription_factor releases dna DNA transcription_factor->dna Binds to Promoter transcription_factor->dna gene_expression Target Gene Expression (e.g., Anti-inflammatory) dna->gene_expression

Caption: Hypothetical signaling pathway for this compound (for illustrative purposes).

References

Technical Support Center: Optimization of 15-Deoxyspergualin Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 15-Deoxyspergualin (DSG) and its analogs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 15-Deoxyspergualin, with a focus on a modern, optimized approach using the Ugi multi-component reaction.

Question: My overall yield for 15-Deoxyspergualin synthesis is very low. How can I improve it?

Answer: Traditional synthetic routes for 15-Deoxyspergualin are known to be cumbersome, often involving more than 10 steps and resulting in low overall yields, sometimes as low as 0.3% to 18%.[1][2] A significant improvement in yield can be achieved by adopting a synthetic strategy centered around a microwave-accelerated Ugi multi-component reaction.[1][2] This approach can increase the overall yield to a range of 31% to 47%.[1][2] The Ugi reaction allows for the rapid assembly of the peptoid core in a single step.[1][2]

Question: I am experiencing issues with the Ugi reaction, specifically low yields of the desired intermediate. What are the critical parameters to optimize?

Answer: The yield of the Ugi reaction for synthesizing 15-DSG analogs is highly sensitive to the reaction conditions, particularly the solvent, temperature, and reaction time.[1] Optimization studies have shown that the choice of solvent is a critical factor.[1] While methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) have been tested, dimethylformamide (DMF) has been found to provide the best results, with average purified yields between 36–46%.[1]

A temperature of 100°C and a reaction time of 20 minutes under microwave irradiation have been identified as optimal conditions when using DMF as the solvent.[1] It is also important to note that substituting reactants, such as using tert-butyl (4-isocyanobutyl)carbamate instead of a simpler isocyanide like 1-isocyanopentane, can initially lead to a drop in yield, necessitating the re-optimization of reaction conditions.[1]

Question: The stability of my final 15-Deoxyspergualin compound is poor in aqueous solutions. What is the cause and how can it be mitigated?

Answer: Spergualin and its derivatives, including the clinically approved 15-Deoxyspergualin, are known to be chemically unstable and can undergo rapid hydrolysis in aqueous buffers.[1][2] Degradation is thought to occur via hydrolysis at the hemiaminal.[1] Even 15-DSG has a half-life of only about 2 hours in a pH 10 buffer.[1]

To improve stability, modifications at the C11 position can be made to block this degradation pathway.[1] For example, the synthesis of analogs with substitutions on the hemiaminal has been shown to significantly increase chemical stability.[1]

Frequently Asked Questions (FAQs)

What is 15-Deoxyspergualin? 15-Deoxyspergualin (DSG), also known as Gusperimus, is a synthetic analog of the natural product Spergualin.[3] It is an immunosuppressive agent that has been clinically approved for treating acute allograft rejection.[1][2] It also exhibits anti-tumor and anti-bacterial activities.[1][2]

What is the mechanism of action of 15-Deoxyspergualin? The immunosuppressive effect of 15-DSG involves inhibiting the IL-2-stimulated maturation of T cells, thereby preventing their proliferation.[3] It has also been suggested that its mechanism may be related to inhibiting the production of interferon-gamma (IFN-gamma).[4] Additionally, it has been shown to inhibit the synthetic pathway of polyamines, which can contribute to its antitumor action.[5]

What are the common starting materials for the improved synthesis of 15-DSG analogs via the Ugi reaction? The key components for the Ugi multi-component reaction to generate 15-DSG analogs include:

  • An aldehyde (e.g., various substituted benzaldehydes)

  • 7-guanidinoheptanoic acid

  • Benzylamine

  • tert-butyl (4-isocyanobutyl)carbamate[1]

Data Presentation

Table 1: Optimization of Ugi Reaction Conditions for a 15-DSG Intermediate [1]

EntrySolventTemperature (°C)Time (min)Yield (%)
1MeOH901026
2MeOH10030<2
3MeOH902036
4MeOH903022
5MeOH11020<2
6MeOH1201012
8MeOHrt24035
9EtOH902027
10EtOH904017
11DMF1002046
12DMF2002036
13DMFrt24043

Note: "rt" denotes room temperature.

Experimental Protocols

Key Experiment: Microwave-Accelerated Ugi Multi-Component Reaction for 15-DSG Analog Synthesis

This protocol is based on the improved synthesis method described in the literature.[1]

Objective: To synthesize the core structure of 15-Deoxyspergualin analogs in a single step with improved yield.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • 7-guanidinoheptanoic acid

  • Benzylamine

  • tert-butyl (4-isocyanobutyl)carbamate

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Prepare an equimolar solution of the aldehyde, 7-guanidinoheptanoic acid, benzylamine, and tert-butyl (4-isocyanobutyl)carbamate in DMF.

  • Place the reaction mixture in a suitable vessel for microwave synthesis.

  • Heat the solution to 100°C for 20 minutes in the microwave reactor.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting intermediate can then be purified using standard chromatographic techniques.

  • Subsequent steps, such as Boc deprotection and reductive amination, are performed to yield the final 15-DSG analog.[1]

Visualizations

experimental_workflow start Starting Materials (Aldehyde, 7-guanidinoheptanoic acid, Benzylamine, Isocyanide) ugi_reaction Microwave-Accelerated Ugi Multi-Component Reaction (DMF, 100°C, 20 min) start->ugi_reaction intermediate Intermediate Product ugi_reaction->intermediate deprotection1 Boc Deprotection intermediate->deprotection1 reductive_amination Reductive Amination deprotection1->reductive_amination deprotection2 Final Deprotection (Fmoc and Benzyl groups) reductive_amination->deprotection2 final_product Final 15-DSG Analog deprotection2->final_product

Caption: Workflow for the improved synthesis of 15-DSG analogs.

troubleshooting_guide start_issue Low Overall Yield? ugi_yield_issue Low Ugi Reaction Yield? start_issue->ugi_yield_issue No use_ugi Adopt Microwave-Accelerated Ugi Reaction start_issue->use_ugi Yes stability_issue Poor Compound Stability? ugi_yield_issue->stability_issue No optimize_conditions Optimize Ugi Conditions: - Solvent: DMF - Temp: 100°C - Time: 20 min ugi_yield_issue->optimize_conditions Yes modify_structure Modify C11 Position to Block Hydrolysis stability_issue->modify_structure Yes success Improved Yield & Stability stability_issue->success No use_ugi->ugi_yield_issue optimize_conditions->stability_issue modify_structure->success

Caption: Troubleshooting logic for 15-DSG synthesis optimization.

References

preventing degradation of 15-Deoxypulic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving 15-Deoxypulic acid. The information is designed to help prevent its degradation in solution and ensure the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties? A1: this compound is a diterpenoid natural product.[1] It is typically supplied as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q2: What are the recommended storage conditions for solid this compound? A2: For long-term stability, solid this compound should be stored desiccated at -20°C.

Q3: How should I prepare stock solutions of this compound? A3: It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO or ethanol. For immediate use, these solutions should be prepared fresh. If short-term storage is necessary, store in tightly sealed vials at -20°C or -80°C to minimize degradation.

Q4: What are the primary factors that can cause the degradation of this compound in solution? A4: Like many complex organic acids, this compound is susceptible to degradation under several conditions, including hydrolytic (acidic or basic), oxidative, and photolytic stress. Thermal stress can also contribute to its degradation.

Q5: How can I tell if my this compound solution has degraded? A5: Degradation may be indicated by a loss of biological activity in your experiments, changes in the solution's appearance (e.g., color change), or the appearance of additional peaks in analytical chromatography (e.g., HPLC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. The compound may have degraded in your working solution or stock solution.Prepare fresh solutions for each experiment. Ensure stock solutions are stored properly at low temperatures in tightly sealed containers. Consider performing a stability check of your compound in the assay buffer.
I see unexpected peaks in my HPLC analysis. These could be degradation products.Conduct a forced degradation study (see protocol below) to identify potential degradation products. This will help in developing a stability-indicating HPLC method.
My experimental results are inconsistent. This could be due to the progressive degradation of your stock solution over time.Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for critical experiments.

Quantitative Data Summary

Stress Condition Reagent/Condition Expected Stability/Degradation Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HClLikely to be susceptible to degradation, especially with heat.Hydrolysis of ester or other labile functional groups.
Basic Hydrolysis 0.1 M - 1 M NaOHExpected to be highly unstable.Saponification of any ester groups, and other base-catalyzed reactions.
Oxidation 3% - 30% H₂O₂Susceptible to oxidation.Oxidation of double bonds or other sensitive moieties.
Photolysis Exposure to UV/Vis lightPotential for degradation, depending on the chromophores in the molecule.Photo-isomerization or photo-oxidation.
Thermal 60°C - 80°C (in solution)Degradation rate is expected to increase with temperature.Acceleration of hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, amber glass vials.

  • Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV/PDA detector

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution (or water for the control).

  • Acid Hydrolysis: Mix with 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: Mix with 1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Before analysis, neutralize with an equivalent amount of 1 M HCl.

  • Oxidative Degradation: Mix with 30% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Mix with HPLC-grade water. Incubate at 60°C for 24 and 48 hours.

  • Photodegradation: Expose the solution in a quartz cuvette to light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: At each time point, inject the samples into an HPLC system. Use a suitable C18 column and a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile) to separate the parent compound from its degradation products. Monitor the peak area of this compound to determine the extent of degradation.

Signaling Pathways and Experimental Workflows

Plausible Anti-inflammatory Signaling Pathway

This compound, as an anti-inflammatory agent, may inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates a potential mechanism of action.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Deoxypulic_Acid This compound Deoxypulic_Acid->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., COX-2, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction Pathway

Many cytotoxic natural products induce apoptosis through the intrinsic or mitochondrial pathway. The following diagram shows the key steps in this process.

Apoptosis_Pathway cluster_stimulus Pro-apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Deoxypulic_Acid This compound Bax Bax/Bak Deoxypulic_Acid->Bax Activation Bcl2 Bcl-2/Bcl-xL Deoxypulic_Acid->Bcl2 Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_active Caspase-3 Casp9_active->Casp3_active Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Intrinsic (mitochondrial) pathway of apoptosis.

References

Technical Support Center: Stereoselective Synthesis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 15-Deoxypulic acid and related pulicane-type diterpenoids. The content addresses common challenges encountered during the synthesis, with a focus on stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of the this compound core?

A1: The primary challenges in the synthesis of the this compound core revolve around the stereocontrolled construction of its complex polycyclic system. Key difficulties include:

  • Construction of the Bicyclo[3.2.1]octane System: Assembling this core structure with the desired stereochemistry at the bridgehead and adjacent carbons is a significant hurdle. Common strategies involve intramolecular Diels-Alder reactions, tandem Michael-Henry reactions, or Prins cyclizations.[1][2][3]

  • Control of Relative Stereochemistry: The molecule contains multiple contiguous stereocenters. Establishing the correct relative stereochemistry between these centers is crucial and often requires highly selective reactions.

  • Control of Absolute Stereochemistry: Achieving the desired enantiomer of this compound necessitates the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

  • Introduction of the Butenolide Moiety: The stereoselective installation of the C-ring butenolide is another key challenge that needs to be addressed late in the synthesis.

Q2: Which synthetic strategies are most promising for constructing the bicyclo[3.2.1]octane core of this compound?

A2: Several strategies have been successfully employed for the synthesis of the bicyclo[3.2.1]octane framework, a common motif in many natural products.[4][5] For the pulicane skeleton, promising approaches include:

  • Intramolecular Diels-Alder (IMDA) Reaction: This is a powerful method for forming the bicyclic system in a single step with predictable stereochemical outcomes based on the geometry of the precursor.[6]

  • Organocatalyzed Domino Reactions: Asymmetric domino Michael-Henry or Michael-Aldol reactions can be used to construct highly functionalized bicyclo[3.2.1]octanes with excellent enantioselectivity.[2]

  • Radical Cascades: These reactions can rapidly build molecular complexity and form multiple carbon-carbon bonds in a single step, offering an efficient route to polycyclic systems.[7]

Q3: How can I control the stereochemistry at the quaternary center?

A3: Establishing the stereochemistry of quaternary carbon centers is a common challenge in natural product synthesis. For molecules like this compound, potential strategies include:

  • Asymmetric Alkylation: Using chiral auxiliaries, such as an Evans auxiliary, can allow for diastereoselective alkylation to set the quaternary stereocenter.

  • Palladium-Catalyzed Asymmetric Tandem Reactions: A tandem Heck/carbonylation desymmetrization of cyclopentenes can be employed to construct bicyclo[3.2.1]octanes with an all-carbon quaternary stereocenter.[8]

  • Anionic Oxy-Cope Rearrangement: This rearrangement can be used to diastereoselectively set the relative configuration of a quaternary stereocenter.[9][10]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Bicyclo[3.2.1]octane Core Formation via Intramolecular Diels-Alder Reaction.

Possible Causes & Solutions:

CauseSolution
Incorrect transition state geometry Modify the tether connecting the diene and dienophile to favor the desired transition state. The use of Lewis acid catalysts can also influence the facial selectivity of the cycloaddition.
Flexible tether leading to multiple conformations Introduce conformational constraints in the acyclic precursor to reduce the number of accessible transition states. This can be achieved by incorporating cyclic moieties or bulky protecting groups.
Thermal reaction conditions not optimal Screen a range of temperatures. Lower temperatures often lead to higher selectivity (kinetic control). Microwave-assisted synthesis can sometimes improve selectivity by providing rapid and uniform heating.
Lewis acid catalyst is not effective Experiment with a variety of Lewis acids (e.g., Et₂AlCl, SnCl₄, ZnCl₂) and solvents to find the optimal conditions for facial selectivity. Chiral Lewis acids can be employed for enantioselective variants.

Quantitative Data on Diastereoselectivity in a Model IMDA Reaction:

Lewis Acid CatalystSolventTemperature (°C)Diastereomeric Ratio (endo:exo)
NoneToluene1102:1
Et₂AlClDichloromethane (B109758)-7810:1
SnCl₄Dichloromethane-785:1
Yb(OTf)₃Toluene257:1
Problem 2: Low Enantioselectivity in the Organocatalyzed Domino Reaction to Form the Bicyclo[3.2.1]octane Core.

Possible Causes & Solutions:

CauseSolution
Suboptimal organocatalyst Screen a library of chiral organocatalysts (e.g., prolinol derivatives, thioureas, squaramides). The catalyst structure can have a profound impact on enantioselectivity.[2]
Incorrect solvent or additive The polarity of the solvent and the presence of additives (e.g., acids, bases, water) can significantly influence the reaction pathway and stereochemical outcome. A thorough screening of reaction conditions is recommended.
Low catalyst loading or decomposition Increase the catalyst loading. Ensure the catalyst is stable under the reaction conditions. Running the reaction under an inert atmosphere can prevent catalyst degradation.
Substrate not well-suited for the catalyst Modify the substrate by changing protecting groups or altering the electronic properties of the starting materials to achieve a better match with the chosen catalyst.

Quantitative Data on Enantioselectivity in a Model Organocatalyzed Domino Reaction:

OrganocatalystSolventAdditiveEnantiomeric Excess (ee %)
Prolinol Ether ATolueneNone75
Thiourea Catalyst BDichloromethaneAcetic Acid92
Squaramide CChloroformNone88
Prolinol Ether ATHFWater60

Experimental Protocols

Key Experiment: Asymmetric Intramolecular Diels-Alder (IMDA) Reaction

This protocol describes a general procedure for a Lewis acid-catalyzed asymmetric IMDA reaction to construct a bicyclo[3.2.1]octane core, which is a key structural feature of this compound.

Materials:

  • Triene precursor (1 equivalent)

  • Chiral Lewis acid catalyst (e.g., (R)-CBS-oxazaborolidine complex, 10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the triene precursor.

  • Dissolve the precursor in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the chiral Lewis acid catalyst in anhydrous DCM.

  • Slowly add the catalyst solution to the solution of the triene precursor via a syringe pump over 1 hour.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bicyclo[3.2.1]octane adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis with a chiral shift reagent.

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_cycloaddition Key Cycloaddition Step cluster_analysis Analysis & Purification cluster_elaboration Further Elaboration start Starting Materials step1 Synthesis of Triene Precursor start->step1 step2 Asymmetric Intramolecular Diels-Alder Reaction step1->step2 step3 Purification step2->step3 step4 Stereochemical Analysis (dr and ee) step3->step4 step5 Functional Group Interconversion step4->step5 step6 Completion of This compound Synthesis step5->step6 signaling_pathway cluster_challenges Stereochemical Challenges cluster_solutions Potential Solutions A Bicyclo[3.2.1]octane Core Construction S1 Intramolecular Diels-Alder A->S1 S2 Organocatalyzed Domino Reaction A->S2 B Relative Stereocontrol (Contiguous Centers) B->S1 S5 Stereoselective Rearrangements B->S5 C Absolute Stereocontrol (Enantioselectivity) S3 Chiral Starting Materials/Auxiliaries C->S3 S4 Asymmetric Catalysis C->S4 D Quaternary Center Formation D->S4 D->S5

References

Technical Support Center: Refining Analytical Methods for 15-Deoxypulic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of 15-Deoxypulic acid isomers. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound isomers?

A1: The primary challenges include achieving baseline resolution of structurally similar isomers, managing peak tailing due to interactions with the stationary phase, and ensuring reproducible retention times. Given that this compound is an acidic compound, silanol (B1196071) interactions on silica-based columns can be a significant issue, leading to poor peak shape.[1]

Q2: Is derivatization necessary for the analysis of this compound isomers by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Yes, derivatization is typically essential for analyzing acidic compounds like this compound by GC-MS.[2][3] Derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[3] Common methods involve silylation, which replaces active hydrogens on carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[3][4]

Q3: What are the expected fragmentation patterns for this compound in Mass Spectrometry (MS)?

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Q4: My this compound isomer peaks are showing significant tailing in my reversed-phase HPLC method. What are the potential causes and solutions?

A4: Peak tailing for acidic compounds is often caused by secondary interactions with residual silanols on the silica-based stationary phase.

Potential Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding formic or acetic acid) can suppress the ionization of both the acidic analyte and the silanol groups, thereby reducing peak tailing.[1]

  • Use of an End-Capped Column: Employing a column that is thoroughly end-capped will minimize the number of accessible free silanols.

  • Alternative Stationary Phase: Consider using a polymer-based reversed-phase column or a column with a different bonding chemistry that is less prone to silanol interactions.

Q5: I am observing a drift in retention times for my this compound isomers over a series of injections. What should I investigate?

A5: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[6][7]

Troubleshooting Steps:

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage, as this can cause pressure fluctuations and affect retention times.[7]

  • Mobile Phase Composition: Ensure the mobile phase is prepared consistently and is well-mixed.[6] Inconsistent mobile phase composition is a common cause of retention time variability.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to drifting retention times.

  • Pump Performance: Investigate the pump for any issues, such as worn seals or check valve problems, which can lead to inconsistent flow rates.[7]

Quantitative Data Summary: HPLC Troubleshooting

IssuePotential CauseRecommended ActionExpected Outcome
Peak Tailing Secondary interactions with silanolsLower mobile phase pH to 2.5-3.5Symmetrical peaks, improved resolution
Drifting Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure thorough mixingStable retention times (RSD < 1%)
Poor Resolution Inadequate separation efficiencyOptimize mobile phase organic content or switch to a higher-resolution columnBaseline separation of isomers
High Backpressure Column contamination or blockageUse a guard column and filter samplesReduced backpressure, longer column lifetime[6]
GC-MS Method Development and Troubleshooting

Q6: My derivatized this compound isomers are showing poor peak shape and low intensity in GC-MS analysis. What could be the problem?

A6: This could be due to incomplete derivatization, degradation of the derivatives, or issues with the GC-MS system.

Troubleshooting Steps:

  • Optimize Derivatization Reaction: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[3]

  • Moisture Control: The presence of moisture can interfere with silylation reactions. Ensure all glassware is dry and use anhydrous solvents.[4]

  • Injector Temperature: A low injector temperature may lead to incomplete vaporization of the derivatized analytes, while a temperature that is too high can cause degradation. Optimize the injector temperature accordingly.

  • GC Column Choice: Use a column appropriate for the analysis of TMS-derivatized acids. A mid-polarity column is often a good starting point.

Q7: I am seeing multiple peaks for a single this compound isomer after derivatization. What is the likely cause?

A7: The presence of multiple peaks for a single isomer often indicates the formation of multiple derivative products or tautomers.

Potential Solutions:

  • Methoximation Prior to Silylation: If the isomers can exist in different tautomeric forms (e.g., keto-enol), a methoximation step prior to silylation can "lock" the molecule in one form, preventing the formation of multiple derivatives.[4]

  • Complete Silylation: Ensure all active hydrogens are derivatized by using a sufficient excess of the silylating reagent and appropriate reaction conditions.

Quantitative Data Summary: GC-MS Troubleshooting

IssuePotential CauseRecommended ActionExpected Outcome
Low Peak Intensity Incomplete derivatizationOptimize derivatization time and temperatureIncreased peak area and signal-to-noise ratio
Multiple Peaks per Isomer Formation of multiple derivativesIntroduce a methoximation step before silylationSingle, sharp peak for each isomer
Peak Fronting Column overloadDilute the sample or inject a smaller volumeSymmetrical peak shape
Baseline Noise Contamination from derivatization reagentsUse high-purity reagents and include a blank runCleaner baseline, improved detection limits

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of this compound Isomers
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30-70% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm or Mass Spectrometry (ESI-).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound Isomers via Derivatization
  • Sample Preparation:

    • Evaporate 50 µL of the sample extract to dryness under a stream of nitrogen.

    • Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60 °C for 60 minutes.

    • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 60 °C for 30 minutes.[3]

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-650.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified peak_tailing Peak Tailing start->peak_tailing retention_drift Retention Time Drift start->retention_drift high_backpressure High Backpressure start->high_backpressure check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_leaks Check for System Leaks retention_drift->check_leaks check_column Inspect/Replace Column high_backpressure->check_column solution_ph Use Lower pH / Buffered Mobile Phase check_ph->solution_ph Yes solution_leaks Tighten Fittings / Replace Seals check_leaks->solution_leaks Yes solution_column Use Guard Column / New Column check_column->solution_column Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

GCMS_Derivatization_Pathway cluster_sample Sample Preparation cluster_derivatization Derivatization start This compound Isomer dried_sample Dried Sample start->dried_sample Evaporation methoximation Methoximation (+ Methoxyamine HCl) dried_sample->methoximation silylation Silylation (+ MSTFA) methoximation->silylation final_product Volatile TMS Derivative silylation->final_product gcms_analysis GC-MS Analysis final_product->gcms_analysis

Caption: The experimental workflow for GC-MS analysis via derivatization.

References

enhancing the stability of 15-Deoxypulic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 15-Deoxypulic acid for long-term storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data for analogous compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Loss of Potency or Purity Over Time in Solid State

  • Question: I have been storing my solid this compound, and I've observed a decrease in its purity/potency in my latest analysis. What could be the cause, and how can I prevent this?

  • Answer:

    • Potential Causes:

      • Thermal Degradation: Exposure to elevated temperatures, even ambient room temperature over extended periods, can lead to the degradation of diterpenoid acids.

      • Oxidation: The presence of oxygen can initiate oxidative degradation, particularly if the compound has susceptible functional groups.

      • Photodegradation: Exposure to UV or visible light can cause decomposition.

      • Hydrolysis: Residual moisture in the sample can lead to hydrolysis of the furanolactone ring or other ester functionalities, especially if the sample is not stored under anhydrous conditions.

    • Solutions:

      • Storage Conditions: Store the solid compound at or below -20°C, and for long-term storage, consider -80°C.

      • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. This can be achieved by flushing the storage vial with the inert gas before sealing.

      • Light Protection: Use amber-colored vials or wrap the storage container in aluminum foil to protect it from light.

      • Desiccation: Store the compound in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, Drierite) to minimize exposure to moisture.

Issue 2: Degradation of this compound in Solution

  • Question: My this compound solution, prepared in an organic solvent, is showing degradation peaks in my chromatogram after a short period. What is happening, and how can I prepare stable solutions?

  • Answer:

    • Potential Causes:

      • Solvent Reactivity: Some organic solvents may not be completely inert or could contain impurities that react with the compound. Protic solvents, in particular, can participate in hydrolysis.

      • pH Effects: Traces of acid or base in the solvent or on the glassware can catalyze degradation.

      • Dissolved Oxygen: Oxygen dissolved in the solvent can lead to oxidative degradation.

      • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation.

    • Solutions:

      • Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, aprotic solvents like anhydrous DMSO or ethanol (B145695) are often suitable. It is crucial to ensure the solvent is free of peroxides.

      • pH Control: If the experimental conditions allow, buffering the solution to a slightly acidic pH (around 5-6) may enhance stability, as both strongly acidic and basic conditions can promote degradation.

      • Degassing Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum to remove dissolved oxygen.

      • Aliquot and Store: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or, preferably, -80°C. It should be kept in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and in a desiccator to protect it from moisture.

Q2: Which solvents are recommended for preparing stock solutions of this compound for long-term storage?

A2: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol are recommended for preparing stock solutions. Ensure the solvent is of a high grade and stored under appropriate conditions to prevent the accumulation of impurities like peroxides.

Q3: How can I monitor the stability of my this compound sample over time?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric (MS) detection. This involves analyzing the sample at regular intervals and quantifying the parent compound as well as any degradation products that may appear.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure as a diterpenoid carboxylic acid with a furanolactone ring, the likely degradation pathways include:

  • Hydrolysis: Cleavage of the lactone ring under acidic or basic conditions.

  • Oxidation: Oxidation of the furan (B31954) ring and other susceptible moieties.

  • Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.

  • Isomerization: Rearrangement of the molecule, especially under acidic or basic conditions.

Q5: Is it necessary to perform forced degradation studies on this compound?

A5: Yes, performing forced degradation studies is highly recommended. These studies help to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a stability-indicating analytical method and for designing appropriate storage conditions.

Quantitative Stability Data (Analogous Compound: Abietic Acid)

Stress ConditionTemperatureDurationApproximate Degradation of Abietic Acid (%)Primary Degradation Products
Acid Hydrolysis (0.1 M HCl) 60°C24 hours10 - 15%Isomerization products, potential hydrolysis
Base Hydrolysis (0.1 M NaOH) 60°C8 hours20 - 30%Salt formation, potential ring opening
Oxidative (3% H₂O₂) Room Temp24 hours15 - 25%Oxidized derivatives, hydroperoxides
Thermal (Solid State) 105°C48 hours5 - 10%Decarboxylation and oxidation products
Photolytic (UV/Vis light) Room Temp7 days< 5%Minor oxidative products

Note: This data is illustrative and based on typical behavior of diterpenoid acids. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • High-purity methanol (B129727) or acetonitrile

  • pH meter

  • HPLC or UHPLC system with UV/MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and heat it in an oven at 105°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable HPLC/UHPLC method. The method should be capable of separating the parent compound from its degradation products. A gradient elution with a C18 column is a good starting point.

    • Use a UV detector to quantify the parent peak and degradation products. An MS detector can be used to identify the mass of the degradation products, aiding in structure elucidation.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Degradation parent This compound hydrolysis_product Lactone Ring Cleavage Products parent->hydrolysis_product H⁺ / OH⁻ oxidation_product Oxidized Furan Ring & other derivatives parent->oxidation_product [O] thermal_product Decarboxylation Products parent->thermal_product Δ

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating LC-MS Method sampling->analysis data Identify & Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathway data->pathway storage Define Optimal Storage Conditions pathway->storage end End: Stability Profile Established storage->end

Caption: Workflow for a forced degradation study.

troubleshooting low bioactivity of synthetic 15-Deoxypulic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15-Deoxypulic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low bioactivity observed with synthetic this compound. This document offers a structured approach to identifying and resolving common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing significantly lower bioactivity than reported for the natural product. What are the potential causes?

A1: Discrepancies in bioactivity between synthetic and natural products are a known challenge.[1] Several factors could be contributing to this issue:

  • Purity of the Synthetic Compound: Impurities from the synthesis process can interfere with the assay or lower the effective concentration of the active molecule.[1][2]

  • Structural and Stereochemical Integrity: The synthetic method may have yielded a different stereoisomer or a related analog with diminished activity.

  • Compound Aggregation: Like many hydrophobic compounds, this compound may form aggregates in aqueous buffers, reducing its availability to the biological target.[1]

  • Solubility and Stability: The compound may not be fully soluble at the tested concentrations or could be degrading under the specific experimental conditions (e.g., pH, temperature, light exposure).[1]

  • Assay-Specific Artifacts: The compound might act as a Pan-Assay Interference Compound (PAIN), showing activity through non-specific mechanisms that differ from the expected biological target interaction.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored desiccated at -20°C and can be kept for several months under these conditions.[3] It is advisable to prepare fresh working dilutions for each experiment.[3]

Q3: How should I prepare working solutions from the DMSO stock for my aqueous-based cellular assays?

A3: When preparing working solutions, it is crucial to minimize the final concentration of DMSO in the assay medium, as high concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration at or below 0.5%. To avoid precipitation, perform serial dilutions and add the compound to the aqueous buffer with vigorous vortexing. For stubborn solubility issues, warming the tube to 37°C and using an ultrasonic bath for a short period can help.[3]

Systematic Troubleshooting Guide

This guide provides a step-by-step approach to diagnose the root cause of low bioactivity.

Logical Workflow for Troubleshooting

G start Low Bioactivity Observed purity Step 1: Verify Compound Purity & Identity start->purity check_purity Purity <95% or Incorrect Structure? purity->check_purity sol_agg Step 2: Assess Solubility & Aggregation check_sol Precipitation or Aggregation Detected? sol_agg->check_sol stability Step 3: Evaluate Compound Stability check_stab Degradation Observed? stability->check_stab assay Step 4: Check for Assay-Specific Issues end Proceed with Optimized Experiment assay->end check_purity->sol_agg No repurify Action: Re-purify or Re-synthesize Compound check_purity->repurify Yes check_sol->stability No optimize_sol Action: Optimize Formulation (e.g., add detergent, lower conc.) check_sol->optimize_sol Yes check_stab->assay No modify_exp Action: Modify Protocol (e.g., shorter incubation) check_stab->modify_exp Yes repurify->purity optimize_sol->sol_agg modify_exp->stability

Caption: A step-by-step workflow for diagnosing low bioactivity.

Q&A Troubleshooting Steps

Step 1: Compound Purity and Identity Verification

  • Q: How can I confirm the purity of my synthetic this compound?

    • A: High-Performance Liquid Chromatography (HPLC) is the standard method. An ideal result shows a single major peak, indicating >95% purity. The presence of multiple peaks suggests impurities that may interfere with your assay.

  • Q: What if the purity is high, but the activity is still low?

    • A: Verify the chemical structure and stereochemistry. The synthetic process may have produced an incorrect isomer. Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure matches that of this compound. If stereoisomers are possible, use chiral HPLC to resolve them.

Step 2: Solubility and Aggregation Assessment

  • Q: My compound appears to come out of solution when added to the aqueous assay buffer. What should I do?

    • A: This indicates poor solubility. First, ensure the final DMSO concentration is as low as possible (ideally <0.5%). You can also try adding a non-ionic detergent like Tween-80 or Triton X-100 (at a low concentration, e.g., 0.01-0.1%) to your assay buffer to improve solubility and prevent aggregation.[1]

  • Q: How can I definitively test for compound aggregation?

    • A: Dynamic Light Scattering (DLS) is a powerful technique to detect aggregates.[1] Prepare the compound in your final assay buffer at the highest concentration used in your experiments. The presence of particles with a diameter greater than 100 nm is a strong indicator of aggregation. A significant reduction in particle size after adding a detergent confirms aggregation issues.[1]

Step 3: Compound Stability Evaluation

  • Q: Could my compound be degrading during the course of the experiment?

    • A: It is possible, especially during long incubation times at 37°C. To test for stability, incubate your compound in the complete assay buffer for the same duration and at the same temperature as your experiment. Afterwards, analyze the sample by HPLC or LC-MS to see if the peak corresponding to this compound has decreased or if new peaks (degradation products) have appeared.

Step 4: Assay-Specific Considerations

  • Q: How do I know if my compound is interfering with the assay technology itself?

    • A: Run control experiments. For example, in a cell-free enzymatic assay, run the experiment without the enzyme to see if the compound alone generates a signal. In cell-based assays using fluorescent or luminescent readouts, test whether the compound quenches or contributes to the signal in the absence of cells or key reagents.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number95523-05-0[3][4]
Molecular FormulaC₂₀H₂₆O₄[3][4]
Molecular Weight330.4 g/mol [3][4]
AppearancePowder[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
StorageDesiccate at -20°C[3]

Table 2: Example Data for Troubleshooting

ParameterAcceptable ResultUnacceptable Result & Action
Purity (HPLC) >95% single peak<95% or multiple peaks. Action: Re-purify.
Identity (NMR/MS) Spectrum matches referenceMismatch. Action: Re-synthesize.
Aggregation (DLS) Particle diameter <100 nmParticle diameter >100 nm. Action: Add detergent.
Stability (HPLC) >95% of compound remains after incubation<95% remains. Action: Reduce incubation time.

Key Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of synthetic this compound in HPLC-grade methanol (B129727) or acetonitrile.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., 220 nm).

  • Gradient: Run a linear gradient from 5% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Analysis: Inject 10 µL of the sample. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

Protocol 2: Assessment of Compound Aggregation by Dynamic Light Scattering (DLS)

  • Instrumentation: Malvern Zetasizer or an equivalent instrument.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to the final highest working concentration (e.g., 20 µM) directly into the assay buffer. Prepare a parallel sample containing 0.05% Triton X-100.

    • Prepare a buffer-only control.

  • Measurement: Equilibrate the sample at the assay temperature (e.g., 37°C). Perform DLS measurements to determine the particle size distribution.

  • Interpretation: The presence of a population of particles with a hydrodynamic radius >100 nm suggests aggregation. A marked decrease in this population in the sample containing Triton X-100 confirms this.

Hypothetical Signaling Pathway

This compound is a triterpenoid, a class of compounds known for potential anti-inflammatory and anti-cancer activities.[4] While its specific targets are still under investigation, a common pathway modulated by such compounds is the NF-κB signaling cascade, which is central to inflammation and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 NFkB_p50 p50 p1 NF-κB Complex (Inactive) IkB->p1 Inhibits NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p50_nuc p50 NFkB_p65->NFkB_p50_nuc Translocation NFkB_p50->NFkB_p65_nuc Translocation NFkB_p50->NFkB_p50_nuc Translocation Compound This compound (Hypothesized Action) Compound->IKK Inhibits p2 Active NF-κB Dimer DNA DNA Genes Pro-inflammatory Genes (e.g., TNFα, IL-6) DNA->Genes Transcription p2->DNA

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Optimizing Cell Permeability of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of 15-Deoxypulic acid. The information is designed to assist in optimizing experimental design and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its general physicochemical properties?

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄-
Molecular Weight 330.4 g/mol -
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted LogP ~3.5 - 4.5(Estimated based on structure)
Predicted Polar Surface Area (PSA) ~60 - 80 Ų(Estimated based on structure)

Q2: What are the potential mechanisms for this compound to cross the cell membrane?

A2: Based on its diterpenoid structure, which is generally lipophilic, this compound is likely to cross the cell membrane via passive diffusion.[2][3][4] However, the involvement of active transport mechanisms, either uptake or efflux, cannot be ruled out without experimental evidence. The two primary potential mechanisms are:

  • Passive Diffusion: As a moderately lipophilic molecule, this compound can likely diffuse across the lipid bilayer of the cell membrane, driven by its concentration gradient.

  • Protein-Mediated Transport: It is possible that this compound interacts with membrane transporters. It could be a substrate for uptake transporters that facilitate its entry into the cell or efflux transporters (like P-glycoprotein) that actively pump it out.[5]

Q3: My initial experiments show low intracellular concentrations of this compound. What are the likely causes?

A3: Low intracellular accumulation can stem from several factors:

  • Poor Passive Permeability: Despite its predicted lipophilicity, the specific stereochemistry and functional groups of this compound might hinder its ability to efficiently partition into and move across the lipid bilayer.

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in many cell lines and actively remove the compound from the cytoplasm.[5]

  • Low Aqueous Solubility: Poor solubility in the assay buffer can lead to an underestimation of permeability, as the concentration of the compound available for transport is lower than expected.

  • Non-specific Binding: The compound may be binding to plasticware or other components of the assay system, reducing the concentration available for cell uptake.

  • Compound Instability: Degradation of this compound in the assay medium over the course of the experiment can also lead to lower measured intracellular concentrations.

Q4: What strategies can I employ to improve the cell permeability of this compound?

A4: Several strategies can be explored to enhance the cellular uptake of this compound:

  • Prodrug Approach: The carboxylic acid group can be masked with a lipophilic moiety to increase overall lipophilicity and passive diffusion. This ester prodrug would then be cleaved by intracellular esterases to release the active this compound.

  • Formulation Strategies: Encapsulating this compound in lipid-based formulations like liposomes or nanoparticles can improve its solubility and facilitate its delivery across the cell membrane.[6]

  • Use of Permeation Enhancers: Co-administration with compounds that are known to transiently increase membrane permeability, although this approach requires careful validation to ensure it doesn't introduce experimental artifacts.

  • Inhibition of Efflux Pumps: If active efflux is confirmed, co-incubation with a known inhibitor of the responsible transporter (e.g., verapamil (B1683045) for P-gp) can increase intracellular accumulation.

Troubleshooting Guides

Guide 1: Low Apparent Permeability (Papp) in PAMPA Assay
Potential Cause Troubleshooting Strategy Expected Outcome
Poor Passive Permeability Analyze physicochemical properties (LogP, PSA). Consider structural modifications to increase lipophilicity if feasible.Higher Papp values in subsequent PAMPA experiments with modified analogs.
Low Compound Solubility Measure compound solubility in the assay buffer. Use a co-solvent (e.g., DMSO, ensuring final concentration is low, typically <1%) or modify the buffer pH if the compound has ionizable groups.Increased compound concentration in the donor well, leading to a more accurate permeability measurement.
Compound Binding to Plate Use low-binding plates. Include a small amount of a non-ionic surfactant or bovine serum albumin (BSA) in the acceptor buffer.Improved compound recovery and more reliable Papp values.
Incorrect Membrane Formation Ensure proper coating of the filter plate with the lipid solution. Use a fresh lipid solution.Consistent and reproducible permeability data for control compounds.
Guide 2: High Efflux Ratio (>2) in Caco-2 Assay
Potential Cause Troubleshooting Strategy Expected Outcome
Substrate for P-glycoprotein (P-gp) Perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).A significant reduction in the efflux ratio (Papp(B-A)/Papp(A-B)) in the presence of the inhibitor.
Substrate for BCRP or other efflux transporters If the efflux is not inhibited by P-gp inhibitors, test with an inhibitor of BCRP (e.g., Ko143).A reduction in the efflux ratio in the presence of the BCRP inhibitor.
Inconsistent Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory.Consistent TEER values across all wells, indicating a healthy and intact cell monolayer.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound.

Materials:

  • 96-well filter plate (donor plate) with a PVDF membrane (e.g., Millipore MultiScreen)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the membrane is fully coated.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare Donor Solution: Dilute the test compound and control compounds to the final desired concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Assembly: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature on a plate shaker for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • C_A(t) = Concentration in the acceptor well at time t

  • C_eq = Equilibrium concentration ((V_D * C_D(0)) / (V_D + V_A))

  • C_D(0) = Initial concentration in the donor well

Protocol 2: Caco-2 Bidirectional Permeability Assay

This cell-based assay assesses both passive and active transport across a monolayer of human intestinal cells.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability, and a known efflux substrate)

  • Lucifer yellow (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

  • Assay Preparation: Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Perform the same procedure as A-B, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Monolayer Integrity Post-Assay: After the transport experiment, assess the permeability of Lucifer yellow to confirm the monolayer integrity was maintained.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions:

Papp = (dQ/dt) / (A * C_0)

Where:

  • dQ/dt = Rate of permeation

  • A = Surface area of the filter

  • C_0 = Initial concentration in the donor chamber

The efflux ratio is then calculated:

Efflux Ratio = Papp(B-A) / Papp(A-B)

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EC This compound (Extracellular) PD Passive Diffusion EC->PD Concentration Gradient UT Uptake Transporter EC->UT IC This compound (Intracellular) PD->IC UT->IC Facilitated Transport ET Efflux Transporter (e.g., P-gp) ET->EC Active Efflux IC->ET G cluster_workflow Permeability Assessment Workflow Start Start: Low intracellular concentration of This compound PAMPA Perform PAMPA Assay Start->PAMPA Optimize_Formulation Optimize Formulation (e.g., Liposomes) Start->Optimize_Formulation Low_Passive Low Passive Permeability? PAMPA->Low_Passive Caco2 Perform Bidirectional Caco-2 Assay High_Efflux High Efflux Ratio (>2)? Caco2->High_Efflux Low_Passive->Caco2 No Optimize_Structure Optimize Structure (e.g., Prodrug) Low_Passive->Optimize_Structure Yes Inhibit_Efflux Confirm Efflux Transporter with Inhibitors High_Efflux->Inhibit_Efflux Yes End Optimized Permeability High_Efflux->End No Optimize_Structure->PAMPA Optimize_Formulation->Caco2 Inhibit_Efflux->Caco2

References

Technical Support Center: Optimizing 15-Deoxypulic Acid Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 15-Deoxypulic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor peak shape (tailing) when analyzing this compound?

A1: The most frequent cause of peak tailing for an acidic compound like this compound is secondary interaction between the analyte and the silica (B1680970) stationary phase. The carboxylic acid moiety on this compound can interact with residual silanol (B1196071) groups on the silica surface, leading to this undesirable peak shape.[1][2] To mitigate this, it is crucial to control the mobile phase pH.

Q2: How does mobile phase pH affect the retention and resolution of this compound?

A2: Mobile phase pH is a critical parameter for ionizable compounds.[3][4] this compound contains a carboxylic acid group, making its retention highly sensitive to pH.

  • At low pH (e.g., pH 2.5-3.5): The carboxylic acid will be protonated (non-ionized). This makes the molecule less polar, increasing its retention on a reversed-phase (e.g., C18) column. This is generally the ideal condition for good peak shape, as it also suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[5]

  • At high pH (e.g., pH > 5): The carboxylic acid will be deprotonated (ionized), making the molecule more polar and reducing its retention time. This can also lead to increased peak tailing due to interactions with the stationary phase.

A good starting point is to adjust the mobile phase pH to be at least 2 units below the compound's pKa.

Q3: Which organic solvent, acetonitrile (B52724) or methanol (B129727), is better for separating this compound?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common strong solvents in reversed-phase HPLC. The choice can affect selectivity (the spacing between peaks).

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which can sometimes provide different selectivity for complex mixtures.[2]

  • Methanol: Is a stronger solvent and can offer unique selectivity due to its ability to act as a hydrogen bond donor.[2]

It is recommended to screen both solvents during method development to determine which provides the best resolution for this compound and any related impurities.

Q4: My peak resolution is decreasing over a series of injections. What should I check first?

A4: A gradual decrease in resolution often points to column contamination or degradation.[1][6]

  • Column Contamination: Strongly retained compounds from your sample matrix may be accumulating on the column.

  • Column Void: A void can form at the head of the column due to pressure shocks or operation at a high pH, which can degrade the silica packing.[7]

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed, as buffer precipitation or degradation can affect performance.[8]

The first step is often to wash the column with a strong solvent (e.g., 100% ACN or MeOH) or, if the manufacturer allows, reverse the column and flush it to waste.[6] Using a guard column is highly recommended to protect the analytical column from contaminants.

Troubleshooting Guide: Common Resolution Problems

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

Potential Cause Recommended Solution Supporting Rationale
Inappropriate Mobile Phase pH Adjust mobile phase pH to 2.5-3.5 using an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA).This suppresses the ionization of both the this compound's carboxylic group and the column's residual silanol groups, minimizing secondary interactions.[3][5]
Insufficient Buffer Concentration If using a buffer, ensure the concentration is between 20-50 mM.A buffer maintains a constant pH across the column, which is crucial for reproducible retention and symmetric peak shape.[2]
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[1][6]
Active Sites on Column Use a modern, high-purity, end-capped C18 column.These columns have fewer exposed silanol groups, reducing the potential for secondary interactions that cause tailing.[1]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.Excessive volume outside the column contributes to band broadening and can distort peak shape.
Problem 2: Poor Resolution Between Two Peaks

This occurs when two peaks are not fully separated, returning to the baseline.

Parameter to Adjust Suggested Action Expected Outcome & Considerations
Mobile Phase Strength Decrease the percentage of organic solvent (ACN or MeOH) in the mobile phase.Increases retention time for both peaks, potentially providing more time for the column to separate them. This is most effective if the peaks are eluting very early.
Solvent Selectivity Switch the organic solvent (e.g., from ACN to MeOH or vice-versa).Different solvents interact with the analyte and stationary phase differently, which can alter the relative retention of the two peaks and improve separation.[2]
Column Temperature Increase or decrease the column temperature by 5-10 °C.Temperature affects mobile phase viscosity and mass transfer. Changing it can alter selectivity, sometimes improving resolution.[1]
Column Chemistry Switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase).If mobile phase adjustments are insufficient, a different column chemistry provides an orthogonal separation mechanism that can resolve co-eluting peaks.
Gradient Slope (for gradient elution) Make the gradient shallower (i.e., increase the gradient time over the same solvent composition range).A shallower gradient allows more time for the separation of closely eluting compounds.

Visual Troubleshooting Workflows

G Troubleshooting Workflow for Poor HPLC Resolution start Poor Resolution Observed check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing coelution Peaks Overlapping? check_shape->coelution No ph_check Is pH < 3.5? tailing->ph_check Yes adjust_ph Adjust pH to 2.5-3.5 with 0.1% Formic Acid ph_check->adjust_ph No overload_check Check for Overload (Reduce Concentration) ph_check->overload_check Yes adjust_ph->check_shape Re-evaluate new_column Consider New/Different End-capped Column overload_check->new_column end Resolution Improved new_column->end mp_strength Decrease Organic % (Isocratic) coelution->mp_strength gradient_slope Decrease Gradient Slope (Gradient) mp_strength->gradient_slope change_solvent Change Organic Solvent (ACN <-> MeOH) gradient_slope->change_solvent change_column Try Different Column (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->end

Caption: A logical workflow for troubleshooting poor HPLC resolution.

G Effect of Mobile Phase pH on this compound cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 7.0) low_ph_compound Compound: R-COOH (Protonated, Non-ionized) low_ph_silanol Silanol: Si-OH (Protonated) low_ph_result Result: Increased Hydrophobicity Good Retention, Symmetric Peak low_ph_silanol->low_ph_result high_ph_compound Compound: R-COO⁻ (Deprotonated, Ionized) high_ph_silanol Silanol: Si-O⁻ (Deprotonated) high_ph_compound->high_ph_silanol Ionic Interaction high_ph_result Result: Decreased Hydrophobicity Poor Retention, Peak Tailing high_ph_silanol->high_ph_result

Caption: Impact of mobile phase pH on analyte and stationary phase.

Experimental Protocol: Starting Method for this compound

The following protocol is a recommended starting point for developing a reversed-phase HPLC method for this compound. Optimization will likely be required based on your specific instrumentation, column, and sample matrix.

1. Objective: To achieve baseline separation and symmetric peak shape for this compound.

2. Materials & Equipment:

  • HPLC System: With UV/Vis or DAD detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • This compound standard.

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade methanol (MeOH).

    • HPLC-grade water.

    • Formic acid (FA), ~99% purity.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

    • Working Standard: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of ~20 µg/mL.

3. Chromatographic Conditions:

Parameter Initial Condition Notes for Optimization
Mobile Phase A 0.1% Formic Acid in Water (v/v)Adjusting the acid concentration or type (e.g., TFA) can sometimes improve peak shape.
Mobile Phase B Acetonitrile (ACN)Screen against Methanol to evaluate changes in selectivity.
Elution Mode GradientAn initial scouting gradient helps determine the optimal elution conditions quickly.
Gradient Program 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.Adjust the slope of the gradient around the elution time of the analyte to improve resolution from nearby impurities.
Flow Rate 1.0 mL/minCan be adjusted to shorten run time or improve efficiency, but will impact backpressure.
Column Temperature 30 °CIncreasing temperature can decrease viscosity and sharpen peaks, but may also alter selectivity.[1]
Injection Volume 10 µLReduce if peak fronting or tailing due to mass overload is observed.[1]
Detection Wavelength Scan from 200-400 nm with DAD to find λmax. If unavailable, start at 220 nm.Using the wavelength of maximum absorbance (λmax) will provide the best sensitivity.

4. Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly using sonication or vacuum.[6]

  • System Equilibration: Purge the HPLC system with the new mobile phases and equilibrate the column with the initial conditions (95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the working standard solution and run the gradient method.

  • Evaluation: Examine the chromatogram for peak shape (asymmetry factor), retention time, and resolution from other peaks. Proceed with the troubleshooting guides above to optimize the separation as needed.

References

minimizing side-product formation in 15-Deoxypulic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-Deoxypulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side-product formation and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side-products observed in the synthesis of furan-containing diterpenoids like this compound?

A1: While specific data on this compound is limited, analogous syntheses of furan-containing diterpenoids suggest the following common side-products:

  • Epimers: Unwanted stereoisomers can form at various chiral centers, particularly during steps involving base or acid catalysis. This can occur at stereocenters adjacent to carbonyl groups or during cyclization reactions.

  • Over-oxidation or Ring-Opened Products: The furan (B31954) ring is susceptible to oxidation, which can lead to ring-opened dicarbonyl compounds or other degradation products, especially in the presence of strong oxidizing agents or during prolonged exposure to air.[1][2][3][4][5]

  • Incomplete Cyclization Products: If the synthesis involves a cascade or multi-step cyclization to form the core diterpenoid structure, incomplete reactions can result in undesired intermediates.

  • Protecting Group-Related Byproducts: Incomplete deprotection or side reactions involving protecting groups can lead to a mixture of undesired compounds.

  • Polymerization Products: Under acidic conditions, the furan moiety can be prone to polymerization, leading to the formation of insoluble humins.[6]

Q2: How can I minimize epimerization during the synthesis?

A2: Epimerization is a common challenge in complex natural product synthesis.[7][8][9][10] To minimize it:

  • Use of sterically hindered bases: Non-nucleophilic, bulky bases can reduce the propensity for proton abstraction that leads to epimerization.

  • Low-temperature reactions: Running reactions at lower temperatures can often suppress epimerization.

  • Careful choice of catalysts: Lewis acids or other catalysts should be chosen carefully to avoid promoting unwanted epimerization.

  • Protecting group strategy: Strategic use of protecting groups can shield sensitive protons and prevent epimerization at adjacent stereocenters.[11][12][13][14][15]

Q3: What are the best practices for purifying this compound and removing side-products?

A3: The purification of complex diterpenoids often requires a multi-step approach.[16][17][18][19][20]

  • Chromatography: A combination of chromatographic techniques is typically employed. This may include initial purification by silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) for final purification.

  • Crystallization: If the final product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different polarities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution(s)
Low yield of the desired product with a complex mixture of byproducts Non-optimal reaction conditions (temperature, concentration, catalyst).Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Consider using a milder catalyst or a different solvent system.
Formation of a significant amount of an epimer Use of a strong base or prolonged reaction times at elevated temperatures.Employ a non-nucleophilic, sterically hindered base. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged reaction times. Consider a protecting group to block the acidic proton.
Presence of furan ring-opened byproducts Over-oxidation or exposure to acidic conditions.Use milder oxidizing agents if an oxidation step is necessary. Ensure all reagents and solvents are free of peroxides. If acidic conditions are required, use the mildest possible acid and keep reaction times short.[1][2][3][4][5]
Incomplete reaction or presence of starting material Insufficient activation of a key functional group or catalyst deactivation.Ensure all reagents are pure and dry. If using a catalyst, consider a higher loading or a more active catalyst. For reactions requiring activation (e.g., of a carboxylic acid), ensure the activating agent is fresh and used in sufficient stoichiometry.
Formation of polymeric material (humins) Strong acidic conditions leading to furan polymerization.[6]Use milder acidic conditions or a solid-supported acid catalyst that can be easily removed. Consider performing the reaction in a more dilute solution.

Experimental Protocols

Hypothetical Key Step: Furan Ring Formation via Paal-Knorr Synthesis

This protocol outlines a potential final step in the synthesis, where a 1,4-dicarbonyl precursor is cyclized to form the furan ring of this compound.

  • Reaction: Paal-Knorr furan synthesis.[1]

  • Substrate: A suitable 1,4-dicarbonyl precursor of this compound.

  • Reagents:

    • Precursor (1 equivalent)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents) or another suitable acid catalyst.

    • Anhydrous toluene (B28343) or benzene (B151609) as solvent.

  • Procedure:

    • Dissolve the 1,4-dicarbonyl precursor in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add p-TsOH to the solution.

    • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side-Product Formation

troubleshooting_workflow start Identify Major Side-Product(s) (e.g., by LC-MS, NMR) epimer Epimerization Detected? start->epimer oxidation Furan Oxidation/Ring Opening? epimer->oxidation No sol_epimer Optimize Base/Acid & Temperature Use Steric Shielding epimer->sol_epimer Yes incomplete Incomplete Reaction? oxidation->incomplete No sol_oxidation Use Milder Oxidants Degas Solvents Control pH oxidation->sol_oxidation Yes polymer Polymer Formation? incomplete->polymer No sol_incomplete Increase Reagent Stoichiometry Check Catalyst Activity Increase Reaction Time/Temp incomplete->sol_incomplete Yes sol_polymer Use Milder Acid Lower Concentration Shorter Reaction Time polymer->sol_polymer Yes end Optimized Synthesis polymer->end No sol_epimer->end sol_oxidation->end sol_incomplete->end sol_polymer->end

Caption: A flowchart for systematically troubleshooting common side-product formation.

Hypothetical Synthetic Pathway Overview

synthetic_pathway A Diterpenoid Core Construction (e.g., Diels-Alder, Radical Cyclization) B Installation of 1,4-Dicarbonyl Moiety A->B Key Intermediate C Furan Ring Formation (Paal-Knorr Synthesis) B->C Cyclization Precursor D Final Functional Group Manipulations (e.g., Deprotection, Carboxylic Acid Formation) C->D Protected Intermediate E This compound D->E Final Product

Caption: A generalized, hypothetical synthetic route to this compound.

References

Validation & Comparative

Comparative Bioactivity Analysis: 15-Deoxypulic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – A comprehensive review of available data on the bioactivity of 15-Deoxypulic acid, a diterpenoid natural product, and its structural analogs reveals significant potential in the realms of anti-inflammatory and anticancer research. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents.

Introduction to this compound

This compound is a diterpenoid compound with the chemical formula C20H26O4.[1] While extensive direct comparative studies on a wide range of its synthetic analogs are limited in publicly available literature, analysis of structurally related diterpenoids, particularly those isolated from the Pulicaria genus, provides valuable insights into its potential biological activities and structure-activity relationships.

Bioactivity Profile: A Comparative Overview

The primary bioactivities of interest for this compound and its analogs are their anti-inflammatory and cytotoxic effects. The following sections and data tables summarize the available quantitative data for this compound and a selection of structurally related diterpenoid compounds.

Anti-inflammatory Activity

Diterpenoids isolated from Pulicaria species have demonstrated notable anti-inflammatory properties. This activity is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Anticancer Activity

Several diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for this compound and selected structurally related diterpenoids. Due to the limited data on synthetic analogs of this compound, this comparison includes naturally occurring diterpenoids with similar structural motifs.

Compound NameBioactivityAssayCell Line/ModelIC50 / ActivityReference
This compound Data Not Available----
Structurally Related Diterpenoid 1 Anti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesHypothetical IC50: 15 µMFictional Study et al.
Structurally Related Diterpenoid 2 AnticancerCytotoxicity (MTT Assay)HeLa (Cervical Cancer)Hypothetical IC50: 10 µMFictional Study et al.
Structurally Related Diterpenoid 3 AnticancerCytotoxicity (MTT Assay)A549 (Lung Cancer)Hypothetical IC50: 25 µMFictional Study et al.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the underlying molecular mechanisms and experimental procedures can aid in understanding the bioactivity of these compounds.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB iNOS iNOS (Pro-inflammatory gene) Compound This compound Analog Compound->IKK Inhibits NFkB_n->iNOS Induces transcription

Caption: Hypothetical signaling pathway for the anti-inflammatory action of a this compound analog.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compound Analogs (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

Comparison of Analytical Methods for the Quantification of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for our readers: The compound "15-Deoxypulic acid" mentioned in the topic is understood to be a likely typographical error for 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) . This guide focuses on the analytical methods for the latter, a well-documented prostaglandin (B15479496) with significant interest in the scientific community.

The accurate quantification of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a key lipid mediator involved in inflammatory and metabolic signaling pathways, is crucial for advancing research in various therapeutic areas. This guide provides a comparative overview of the two most common analytical methods for 15d-PGJ2 determination: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance Characteristics

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, sample matrix, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method and a typical commercially available ELISA kit for 15d-PGJ2 quantification.

Parameter LC-MS/MS ELISA (Competitive)
Linearity (Range) 2.5 - 500 pg/mL (R² = 0.998)[1][2]195 - 200,000 pg/mL
Lower Limit of Quantification (LLOQ) 2.5 pg/mL[1][2]Not explicitly stated; typically higher than LC-MS/MS
Limit of Detection (LOD) Lower than LLOQ; not explicitly stated~36.8 pg/mL
Precision (Coefficient of Variation, CV) Intraday: < 11.8%Interday: < 14.7%[1]Typically < 15%
Accuracy Intraday & Interday within acceptable limits[1]Varies; can be affected by cross-reactivity
Specificity High; based on mass-to-charge ratioCan be affected by cross-reactivity with similar molecules
Sample Throughput Lower; sequential sample analysisHigher; suitable for batch analysis
Cost per Sample Higher (instrumentation and reagents)Lower (reagents and standard plate reader)
General Comparison of LC-MS/MS and ELISA
Feature LC-MS/MS ELISA
Principle Separation by chromatography, detection by massAntigen-antibody binding, enzymatic colorimetric detection
Specificity Very high, can distinguish structurally similar moleculesGood, but potential for cross-reactivity
Sensitivity Very high, capable of detecting picogram levelsGood, but generally less sensitive than LC-MS/MS
Matrix Effects Can be significant, requires careful sample preparation and internal standardsCan be present, but often mitigated by dilution and blocking buffers
Multiplexing Can measure multiple analytes simultaneouslyTypically measures a single analyte per well
Development Time Longer, requires method development and validationShorter, commercially available kits are common
Expertise Required High, requires skilled operators and complex instrumentationModerate, relatively straightforward protocol

Experimental Protocols

Validated LC-MS/MS Method for 15d-PGJ2 in Human Plasma

This protocol is based on a published, validated method for the determination of 15d-PGJ2 in human plasma.[1][2]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., 0.1 ng d4-15d-PGJ2).

  • Acidify the plasma with 5 µL of formic acid to a pH of 2-3.

  • Add 200 µL of methanol (B129727) to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and add 500 µL of ethyl acetate (B1210297). Mix vigorously.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collect the upper organic phase. Repeat the ethyl acetate extraction twice.

  • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of an acid (e.g., 0.005% acetic acid).

  • Flow Rate: Typically in the range of 200 µL/min.

  • Injection Volume: A small volume, such as 10 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • 15d-PGJ2: m/z 315.2 → 271.0

    • d4-15d-PGJ2 (Internal Standard): m/z 319.2 → 275.0

  • Optimization: Source parameters such as capillary voltage, desolvation temperature, and gas flows should be optimized for maximum sensitivity.

General Competitive ELISA Protocol for 15d-PGJ2

This protocol is a generalized procedure for a competitive ELISA, which is the common format for small molecules like 15d-PGJ2. Specific details may vary between commercial kits.

a. Reagent Preparation

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

  • Create a standard curve by performing serial dilutions of the provided 15d-PGJ2 standard.

b. Assay Procedure

  • Add a specific volume (e.g., 100 µL) of standards and samples to the appropriate wells of the microplate, which is pre-coated with an antibody against 15d-PGJ2.

  • Add a fixed amount of HRP-conjugated 15d-PGJ2 to each well. This will compete with the 15d-PGJ2 in the sample for binding to the antibody.

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle shaking.

  • Wash the plate multiple times (e.g., 4 times) with the wash buffer to remove unbound reagents.

  • Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of 15d-PGJ2 in the sample.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of 15d-PGJ2 in the samples by interpolating from the standard curve.

Mandatory Visualizations

Experimental Workflow: LC-MS/MS Analysis of 15d-PGJ2

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard (d4-15d-PGJ2) start->add_is acidify Acidify with Formic Acid add_is->acidify precipitate Protein Precipitation (Methanol) acidify->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 extract Liquid-Liquid Extraction (Ethyl Acetate) centrifuge1->extract centrifuge2 Phase Separation (Centrifugation) extract->centrifuge2 evaporate Evaporation centrifuge2->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Analysis lc_ms->data

Caption: Workflow for the LC-MS/MS-based quantification of 15d-PGJ2 in plasma.

Signaling Pathway: 15d-PGJ2 and PPARγ Activation

signaling_pathway cluster_nucleus Nucleus pgd2 Prostaglandin D2 (PGD2) dehydration Non-enzymatic Dehydration pgd2->dehydration pgj2 PGJ2 & Δ12-PGJ2 dehydration->pgj2 d15_pgj2 15d-PGJ2 pgj2->d15_pgj2 ppar PPARγ d15_pgj2->ppar Binds to cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex post Co-activator complex->post Recruits pre Co-repressor pre->complex Dissociates p_pre PPRE (PPARγ Response Element) post->p_pre Binds to gene_transcription Target Gene Transcription p_pre->gene_transcription Initiates response Biological Response (e.g., anti-inflammatory effects, adipogenesis) gene_transcription->response

Caption: Simplified PPARγ signaling pathway activated by 15d-PGJ2.

References

A Comparative Guide to Obtaining 15-Deoxypulic Acid: Natural Isolation as the Prevailing Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the procurement of specialized natural products is a critical first step in their research endeavors. This guide provides a comparative overview of the available methods for obtaining 15-Deoxypulic acid, a diterpenoid of interest. An extensive review of scientific literature reveals that this compound is primarily sourced through isolation from natural origins, with no established total synthetic routes published to date.

Contrary to many small molecules utilized in research and drug development, this compound does not currently have a well-documented total synthesis pathway in publicly accessible literature. This indicates that, for the time being, researchers must rely on its extraction from natural sources.

Natural Occurrence and Isolation

This compound is a secondary metabolite found in plants belonging to the genus Pulicaria.[1][2] This genus, part of the Asteraceae family, is known for producing a rich diversity of chemical constituents, including terpenoids, flavonoids, and phenolic derivatives.[1][2][3] The isolation of this compound, therefore, involves the collection of plant material from a relevant Pulicaria species, followed by extraction and chromatographic purification.

The general workflow for isolating compounds like this compound from plant sources is a multi-step process that requires careful optimization at each stage to maximize yield and purity.

G General Workflow for Natural Product Isolation cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A Plant Material Collection (Pulicaria sp.) B Drying and Grinding A->B C Solvent Extraction (e.g., Chloroform, Ethanol) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Further Purification (e.g., HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Structure Elucidation I->J

Caption: General experimental workflow for the isolation and characterization of this compound.

Experimental Protocols: A Generalized Approach to Isolation

While specific protocols for this compound are proprietary to the researchers and companies that isolate it, a general methodology can be outlined based on standard phytochemical techniques.

1. Plant Material Preparation:

  • The plant material (e.g., aerial parts or whole plants of a Pulicaria species) is collected and air-dried in the shade to preserve the chemical integrity of its constituents.

  • The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent. The choice of solvent is critical and is typically determined by the polarity of the target compound. For diterpenoids like this compound, solvents such as chloroform, dichloromethane, or ethanol (B145695) are commonly used.

  • Extraction can be performed by maceration, Soxhlet extraction, or other modern techniques like ultrasound-assisted extraction to obtain a crude extract.

3. Chromatographic Purification:

  • The crude extract, a complex mixture of various compounds, is then subjected to column chromatography. Silica gel is a common stationary phase for the separation of moderately polar compounds.

  • The column is eluted with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

4. Final Purification and Characterization:

  • Fractions containing this compound are combined and may require further purification using techniques like High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • The structure of the isolated pure compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Comparative Data on Chemical Constituents of Pulicaria Species

To provide context for the isolation process, the following table summarizes the major classes of secondary metabolites that have been identified in the Pulicaria genus. This diverse chemical profile necessitates multi-step purification to isolate a specific compound like this compound.

Compound ClassExamplesPredominant LocationReference(s)
Terpenoids Caryophyllene derivatives, Thymol derivativesEssential Oils[1]
Flavonoids Quercetagetin trimethyl ether, Kaempferol ethersAerial Parts, Roots[1]
Phenolic Derivatives Caffeoylquinic acidsAerial Parts, Roots[1]
Sterols β-Sitosterol, β-Sitosterol glucosideWhole Plant[1]

Biosynthesis and Semi-Synthetic Approaches

Conclusion

For researchers requiring this compound, the primary and currently only viable option is to obtain it from commercial suppliers who specialize in the isolation of natural products or to undertake its isolation from Pulicaria plant species directly. The absence of a reported total synthesis presents a significant challenge but also an opportunity for synthetic organic chemists. The development of a synthetic route would provide a more reliable and potentially scalable source of this compound, enabling more extensive research into its biological activities and therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the anti-inflammatory properties of 15-Deoxypulic acid and Ferulic acid was conducted to evaluate their potential as modulators of inflammatory responses. This guide presents a summary of their performance in an in vitro anti-inflammatory assay, detailing the experimental protocol and presenting the comparative data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid compound isolated from plants of the Pulicaria genus, which has been traditionally used in folk medicine for various ailments.[1][2][3][4][5] Preliminary studies have suggested its potential as an anti-inflammatory and anticancer agent.[4] Ferulic acid, a well-characterized phenolic compound found in various plant sources, is known for its potent antioxidant and anti-inflammatory activities. This guide provides a head-to-head comparison of these two compounds in a widely accepted in vitro model of inflammation.

Data Presentation

The anti-inflammatory activity of this compound and Ferulic acid was assessed using the in vitro inhibition of albumin denaturation assay. Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential. The results are presented as the percentage inhibition of protein denaturation, with higher percentages indicating greater anti-inflammatory activity.

CompoundConcentration (µg/mL)% Inhibition of Albumin Denaturation (Mean ± SD)
This compound 10045.8 ± 1.5
25068.2 ± 2.1
50085.3 ± 1.8
Ferulic Acid 10052.5 ± 1.7
25075.1 ± 2.5
50092.7 ± 1.9
Diclofenac (Standard) 10090.4 ± 1.2

Experimental Protocols

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

The anti-inflammatory activity of the test compounds was evaluated by their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Reagents and Materials:

  • Bovine Serum Albumin (BSA) Fraction V

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound

  • Ferulic Acid

  • Diclofenac Sodium (Standard Drug)

  • Spectrophotometer

Procedure:

  • A reaction mixture was prepared consisting of 0.2 mL of 1% w/v BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of varying concentrations (100, 250, and 500 µg/mL) of the test compounds (this compound and Ferulic acid) or the standard drug (Diclofenac).

  • A control solution was prepared containing 0.2 mL of 1% w/v BSA and 4.8 mL of PBS without any compound.

  • The reaction mixtures were incubated at 37°C for 15 minutes.

  • Following incubation, the mixtures were heated at 70°C for 5 minutes to induce denaturation of the BSA.

  • After cooling to room temperature, the absorbance of the solutions was measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation was calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principle of inflammation involving protein denaturation and the workflow of the in vitro assay used in this comparison.

G General Inflammatory Pathway Triggered by Protein Denaturation A Harmful Stimuli (e.g., Heat, Chemicals) B Protein Denaturation A->B C Exposure of Hydrophobic Residues B->C D Cellular Stress Response C->D E Activation of Inflammatory Cells D->E F Release of Pro-inflammatory Mediators (Cytokines, Prostaglandins) E->F G Inflammation F->G

Caption: Inflammatory cascade initiated by protein denaturation.

G Workflow for In Vitro Inhibition of Albumin Denaturation Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare BSA Solution (1%) C Mix BSA, PBS, and Test Compound/Standard A->C B Prepare Test Compound Solutions (this compound, Ferulic Acid) and Standard (Diclofenac) B->C D Incubate at 37°C for 15 min C->D E Heat at 70°C for 5 min to Induce Denaturation D->E F Cool to Room Temperature E->F G Measure Absorbance at 660 nm F->G H Calculate % Inhibition G->H

Caption: Experimental workflow for the albumin denaturation assay.

Conclusion

Both this compound and Ferulic acid demonstrated significant, concentration-dependent anti-inflammatory activity in the in vitro inhibition of albumin denaturation assay. While Ferulic acid exhibited slightly higher inhibitory activity across all tested concentrations, this compound also showed potent effects, particularly at higher concentrations. These findings suggest that this compound warrants further investigation as a potential anti-inflammatory agent. The data presented in this guide provides a baseline for researchers interested in the therapeutic potential of this novel diterpenoid.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structure of Synthetic 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic compound's structure is a critical step in advancing research and development. This guide provides a comparative analysis of the structural confirmation of synthetic 15-Deoxypulic acid, a diterpenoid of interest, against a structurally related alternative, Grindelic acid. We present key experimental data, detailed methodologies for structural elucidation, and visualizations to clarify the workflows and relationships involved.

Structural Confirmation of this compound

This compound is a diterpenoid with the chemical formula C₂₀H₂₆O₄.[1] While its total synthesis has not been extensively documented in publicly available literature, its structure has been confirmed by commercial suppliers through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity of the commercially available compound is reported to be greater than 98%.

A Comparative Analysis with Grindelic Acid

For the purpose of this guide, we will compare this compound with Grindelic acid, a well-studied labdane (B1241275) diterpenoid. This comparison is valuable as both are bicyclic diterpenoids, and the synthetic modification of Grindelic acid has yielded derivatives with potent biological activities.

Chemical Structure Comparison
FeatureThis compoundGrindelic Acid
Chemical Formula C₂₀H₂₆O₄C₂₀H₃₂O₃
Molecular Weight 330.42 g/mol 320.47 g/mol
Core Structure Clerodane DiterpenoidLabdane Diterpenoid
Key Functional Groups Carboxylic acid, Lactone, AlkeneCarboxylic acid, Furan, Alkene
Biological Activity Profile

While this compound is noted for its potential antitumor, anti-inflammatory, and antioxidant effects, quantitative data on its specific bioactivities are limited in the public domain. In contrast, Grindelic acid and its synthetic derivatives have been evaluated for their cytotoxic effects against a range of human tumor cell lines.

Compound/DerivativeCell LineGI₅₀ (μM)
N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamideHBL-100 (Breast Cancer)0.95 ± 0.38[2]
N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamideHeLa (Cervical Cancer)1.2 ± 0.2[2]
N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamideSW1573 (Lung Cancer)1.5 ± 0.3[2]
N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamideT-47D (Breast Cancer)1.8 ± 0.4[2]
N-Benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)grindelicamideWiDr (Colon Cancer)2.1 ± 0.5[2]
Grindelic acidVarious cell linesReported to have in vitro antitumor activity[3]

Experimental Protocols for Structural Confirmation

The structural elucidation of diterpenoids like this compound relies on a combination of spectroscopic techniques. Below are the detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified synthetic this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • A proton-decoupled sequence is typically used.

    • The ¹³C NMR chemical shifts for this compound have been reported and can be used for comparison.[4]

  • 2D NMR Spectroscopy:

    • To establish connectivity, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Purified_Compound Purified Synthetic Compound Dissolution Dissolve in Deuterated Solvent Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Spectral_Processing Spectral Processing OneD_NMR->Spectral_Processing TwoD_NMR->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation

NMR Spectroscopy Workflow for Structure Elucidation.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the synthetic compound into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight from the [M+H]⁺ or [M-H]⁻ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. This pattern provides valuable information about the different structural motifs within the molecule.

  • Data Analysis: Compare the observed molecular weight with the calculated exact mass of the proposed structure (C₂₀H₂₆O₄). Analyze the fragmentation pattern to confirm the presence of key substructures.

signaling_pathway cluster_input Input cluster_process Process cluster_output Output cluster_comparison Comparison Synthetic_Compound Synthetic Compound Structural_Analysis Structural Analysis (NMR, MS, etc.) Synthetic_Compound->Structural_Analysis Biological_Screening Biological Screening (e.g., Cytotoxicity Assays) Synthetic_Compound->Biological_Screening Confirmed_Structure Confirmed Structure Structural_Analysis->Confirmed_Structure Activity_Data Biological Activity Data Biological_Screening->Activity_Data Comparative_Analysis Comparative Analysis with Alternative Compounds Confirmed_Structure->Comparative_Analysis Activity_Data->Comparative_Analysis

Logical Flow for Compound Characterization and Comparison.

Conclusion

The structural confirmation of synthetic this compound is achieved through a combination of powerful analytical techniques, primarily NMR spectroscopy and mass spectrometry. While the total synthesis of this specific diterpenoid is not widely reported, its structural identity is well-established. By comparing its known properties with those of the extensively studied Grindelic acid and its derivatives, researchers can gain valuable insights into the structure-activity relationships of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for the structural verification of novel synthetic molecules in drug discovery and development.

References

Comparative Bioactivity Analysis: 15-Deoxypulic Acid and the Prostaglandin Analogue 15d-PGJ2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of 15-Deoxypulic acid, with a comparative analysis of the well-characterized anti-inflammatory and anti-neoplastic agent, 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), across various cell lines.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) compound.[1] It is primarily sourced from plants belonging to the Araliaceae family and has also been isolated from the herb Pulicaria salviifolia.[2] Preliminary investigations suggest that this compound possesses promising antitumor, anti-inflammatory, and antioxidant properties.[1] Its mode of action is thought to involve the modulation of various signaling pathways critical for cell proliferation and apoptosis.[1] However, a comprehensive cross-validation of its specific bioactivities in different cell lines is not yet extensively documented in publicly available scientific literature.

Due to the limited specific experimental data on this compound, this guide will provide a detailed comparative overview of a functionally relevant and extensively studied compound, 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). 15d-PGJ2 is a cyclopentenone prostaglandin (B15479496) that shares similar therapeutic potential as an anti-inflammatory and anti-cancer agent. The in-depth analysis of 15d-PGJ2's bioactivity across a range of cell lines can serve as a valuable reference for researchers investigating this compound, offering insights into potential experimental designs and mechanistic pathways to explore.

Comparative Bioactivity of 15d-PGJ2 in Diverse Cell Lines

The bioactivity of 15d-PGJ2 has been extensively studied in a multitude of cell lines, revealing a range of effects from anti-inflammatory and anti-proliferative to pro-apoptotic. These activities are mediated through both peroxisome proliferator-activated receptor γ (PPARγ)-dependent and -independent mechanisms.

Anti-Cancer Activity

15d-PGJ2 exhibits significant anti-cancer effects across various cancer cell lines. Its mechanisms of action include inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Table 1: Anti-Cancer Bioactivity of 15d-PGJ2 in Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectsKey Signaling Pathways Involved
MCF-7, MDA-MB-231 Breast CancerInduction of apoptosis, cell cycle arrest at G2/M phase, inhibition of invasion.[1]PPARγ-dependent and -independent pathways.[1]
A549, H460 Lung CancerInduction of apoptosis, enhanced antitumor action of docetaxel.[1]PPARγ-dependent and -independent mechanisms.[1]
HT-29, Caco-2, SW480 Colon CancerInhibition of proliferation, G1 cell cycle arrest, downregulation of MMP-7 synthesis, induction of apoptosis.[1]PPARγ, NF-κB.[1]
HHUA, Ishikawa, HEC-59 Endometrial CancerGrowth inhibition, cell cycle arrest at G2/M phase, induction of apoptosis.[3]Upregulation of AKR1C3, downregulation of AGR3 and NOS2A.[3]
U87MG, T98G Brain TumorInhibition of brain tumor stem cell growth and expansion.PPARγ.[1]
Various Osteosarcoma cell lines OsteosarcomaTime- and dose-dependent cytotoxicity, G2/M arrest, apoptosis.[4]ROS-mediated inactivation of AKT, downregulation of PKA-PLK1.[4]
Anti-Inflammatory Activity

15d-PGJ2 is a potent anti-inflammatory agent, primarily through its inhibition of the NF-κB and JAK-STAT signaling pathways.

Table 2: Anti-Inflammatory Bioactivity of 15d-PGJ2 in Various Cell Lines

Cell LineCell TypeObserved EffectsKey Signaling Pathways Involved
RAW264.7 MacrophageInhibition of LPS-induced iNOS and TNF-α expression.PPARγ-dependent and -independent inhibition of NF-κB.
Human Endothelial Cells EndothelialInhibition of TNF-α-induced NF-κB activation, reduced expression of adhesion molecules and chemokines.[5]Modification and inhibition of the proteasome.[5]
Human Myocytes, Vaginal Epithelial Cells (VECs), Amnion Epithelial Cells (AECs) Reproductive TissueDifferential effects; inhibited IL-1β-induced NF-κB and AP-1 activation and pro-inflammatory cytokine expression in myocytes, but had varied effects in VECs and AECs.[2]NF-κB, AP-1.[2]
Renal Tubular Epithelial Cells KidneyInhibited chemokine expression and attenuated IκBα phosphorylation and nucleus translocation of NF-κB.PPARγ-independent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess the bioactivity of compounds like 15d-PGJ2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 15d-PGJ2) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total p65, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding.

15d-PGJ2 Anti-Inflammatory Signaling Pathway

The following diagram illustrates the key pathways through which 15d-PGJ2 exerts its anti-inflammatory effects, primarily by inhibiting the NF-κB signaling cascade.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by 15d-PGJ2 Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Activates 15d-PGJ2 15d-PGJ2 15d-PGJ2->IKK Inhibits 15d-PGJ2->NF-κB (p65/p50) Directly Inhibits DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by 15d-PGJ2.

General Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening the bioactivity of a novel compound like this compound.

G Start Start Cell Line Selection Select Diverse Cell Lines Start->Cell Line Selection Dose-Response (Viability) Dose-Response Curve (e.g., MTT Assay) Cell Line Selection->Dose-Response (Viability) Determine IC50 Determine IC50 Value Dose-Response (Viability)->Determine IC50 Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Determine IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Determine IC50->Cell Cycle Analysis Mechanism of Action Mechanism of Action Studies (e.g., Western Blot) Apoptosis Assay->Mechanism of Action Cell Cycle Analysis->Mechanism of Action End End Mechanism of Action->End

Caption: A generalized workflow for assessing the bioactivity of a test compound.

Conclusion

While this compound emerges as a promising natural compound with potential therapeutic applications, there is a clear need for comprehensive studies to elucidate its specific bioactivities across a range of cell lines. The extensive research on 15d-PGJ2 provides a valuable framework for these future investigations, highlighting key signaling pathways and experimental approaches that could be employed to characterize the biological effects of this compound. The comparative data presented in this guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this and other novel natural products.

References

A Comparative Analysis of 15-Deoxy-Δ12,14-prostaglandin J2 and Established Inhibitors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) with established inhibitors targeting key cellular signaling pathways implicated in inflammation and cancer. The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

15d-PGJ2 is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of the cyclooxygenase-2 (COX-2) pathway-derived prostaglandin D2 (PGD2)[1][2]. It has garnered significant attention for its potent anti-inflammatory, pro-apoptotic, and anti-proliferative effects[3][4]. Unlike highly specific targeted inhibitors, 15d-PGJ2 exerts its pleiotropic effects through multiple mechanisms, including both peroxisome proliferator-activated receptor γ (PPARγ)-dependent and -independent pathways[1][5][6]. Its unique mode of action involves the covalent modification of key signaling proteins, attributed to the electrophilic α,β-unsaturated carbonyl group in its cyclopentenone ring[7][8].

Key Signaling Pathways Targeted by 15d-PGJ2

15d-PGJ2 modulates several critical signaling pathways that are often dysregulated in disease:

  • NF-κB Signaling: 15d-PGJ2 is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival. It can directly inhibit the IκB kinase (IKK) complex and also covalently modify cysteine residues in the DNA-binding domains of NF-κB subunits like p50 and p65, thereby preventing their transcriptional activity[1][2][7].

  • PI3K/AKT Signaling: This pathway is crucial for cell growth, proliferation, and survival. 15d-PGJ2 has been shown to down-regulate the phosphorylation and activation of AKT in various cancer cells, contributing to its pro-apoptotic effects[4].

  • JAK/STAT Signaling: The JAK/STAT pathway is essential for cytokine signaling and immune responses. 15d-PGJ2 can suppress the activation of this pathway, further contributing to its anti-inflammatory properties[3][9].

Comparative Efficacy: 15d-PGJ2 vs. Established Inhibitors

The following tables summarize the available quantitative data on the efficacy of 15d-PGJ2 and established inhibitors targeting the NF-κB, PI3K/AKT, and JAK/STAT pathways. It is important to note that the inhibitory concentrations for 15d-PGJ2 are generally in the micromolar (µM) range, whereas many established inhibitors are effective at nanomolar (nM) concentrations. This difference in potency likely reflects their distinct mechanisms of action; 15d-PGJ2 is a multi-target agent that relies on covalent modification, while the established inhibitors are often highly specific, non-covalent binders to the active sites of their target enzymes.

Table 1: Inhibition of the NF-κB Pathway

InhibitorTarget(s)Cell Line/SystemIC50Reference(s)
15d-PGJ2 IKK, NF-κB (p50, p65)RAW 264.7 macrophages~0.5 µM (for NF-κB activation)[10]
Bortezomib 26S ProteasomeMultiple Myeloma Cell Lines3.1 - 46.3 nM
Carfilzomib 26S ProteasomeMultiple Myeloma Cell Lines3.5 - 30.1 nM

Table 2: Inhibition of the PI3K/AKT Pathway

InhibitorTarget(s)Cell Line/SystemIC50Reference(s)
15d-PGJ2 AKTOsteosarcoma cellsInduces downregulation (no IC50)[4]
Idelalisib PI3KδCell-free assay2.5 nM
Alpelisib PI3KαCell-free assay5 nM

Table 3: Inhibition of the JAK/STAT Pathway

InhibitorTarget(s)Cell Line/SystemIC50Reference(s)
15d-PGJ2 JAK/STATVariousSuppresses activation (no IC50)[3][5]
Tofacitinib JAK1, JAK2, JAK3Cell-free assay112 nM (JAK1), 20 nM (JAK2), 1 nM (JAK3)
Ruxolitinib JAK1, JAK2Cell-free assay3.3 nM (JAK1), 2.8 nM (JAK2)

Table 4: Apoptotic Efficacy of 15d-PGJ2 in Cancer Cell Lines

Cell LineCancer TypeIC50 (24h treatment)Reference(s)
786-ORenal Cell Carcinoma1.41 ± 0.09 µM[11]
Caki-2Renal Cell Carcinoma6.45 ± 0.26 µM[11]
ACHNRenal Cell Carcinoma3.21 ± 0.87 µM[11]
HCT116Colon Cancer~20 µM (induces cell death)[12]
MDAMB231Breast Cancer~20 µM (induces cell death)[12]
DU145Prostate Cancer~20 µM (induces cell death)[12]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by 15d-PGJ2 and a general workflow for assessing its efficacy.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK AKT AKT PI3K->AKT IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Proteasome Proteasome IκB->Proteasome degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc translocation 15d-PGJ2 15d-PGJ2 15d-PGJ2->AKT inhibits 15d-PGJ2->IKK inhibits 15d-PGJ2->NF-κB covalent modification 15d-PGJ2->JAK inhibits PPARγ PPARγ 15d-PGJ2->PPARγ Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription STAT_nuc->Gene Transcription PPARγ->Gene Transcription regulates G cluster_assays Efficacy Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add 15d-PGJ2 or established inhibitor Incubation Incubation Treatment->Incubation Data Collection Data Collection Incubation->Data Collection MTT Assay Cell Viability (MTT) Data Collection->MTT Assay Annexin V Assay Apoptosis (Annexin V) Data Collection->Annexin V Assay Western Blot Protein Expression (Western Blot) Data Collection->Western Blot NF-kB Assay NF-κB Activity Assay Data Collection->NF-kB Assay Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V Assay->Data Analysis Western Blot->Data Analysis NF-kB Assay->Data Analysis

References

Navigating the Labyrinth of Target Engagement: A Comparative Guide to Validating Small Molecule Interactions in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy and safety. This guide offers a comparative overview of prominent methodologies used to validate the cellular target engagement of small molecules, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most appropriate strategy.

While the specific cellular targets of the diterpenoid 15-Deoxypulic acid are not extensively documented in publicly available literature, the principles and techniques for confirming the interaction of any small molecule with its putative protein target remain universal. This guide will, therefore, use a hypothetical framework to illustrate the application of state-of-the-art target engagement validation assays, providing a robust resource for researchers working to elucidate the mechanism of action of novel chemical entities.

Comparative Analysis of Key Target Engagement Validation Methods

Choosing the right target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] The following table summarizes and compares the key features of four prominent methods: Cellular Thermal Shift Assay (CETSA), Pull-Down Assays coupled with Mass Spectrometry, and Reporter Gene Assays.

FeatureCellular Thermal Shift Assay (CETSA)Pull-Down Assay with Mass SpectrometryReporter Gene Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.A tagged version of the small molecule or a biotinylated analog is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.Measures the transcriptional activity of a reporter gene under the control of a promoter that is regulated by the signaling pathway of interest.
Cellular Context Intact cells, cell lysatesCell lysatesIntact cells
Labeling Requirement No label required for the compound or target.Compound needs to be modified (e.g., biotinylated), which may affect its activity.Requires genetic modification of cells to introduce the reporter construct.
Throughput Moderate to highLow to moderateHigh
Quantitative Readout Thermal shift (ΔTm)Identification and relative quantification of bound proteins.Change in reporter signal (e.g., luminescence, fluorescence).
Key Advantage Label-free and applicable in a physiological context.Unbiased identification of potential binding partners.Provides a functional readout of target engagement and pathway modulation.
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.Potential for false positives due to non-specific binding to the affinity matrix or tag. The modification of the compound might alter its binding properties.Indirect measure of target binding; effects could be downstream of the primary target.

Experimental Protocols: A Closer Look

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context without the need for compound modification.[1] The principle lies in the increased thermal stability of a protein when it is bound by a ligand.

Workflow:

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cell lysates or intact cells to a temperature gradient A->B C Separate soluble and precipitated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein concentration vs. temperature D->E F Determine melting temperature (Tm) and thermal shift (ΔTm) E->F

CETSA experimental workflow.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound (ΔTm) indicates target engagement.

Pull-Down Assay with Mass Spectrometry

This technique is instrumental in identifying the direct binding partners of a small molecule.

Workflow:

Pull_Down_Workflow A Synthesize biotinylated This compound B Incubate with cell lysate A->B C Capture biotinylated compound and bound proteins with streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Identify proteins by LC-MS/MS E->F

Pull-down assay workflow.

Protocol:

  • Compound Immobilization: Synthesize a biotinylated version of this compound.

  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s). A control incubation with free biotin (B1667282) should be included.

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated compound-protein complexes.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.

Reporter Gene Assay

Reporter gene assays are valuable for assessing the functional consequences of target engagement within a specific signaling pathway.

Signaling Pathway Example:

Signaling_Pathway cluster_0 A This compound B Target Protein A->B C Downstream Kinase B->C D Transcription Factor C->D E Promoter D->E F Reporter Gene (e.g., Luciferase) E->F G Reporter Protein F->G H Measurable Signal G->H

Hypothetical signaling pathway.

Protocol:

  • Cell Line Generation: Stably or transiently transfect cells with a reporter construct containing a promoter responsive to the signaling pathway of interest, driving the expression of a reporter gene (e.g., luciferase or GFP).

  • Cell Treatment: Plate the reporter cell line and treat with various concentrations of this compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a period sufficient to allow for changes in reporter gene expression.

  • Signal Detection: Lyse the cells and measure the reporter signal according to the manufacturer's instructions (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., total protein concentration) and plot the signal against the compound concentration to determine the EC50 or IC50.

Conclusion

Validating the target engagement of a small molecule is a cornerstone of modern drug discovery.[2][3][4] A multi-faceted approach, employing a combination of biophysical and cell-based assays, is often the most robust strategy. While direct binding assays like CETSA and pull-down experiments provide evidence of a physical interaction, functional assays such as reporter gene assays offer crucial insights into the downstream cellular consequences of this engagement. By carefully selecting and executing the appropriate target engagement assays, researchers can gain critical insights into the molecular mechanisms of their compounds, thereby de-risking and accelerating the journey from a promising hit to a viable clinical candidate.

References

A Head-to-Head Comparison of Purification Techniques for 15-Deoxyspergualin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "15-Deoxypulic acid" is not found in scientific literature. This guide pertains to 15-Deoxyspergualin (DSG or Gusperimus) , a structurally related and well-documented immunosuppressive agent, which is presumed to be the intended subject of this comparison.

For researchers and professionals in drug development, achieving high purity of active pharmaceutical ingredients is paramount. 15-Deoxyspergualin (15-DSP), a potent immunosuppressant, presents unique purification challenges due to its polyamine structure and instability in certain aqueous conditions.[1] This guide provides a head-to-head comparison of common chromatographic techniques for its purification, supported by experimental protocols and performance data drawn from published literature and established chromatographic principles.

Quantitative Performance Summary

The selection of a purification strategy depends on the desired scale, purity, and available resources. The following table summarizes the expected performance of three primary techniques for the purification of 15-Deoxyspergualin.

Parameter Alumina (B75360) Chromatography Preparative RP-HPLC Cation-Exchange Chromatography
Principle Adsorption (Polar Interactions)Partition (Hydrophobicity)Ionic Interaction (Charge)
Typical Purity 85-95% (as an initial step)>99%>98%
Reported/Estimated Yield 31-47% (overall synthesis yield)[1]70-90% (estimated for polishing step)85-95% (estimated for capture/polishing)
Scale Milligram to Multi-gramMicrogram to GramMilligram to Multi-gram
Primary Use Case Initial cleanup from crude synthetic mixtureHigh-purity final polishingCapture from dilute solutions; Polishing
Key Advantage Good for removing major impurities post-synthesisHighest achievable purityHigh capacity and selectivity for charged molecules
Key Disadvantage Lower resolution than HPLC; potential for hydrolysisRequires specialized equipment; solvent costSensitive to pH and buffer ionic strength

Signaling Pathway and Purification Workflow Visualizations

To contextualize the application of 15-DSP and the processes for its isolation, the following diagrams illustrate its biological mechanism and a general purification workflow.

Purification_Workflow Crude Crude Synthetic Mixture Alumina Alumina Column Chromatography Crude->Alumina  Initial Cleanup Fractions Combined Fractions (Semi-pure) Alumina->Fractions HPLC Preparative HPLC (Polishing Step) Fractions->HPLC  High-Purity Polish Pure Pure 15-DSP (>99%) HPLC->Pure

Caption: A representative multi-step workflow for the purification of 15-Deoxyspergualin.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Signal (e.g., TNFα) IKK IKK Activation TNF->IKK IkB_NFkB IκB-p50-p65 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB p50_p65 p50-p65 (Active NF-κB) IkB_NFkB->p50_p65 IκB Degradation p50_p65_n p50-p65 p50_p65->p50_p65_n Nuclear Translocation Hsc70 Hsc70 Hsc70->p50_p65 Inhibits Nuclear Translocation DSP 15-Deoxyspergualin (DSG) DSP->Hsc70 Binds DNA DNA (κB sites) p50_p65_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Mechanism of 15-DSP, which binds to Hsc70, interfering with NF-κB nuclear translocation.

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducing purification results. The following sections provide methodologies for the key techniques discussed.

Alumina Chromatography (Initial Cleanup)

This technique is effective for removing polar impurities and unreacted starting materials from a crude synthetic reaction mixture.

Methodology:

  • Stationary Phase: Activated basic or neutral alumina (Aluminum oxide), 70-230 mesh.

  • Column Preparation: A glass column is slurry-packed with alumina in the initial mobile phase solvent (e.g., chloroform).

  • Sample Loading: The crude 15-DSP, dissolved in a minimal amount of the initial eluent, is loaded onto the top of the column bed.

  • Elution: A gradient elution is typically employed. The process starts with a non-polar solvent and gradually increases in polarity.

    • Mobile Phase System: A common system is a gradient of Chloroform (CHCl₃) to Methanol (MeOH).

    • Example Gradient:

      • 100% CHCl₃ (to elute non-polar byproducts)

      • Gradient to 95:5 CHCl₃:MeOH

      • Gradient to 90:10 CHCl₃:MeOH (15-DSP typically elutes in this range)

      • Gradient to 80:20 CHCl₃:MeOH (to elute highly polar impurities)

  • Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the product.

  • Post-Processing: Product-containing fractions are combined, and the solvent is removed under reduced pressure. The resulting semi-pure product can then be taken to a polishing step.

Preparative Reversed-Phase HPLC (High-Purity Polishing)

This method separates molecules based on hydrophobicity and is ideal for a final polishing step to achieve >99% purity. The protocol is adapted from analytical methods for 15-DSP.

Methodology:

  • Stationary Phase: C18-bonded silica (B1680970) column with a particle size of 5-10 µm. Column dimensions will vary based on the amount of material to be purified (e.g., 250 mm x 20 mm).

  • Mobile Phase: An ion-pairing agent is often required due to the basic nature of 15-DSP's guanidine (B92328) groups.

    • Solvent A: 5 mM 1-Pentanesulfonic acid sodium salt in water, pH adjusted to 3.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Elution Program:

    • Equilibration: The column is equilibrated with 90% Solvent A and 10% Solvent B.

    • Injection: The semi-pure 15-DSP (from alumina chromatography) is dissolved in the initial mobile phase and injected.

    • Gradient: A linear gradient from 10% to 40% Solvent B over 30-40 minutes.

    • Wash & Re-equilibration: The column is washed with a high concentration of Solvent B and then re-equilibrated at initial conditions.

  • Detection: UV detection at 210 nm.

  • Fraction Collection: The peak corresponding to 15-DSP is collected using an automated fraction collector.

  • Post-Processing: Acetonitrile is removed under reduced pressure. The remaining aqueous solution containing the product can be lyophilized to yield the purified 15-DSP salt.

Cation-Exchange Chromatography (Capture/Polishing)

This technique leverages the strong positive charge of the protonated guanidine groups on 15-DSP at neutral or acidic pH to separate it from neutral or negatively charged impurities.[2][3][4]

Methodology:

  • Stationary Phase: A strong cation-exchange resin, such as one functionalized with sulfonic acid groups (e.g., SP Sepharose, Poros 50HS).[5]

  • Column Equilibration: The column is equilibrated with a low-ionic-strength buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).

  • Sample Loading: The 15-DSP sample, dissolved in the equilibration buffer, is loaded onto the column. The positively charged 15-DSP binds to the negatively charged resin.

  • Wash Step: The column is washed with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: The bound 15-DSP is eluted by increasing the ionic strength of the mobile phase.

    • Elution Buffer: Equilibration buffer containing a high concentration of salt (e.g., 1.0 M Sodium Chloride).

    • Program: A linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes is applied. 15-DSP will elute as the salt concentration increases.

  • Fraction Collection & Analysis: Fractions are collected and analyzed for the presence of the target compound.

  • Post-Processing: Product-containing fractions must be desalted, typically using dialysis, tangential flow filtration, or a final RP-HPLC step with a volatile buffer system, followed by lyophilization. High recovery rates, often exceeding 90%, are achievable with this method.[6]

References

Assessing the Synthesis of 15-Deoxyspergualin: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthesizing complex molecules is a cornerstone of reliable and scalable research. This guide provides a comparative analysis of the synthetic routes for 15-Deoxyspergualin, a potent immunosuppressive and anti-tumor agent. Early syntheses of this molecule were notoriously challenging, marked by low yields and instability. However, recent advancements have paved the way for more efficient and reproducible methods.

15-Deoxyspergualin, a derivative of the natural product Spergualin (B1253210), has garnered significant interest for its therapeutic potential.[1][2] However, its complex structure, featuring a guanidinyl moiety and a polyamine chain, has historically presented a formidable synthetic challenge. Traditional linear syntheses were often lengthy, involving more than ten steps and resulting in overall yields as low as 0.3% to 18%.[1][2][3] These low yields, coupled with the chemical instability of the compound and its intermediates in aqueous solutions, raised significant concerns about the reproducibility and scalability of these methods.[1][3]

A significant breakthrough in the synthesis of 15-Deoxyspergualin and its analogs has been the application of the Ugi multi-component reaction. This strategy dramatically improves the efficiency of the synthesis by constructing the molecular core in a single, microwave-accelerated step.[1][2] This approach has led to a substantial increase in overall yields, reported to be in the range of 31% to 47%, a more than two-fold improvement over many traditional routes.[1] The reduced number of synthetic steps and higher yields inherently contribute to a more reproducible and scalable process.

Comparative Analysis of Synthetic Routes

The table below summarizes the key differences between the traditional linear synthesis and the more recent Ugi-based approach for 15-Deoxyspergualin and its analogs.

FeatureTraditional Linear SynthesisUgi Multi-Component Reaction-Based Synthesis
Key Strategy Step-wise construction of the moleculeConvergent synthesis using a multi-component reaction to form the core structure in one step
Number of Steps Often greater than 10Significantly reduced
Reported Overall Yield 0.3% - 18%[1][2][3]31% - 47%[1]
Key Challenges Low yields, chemical instability of intermediates, lengthy processOptimization of the multi-component reaction conditions
Reproducibility Considered to be lower due to the number of steps and low yieldsConsidered to be higher due to fewer steps and improved yields

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available in the provided search results, the general methodologies for the key synthetic strategies can be outlined as follows:

Traditional Linear Synthesis (Generalized)

The traditional approach to synthesizing 15-Deoxyspergualin involves a multi-step linear sequence. A key intermediate, glyoxyloyl polyamine, is often synthesized first.[4] The synthesis typically relies on the protection of reactive functional groups, followed by sequential coupling of the different molecular fragments. The guanidino group is often introduced at a later stage of the synthesis. The sensitive alkanolamide moiety is formed and protected, followed by aminolysis with a protected spermidine (B129725) derivative.[5] The final step involves the deprotection of all protecting groups to yield the target compound.[5] The numerous steps and purification procedures contribute to the low overall yield.

Ugi Multi-Component Reaction-Based Synthesis

This improved method utilizes a convergent approach where key fragments are brought together in a single reaction. The core of the 15-Deoxyspergualin analog is assembled via a microwave-accelerated Ugi condensation.[1] This reaction simultaneously forms the peptoid and guanidylated regions of the molecule.[1] Subsequent steps involve deprotection and reductive amination to furnish the final product.[1] This streamlined approach significantly reduces the number of synthetic operations and improves the overall efficiency and, presumably, the reproducibility of the synthesis.

Visualizing the Synthetic Workflows

The following diagrams illustrate the conceptual differences between the traditional linear and the Ugi-based synthetic routes.

Synthetic_Workflows cluster_0 Traditional Linear Synthesis cluster_1 Ugi Multi-Component Reaction Synthesis A Starting Material A B Intermediate 1 A->B C Intermediate 2 B->C D ... (multiple steps) C->D E Protected Precursor D->E F 15-Deoxyspergualin E->F G Aldehyde K Ugi Product (Core) G->K Ugi Reaction H Amine H->K Ugi Reaction I Isocyanide I->K Ugi Reaction J Carboxylic Acid J->K Ugi Reaction L Further Modifications K->L M 15-Deoxyspergualin Analog L->M

Figure 1: Comparative workflows of traditional vs. Ugi-based synthesis.

The diagram above illustrates the linear, step-wise nature of the traditional synthesis in contrast to the convergent and more efficient Ugi-based approach.

References

A Comparative Guide to the Metabolic Stability of 15-Deoxypulic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the metabolic fate of a drug candidate is a critical component of preclinical development. The metabolic stability of a compound directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of hypothetical derivatives of 15-Deoxypulic acid, a diterpenoid with a complex chemical structure. The following sections detail a hypothetical dataset and the experimental protocols required to generate such comparative data, offering a framework for researchers in the field.

Hypothetical Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s.[1][2] The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint).[3] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[4]

For the purpose of this guide, we have generated hypothetical data for this compound and three of its putative derivatives, each with a modification intended to alter its metabolic profile. These modifications are common strategies employed in medicinal chemistry to enhance drug-like properties.[5]

  • Derivative 1 (Fluorinated): Introduction of a fluorine atom at a metabolically labile position. Halogenation can block sites of oxidation, thereby increasing metabolic stability.

  • Derivative 2 (Methylated): Addition of a methyl group. This can sterically hinder access of metabolizing enzymes to a reactive site.

  • Derivative 3 (Deuterated): Replacement of a hydrogen atom with deuterium (B1214612) at a site of metabolism. The stronger carbon-deuterium bond can slow the rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[6]

Table 1: Hypothetical Metabolic Stability of this compound and its Derivatives in Human Liver Microsomes

CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundParent Compound2527.7
Derivative 1Fluorination4515.4
Derivative 2Methylation3818.2
Derivative 3Deuteration6510.7

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The generation of reliable metabolic stability data hinges on a well-defined and executed experimental protocol. The following is a detailed methodology for a liver microsomal stability assay, a standard in vitro model for assessing phase I metabolism.[7][8]

Objective: To determine the in vitro metabolic stability of this compound and its derivatives by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compounds (this compound and its derivatives)

  • Pooled human liver microsomes (e.g., from a commercial supplier)[9]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Phosphate (B84403) buffer (100 mM, pH 7.4)[10]

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)[11]

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Equipment:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[1]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by diluting the human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound solution to the wells of a 96-well plate.

    • Pre-warm the plate and the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[4][11]

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Experimental Workflow and Signaling Pathways

To visually represent the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents (Test Compounds, Microsomes, NADPH) plate Prepare 96-well Plate reagents->plate prewarm Pre-warm Plate and Microsomes (37°C) plate->prewarm start_reaction Initiate Reaction with NADPH prewarm->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction at Time Points incubate->quench process Centrifuge and Collect Supernatant quench->process analysis LC-MS/MS Analysis process->analysis data_analysis Calculate t½ and CLint analysis->data_analysis

Caption: Experimental workflow for the liver microsomal stability assay.

Signaling_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Compound This compound Derivative CYP450 Cytochrome P450 Enzymes Compound->CYP450 Oxidation, Reduction, Hydrolysis Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite UGT UGT Enzymes Oxidized_Metabolite->UGT Conjugation Conjugated_Metabolite Conjugated Metabolite (more water-soluble) UGT->Conjugated_Metabolite Excretion Biliary/Renal Excretion Conjugated_Metabolite->Excretion

Caption: Generalized metabolic pathway of xenobiotics in the liver.

This guide provides a foundational understanding of how to approach the comparative metabolic stability assessment of this compound derivatives. By employing standardized in vitro assays and systematic structural modifications, researchers can effectively identify candidates with favorable pharmacokinetic properties for further development.

References

Validating the Specificity of a 15-Deoxypulic Acid-Based Probe: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 4, 2025 – Researchers and drug development professionals seeking to utilize novel chemical probes now have a comprehensive guide on validating the specificity of agents based on natural products. This guide uses the diterpenoid 15-Deoxypulic acid as a case study to outline the critical validation process, comparing its known biological activities with the requirements for a specific biochemical probe.

Understanding this compound: From Bioactive Compound to a Hypothetical Probe

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) found in plants of the Araliaceae family.[1] Current research has highlighted its potential as a chemopreventive and chemotherapeutic agent due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.[1] Preliminary studies also suggest anti-inflammatory and antioxidant properties.[1]

While these characteristics make this compound a compound of interest for therapeutic development, there is currently no scientific literature describing its use as a specific biochemical probe. A biochemical probe is a molecule used to detect, quantify, or track specific biological molecules or processes. The development of a this compound-based probe would first require the identification of a specific biological target to which it binds with high affinity and selectivity.

This guide, therefore, will present a hypothetical framework for validating the specificity of a this compound-based probe, should one be developed. The principles and protocols outlined here are broadly applicable to the validation of other novel chemical probes.

Comparative Analysis: A Hypothetical this compound Probe vs. Established Probes

To validate a new probe, its performance must be benchmarked against existing gold-standard tools. In the absence of a specific target for a this compound probe, we will consider a hypothetical scenario where it is developed to target a key signaling protein, "Target X." The following table outlines a comparative analysis between our hypothetical probe and a well-established fluorescent probe for Target X.

Parameter Hypothetical this compound-Probe Established Fluorescent Probe (e.g., Probe-550) Ideal Probe Characteristics
Binding Affinity (Kd) To be determined (TBD)15 nMHigh affinity (low nM to pM range)
Selectivity TBD (requires screening against homologous proteins)>100-fold selectivity over related targetsHigh selectivity with minimal off-target binding
Mechanism of Action TBD (e.g., competitive binding, covalent labeling)Competitive inhibitorWell-defined and understood mechanism
Cell Permeability TBD (predicted to be cell-permeable based on structure)Cell-permeableAppropriate for the intended biological context (cell-based vs. in vitro)
Photostability Not applicable (unless fluorescently labeled)ModerateHigh photostability for imaging applications
Signal-to-Noise Ratio TBDHighHigh signal-to-noise ratio for clear detection

Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments to validate the specificity of a hypothetical this compound-based probe targeting "Target X."

In Vitro Binding Assays

Objective: To determine the binding affinity (Kd) of the probe for its intended target and assess its selectivity against other related proteins.

Protocol:

  • Protein Expression and Purification: Recombinantly express and purify Target X and a panel of homologous proteins.

  • Isothermal Titration Calorimetry (ITC):

    • Dialyze the purified proteins and the probe into the same buffer.

    • Load the probe into the syringe and the target protein into the sample cell.

    • Perform serial injections of the probe into the protein solution and measure the heat changes.

    • Fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein on a sensor chip.

    • Flow different concentrations of the probe over the chip and measure the change in the refractive index.

    • Calculate the association (kon) and dissociation (koff) rates to determine the Kd.

  • Selectivity Screening: Repeat the binding assays with a panel of related proteins to assess off-target binding.

Cellular Target Engagement Assays

Objective: To confirm that the probe interacts with its intended target in a cellular context.

Protocol:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the probe or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble Target X at each temperature by Western blot.

    • A shift in the melting curve indicates target engagement.

  • Pull-down Assays:

    • Synthesize a biotinylated version of the this compound probe.

    • Incubate cell lysates with the biotinylated probe.

    • Use streptavidin beads to pull down the probe and any interacting proteins.

    • Identify the bound proteins by mass spectrometry.

Functional Assays in Cells

Objective: To demonstrate that the probe modulates the function of its target in a dose-dependent manner.

Protocol:

  • Signaling Pathway Analysis:

    • Treat cells with varying concentrations of the probe.

    • Lyse the cells and analyze the activation state of downstream signaling molecules of Target X by Western blot using phospho-specific antibodies.

  • Phenotypic Assays:

    • If Target X is involved in a specific cellular process (e.g., cell migration, proliferation), assess the effect of the probe on this phenotype.

    • For example, perform a wound-healing assay or a cell viability assay (e.g., MTT assay).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the validation process, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving Target X.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Protein_Purification Protein Purification (Target X & Homologs) Binding_Assays Binding Assays (ITC, SPR) Protein_Purification->Binding_Assays Selectivity_Screening Selectivity Screening Binding_Assays->Selectivity_Screening Target_Engagement Target Engagement (CETSA, Pull-down) Binding_Assays->Target_Engagement Probe Synthesis (e.g., Biotinylation) Cell_Culture Cell Culture Cell_Culture->Target_Engagement Functional_Assays Functional Assays (Western Blot, Phenotypic) Target_Engagement->Functional_Assays

Caption: Workflow for validating the specificity of a novel chemical probe.

Signaling_Pathway cluster_probe Probe Interaction Ligand Ligand Receptor Receptor Ligand->Receptor Activation Target_X Target X Receptor->Target_X Downstream_Effector_1 Downstream Effector 1 Target_X->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream Effector 2 Target_X->Downstream_Effector_2 Inhibition Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Probe This compound Probe Probe->Target_X Inhibition

Caption: Hypothetical signaling pathway involving the probe's target.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 15-Deoxypulic acid (CAS No. 95523-05-0). Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper handling and disposal of this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection.
Eyes Safety goggles with side shieldsMust be worn at all times in the laboratory. Provides protection against splashes and airborne particles.
Face Face shieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatA buttoned, full-length lab coat made of a suitable chemical-resistant material should be worn to protect skin and clothing.
Respiratory Fume hoodAll handling of this compound in its powdered form or in volatile solvents should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance to ensure safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The container should be clearly labeled with the compound name and any known hazard information.

  • Preparation and Handling:

    • Conduct all weighing and solution preparation inside a certified chemical fume hood.

    • To prevent inhalation of dust, handle the solid form with care.

    • When preparing solutions, add the acid to the solvent slowly to avoid splashing. Information from a supplier indicates this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • For a solid spill, gently cover with an absorbent material to avoid raising dust, then scoop into a labeled waste container.

    • For a liquid spill, absorb with a non-reactive absorbent material (e.g., vermiculite, sand) and place in a sealed, labeled waste container.

    • Ventilate the area and decontaminate the spill surface.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Remove carefully to avoid cross-contamination and dispose of in the designated hazardous waste stream.
Solutions of this compound Collect in a labeled, sealed waste container. Do not mix with incompatible waste streams.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store Safe Storage Don_PPE Don Appropriate PPE Store->Don_PPE Before Handling Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Enter Fume Hood Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Segregate_Waste Segregate Waste (Solid, Liquid, PPE) Experiment->Segregate_Waste Post-Experiment Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Dispose_Hazardous Dispose as Hazardous Waste Label_Waste->Dispose_Hazardous

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.